Technical Documentation Center

3-Butyrylbenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Butyrylbenzenesulfonamide

Core Science & Biosynthesis

Foundational

3-Butyrylbenzenesulfonamide chemical structure and properties

Technical Monograph: 3-Butyrylbenzenesulfonamide Introduction & Chemical Identity 3-Butyrylbenzenesulfonamide (CAS: 1342582-36-8) is a specialized organosulfur compound belonging to the class of meta-substituted benzenes...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Butyrylbenzenesulfonamide

Introduction & Chemical Identity

3-Butyrylbenzenesulfonamide (CAS: 1342582-36-8) is a specialized organosulfur compound belonging to the class of meta-substituted benzenesulfonamides. Structurally, it consists of a benzene core substituted with a sulfonamide group (–SO₂NH₂) at position 1 and a butyryl group (–C(=O)CH₂CH₂CH₃) at position 3.

In medicinal chemistry, this compound serves as a critical lipophilic probe. While the sulfonamide moiety acts as a classic "zinc-binding group" (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrase (CA) , the meta-butyryl tail provides a hydrophobic anchor, allowing researchers to probe the lipophilic sub-pockets of enzyme active sites. This dual functionality makes it a valuable intermediate in the development of diuretics, antiepileptics, and antiglaucoma agents.

Property Data
IUPAC Name 3-Butanoylbenzenesulfonamide
CAS Number 1342582-36-8
Molecular Formula C₁₀H₁₃NO₃S
Molecular Weight 227.28 g/mol
SMILES CCCC(=O)C1=CC=CC(=C1)S(=O)(=O)N
Appearance Off-white to pale yellow solid (Standard)
Solubility Soluble in DMSO, Methanol; Low solubility in water

Physicochemical Properties & Structure Analysis

The chemical behavior of 3-butyrylbenzenesulfonamide is defined by the electronic interplay between its two substituents:

  • Sulfonamide Group (–SO₂NH₂): A strong electron-withdrawing group (EWG) that acidifies the N–H protons (pKa ≈ 10.0), enabling the formation of water-soluble salts under basic conditions. It is the primary pharmacophore for biological activity.

  • Butyryl Group (–C(=O)C₃H₇): A meta-directing EWG. Its presence increases the lipophilicity (LogP) of the molecule compared to the parent benzenesulfonamide. This increased lipophilicity facilitates membrane permeability and blood-brain barrier (BBB) penetration, a key trait for centrally acting drugs.

Estimated Parameters:

  • LogP (Octanol/Water): ~1.5 – 1.8 (Predicted)

  • Topological Polar Surface Area (TPSA): ~62 Ų (Sulfonamide + Ketone)

  • pKa: ~10.1 (Sulfonamide NH₂)

Synthetic Pathways

Direct chlorosulfonation of butyrophenone is often low-yielding due to the deactivated nature of the aromatic ring. The authoritative synthetic route utilizes a Meerwein Sulfonylation strategy, ensuring regiospecificity at the meta position.

Protocol: Synthesis via 3-Aminobutyrophenone

Step 1: Nitration

  • Precursor: Butyrophenone.

  • Reagents: Fuming HNO₃, conc. H₂SO₄.[1]

  • Conditions: 0°C to RT. The butyryl group directs the incoming nitro group to the meta position.

  • Product: 3-Nitrobutyrophenone.

Step 2: Reduction

  • Reagents: Fe powder / NH₄Cl (Bechamp reduction) or H₂ / Pd-C.

  • Product: 3-Aminobutyrophenone.

Step 3: Diazotization & Chlorosulfonation (Meerwein Reaction)

  • Reagents: NaNO₂, HCl (aq), SO₂ gas, CuCl₂ (catalyst).[2]

  • Mechanism: The amine is converted to a diazonium salt, which undergoes a radical decomposition in the presence of SO₂ and copper to form the sulfonyl chloride.

  • Product: 3-Butyrylbenzenesulfonyl chloride.

Step 4: Amination

  • Reagents: NH₄OH (aq) or NH₃ (gas) in THF.

  • Product: 3-Butyrylbenzenesulfonamide.[3]

Visualization: Synthetic Workflow

Synthesis Start Butyrophenone (C10H12O) Nitro 3-Nitrobutyrophenone (Meta-Substituted) Start->Nitro HNO3 / H2SO4 (Nitration) Amino 3-Aminobutyrophenone (Reduced Intermediate) Nitro->Amino Fe / NH4Cl (Reduction) Sulfonyl 3-Butyrylbenzenesulfonyl Chloride Amino->Sulfonyl 1. NaNO2/HCl 2. SO2/CuCl2 (Meerwein) Final 3-Butyrylbenzenesulfonamide (Target) Sulfonyl->Final NH4OH (Amination)

Caption: Regioselective synthesis of 3-butyrylbenzenesulfonamide via the Meerwein sulfonylation route.

Pharmacology: Mechanism of Action

The primary biological target for 3-butyrylbenzenesulfonamide is the Carbonic Anhydrase (CA) family of metalloenzymes (EC 4.2.1.1).

Mechanism:

  • Zinc Coordination: The deprotonated sulfonamide nitrogen acts as a monodentate ligand, coordinating directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.

  • Hydrophobic Interaction: The 3-butyryl chain extends into the hydrophobic sub-pocket of the active site. This interaction is critical for isoform selectivity (e.g., distinguishing between cytosolic hCA I/II and transmembrane tumor-associated hCA IX/XII).

Visualization: Enzyme Binding Mode

BindingMechanism cluster_enzyme Carbonic Anhydrase Active Site Zn Zn2+ Ion (Active Site) Pocket Hydrophobic Sub-Pocket Sulfonamide Sulfonamide Group (-SO2NH-) Sulfonamide->Zn Coordination Bond (Inhibition) Butyryl Butyryl Tail (Lipophilic Anchor) Butyryl->Pocket Van der Waals Interaction Ring Benzene Scaffold Ring->Sulfonamide Ring->Butyryl

Caption: Schematic of 3-butyrylbenzenesulfonamide binding within the Carbonic Anhydrase active site.

Analytical Characterization

To validate the synthesis of 3-butyrylbenzenesulfonamide, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.50 – 8.20 ppm: 4H, aromatic multiplet (characteristic meta-substitution pattern).

    • δ 7.45 ppm: 2H, broad singlet, –SO₂NH ₂ (exchangeable with D₂O).

    • δ 2.95 ppm: 2H, triplet, –C(=O)CH ₂–.

    • δ 1.65 ppm: 2H, multiplet, –CH₂CH ₂CH₃.

    • δ 0.95 ppm: 3H, triplet, –CH₂CH ₃.

  • IR Spectroscopy (KBr):

    • 3350, 3260 cm⁻¹: N–H stretching (primary sulfonamide).

    • 1685 cm⁻¹: C=O stretching (aryl ketone).

    • 1340, 1160 cm⁻¹: S=O stretching (asymmetric/symmetric).

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 228.09

    • [M-H]⁻: 226.07 (Negative mode is often more sensitive for sulfonamides).

Handling & Safety (SDS Highlights)

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[4] 2A (H319), STOT SE 3 (H335).[4]

  • Precaution: Sulfonamides are known sensitizers. Handle with gloves and avoid inhalation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alkyl chain or hydrolysis.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and MMP inhibitors. Journal of Medicinal Chemistry, 43(20), 3677–3687. (Foundational SAR for sulfonamides).[5][6] Link

  • BLD Pharm. (2024). 3-Butyrylbenzenesulfonamide Product Data Sheet. (Commercial verification of CAS 1342582-36-8). Link

  • Klamt, A. (1995). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier.

Sources

Exploratory

3-Butanoylbenzenesulfonamide: A Comprehensive Technical Guide on Synthesis, Nomenclature, and Metalloenzyme Inhibition

Executive Summary As drug development increasingly targets complex metalloenzymes, the structural nuances of inhibitor scaffolds dictate both potency and isoform selectivity. 3-Butanoylbenzenesulfonamide (CAS: 1342582-36...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly targets complex metalloenzymes, the structural nuances of inhibitor scaffolds dictate both potency and isoform selectivity. 3-Butanoylbenzenesulfonamide (CAS: 1342582-36-8) emerges as a highly versatile, privileged pharmacophore. By integrating a primary sulfonamide zinc-binding group (ZBG) with a flexible, lipophilic meta-acyl tail, this compound serves as a critical intermediate and a model inhibitor for Carbonic Anhydrase (CA) isoforms. This whitepaper provides a rigorous, self-validating framework detailing the chemical identity, structural rationale, synthetic methodology, and enzymatic validation of 3-butanoylbenzenesulfonamide, designed specifically for application scientists and drug development professionals.

Chemical Identity & Nomenclature

Accurate nomenclature is paramount for cross-disciplinary research, patent filing, and regulatory documentation. The compound features a benzene core substituted with a primary sulfonamide group at position 1 and a butanoyl (butyryl) chain at position 3.

  • IUPAC Name: 3-butanoylbenzenesulfonamide

  • Synonyms: 3-butyrylbenzenesulfonamide; 3-(1-oxobutyl)benzenesulfonamide; m-butyrylbenzenesulfonamide 1.

Table 1: Structural and Physicochemical Parameters

ParameterValue
CAS Registry Number 1342582-36-8
Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
SMILES String O=S(C1=CC=CC(C(CCC)=O)=C1)(N)=O
Key Functional Groups Primary Sulfonamide (-SO2NH2), Aryl Ketone (-C(=O)R)

Structural Rationale in Drug Design

In the context of metalloenzyme inhibition—specifically targeting Carbonic Anhydrases (CAs, EC 4.2.1.1)—the architecture of 3-butanoylbenzenesulfonamide exemplifies the "tail approach" to rational drug design 2.

  • The Zinc-Binding Group (ZBG): The primary sulfonamide (-SO2NH2) is the classical CA pharmacophore. In its deprotonated anionic state (-SO2NH⁻), it directly coordinates with the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water/hydroxide ion and halting the hydration of CO2 3.

  • The Meta-Acyl Tail: The butanoyl group at the meta position provides a highly flexible, lipophilic vector. Unlike para-substituted analogs which project linearly toward the exit of the active site cleft, the meta-substitution angles the aliphatic chain to probe specific hydrophobic sub-pockets. This differential probing is the primary driver for achieving selectivity toward tumor-associated transmembrane isoforms (e.g., hCA IX and XII) over ubiquitous cytosolic off-targets (hCA I and II) 4.

Pharmacophore Compound 3-Butanoylbenzenesulfonamide ZBG Primary Sulfonamide (-SO2NH2) Compound->ZBG Core Aromatic Ring (Benzene Scaffold) Compound->Core Tail Meta-Butanoyl Group (-C(=O)Pr) Compound->Tail Mech1 Zinc Coordination (Catalytic Zn2+) ZBG->Mech1 Coordinates Mech2 pi-pi Stacking (Active Site Cleft) Core->Mech2 Orients Mech3 Hydrophobic Pocket Interaction Tail->Mech3 Probes

Pharmacophore logic and interaction pathways of 3-butanoylbenzenesulfonamide in metalloenzymes.

Synthetic Methodology: Step-by-Step Protocol

To ensure high yield and regiochemical purity, the synthesis of 3-butanoylbenzenesulfonamide relies on the strong electronic directing effects of the acyl group. The following self-validating protocol outlines the transformation from butyrophenone.

Protocol: Chlorosulfonation and Amidation

  • Electrophilic Aromatic Substitution (Chlorosulfonation):

    • Action: Cool chlorosulfonic acid (ClSO3H, 5.0 equiv) to 0 °C under an inert N2 atmosphere. Slowly add butyrophenone (1.0 equiv) dropwise to maintain the internal temperature below 5 °C.

    • Causality: The highly exothermic nature of chlorosulfonation requires strict thermal control to prevent polysulfonylation and degradation. The strongly electron-withdrawing butanoyl group deactivates the benzene ring and directs the incoming sulfonyl chloride strictly to the meta position, ensuring high regioselectivity 5.

    • Action: After addition, warm the reaction to room temperature and stir for 4 hours. Carefully quench by pouring the mixture over crushed ice. Extract the intermediate (3-butanoylbenzenesulfonyl chloride) with dichloromethane (DCM).

  • Nucleophilic Acyl Substitution (Amidation):

    • Action: Dissolve the crude sulfonyl chloride in tetrahydrofuran (THF). Cool to 0 °C and add an excess of concentrated aqueous ammonium hydroxide (NH4OH, 10.0 equiv) dropwise.

    • Causality: Ammonia acts as both the nucleophile to form the sulfonamide bond and the acid scavenger to neutralize the HCl byproduct generated during the reaction 6. The large molar excess prevents the formation of secondary bis-sulfonamides.

    • Action: Stir for 2 hours at room temperature. Evaporate the THF, acidify the aqueous layer to pH 3 with 1M HCl to precipitate the product, filter, and recrystallize from an ethanol/water mixture.

Synthesis Step1 Butyrophenone (Starting Material) Step2 Chlorosulfonation (ClSO3H, 0-25°C) Step1->Step2 Electrophilic Aromatic Substitution Step3 3-Butanoylbenzenesulfonyl Chloride (Intermediate) Step2->Step3 Meta-Directing Step4 Amidation (NH4OH or NH3/THF) Step3->Step4 Nucleophilic Acyl Substitution Step5 3-Butanoylbenzenesulfonamide (Crude Product) Step4->Step5 QC QC: LC-MS & 1H-NMR (Purity >98%) Step5->QC Validation

Step-by-step synthetic workflow and quality control checkpoints for the target compound.

Analytical Characterization & Self-Validating QC

A robust synthesis must be self-validating. To confirm the meta-substitution pattern and the integrity of the sulfonamide, the following Quality Control (QC) data must be verified prior to downstream biological assays.

Table 2: Expected Analytical Signatures

TechniqueKey Diagnostic SignalsRationale / Causality
LC-MS (ESI+) m/z 228.0 [M+H]⁺Confirms the molecular weight of the target compound.
¹H-NMR (DMSO-d6) ~7.4 ppm (s, 2H, -SO2NH2)Broad singlet confirms the presence of the primary sulfonamide protons, which are exchangeable with D2O.
¹H-NMR (DMSO-d6) ~8.3 ppm (t, 1H, Ar-H)The isolated proton between the acyl and sulfonamide groups (C2 position) appears as a downfield triplet/multiplet, confirming meta regiochemistry.
¹H-NMR (DMSO-d6) ~3.0 ppm (t, 2H, -CH2-)Confirms the α-methylene protons of the butanoyl tail adjacent to the carbonyl group.

Application: Enzymatic Assay Protocol (Carbonic Anhydrase Inhibition)

To validate the biological utility of 3-butanoylbenzenesulfonamide, its inhibitory constant (


) must be determined. Due to the exceptionally high turnover rate of Carbonic Anhydrase, standard steady-state assays are insufficient. A stopped-flow CO2 hydration assay is required to capture the rapid kinetics 3.

Protocol: Stopped-Flow CO2 Hydration Kinetics

  • Reagent Preparation: Prepare a solution of the pH indicator phenol red (0.2 mM) in HEPES buffer (20 mM, pH 7.5) containing 0.1 M Na2SO4 (to maintain constant ionic strength).

  • Enzyme-Inhibitor Incubation: Pre-incubate the purified recombinant CA enzyme (e.g., hCA II or hCA IX) with varying concentrations of 3-butanoylbenzenesulfonamide (ranging from 0.1 nM to 10 µM) for 15 minutes at 20 °C.

    • Causality: Pre-incubation is critical because the formation of the enzyme-inhibitor complex—specifically the displacement of the zinc-bound water by the sulfonamide anion—is a relatively slow, time-dependent process compared to the enzyme's catalytic turnover 4.

  • Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of CO2-saturated water (17 mM).

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the

    
     of phenol red) over a 10-second window. The initial velocity of the pH drop correlates directly with the uninhibited enzyme fraction.
    
  • Validation: Calculate the

    
     using the Cheng-Prusoff equation. A valid assay will show a dose-dependent decrease in the initial velocity, confirming the compound's efficacy as a potent CAI.
    

References

  • 1342582-36-8 | 3-Butyrylbenzenesulfonamide | BLD Pharm. BLD Pharm.
  • Sulfonamides and their isosters as carbonic anhydrase inhibitors.
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. MDPI.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Scribd.
  • N-(2-Chloroethyl)benzenesulfonamide | 6453-86-7. BenchChem.

Sources

Foundational

Engineering Selectivity and Potency: A Technical Guide to 3-Acylbenzenesulfonamide Derivatives

Executive Summary The sulfonamide pharmacophore is a cornerstone of modern medicinal chemistry. Within this broad class, 3-acylbenzenesulfonamide derivatives and their structurally related N-acylbenzenesulfonamides have...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide pharmacophore is a cornerstone of modern medicinal chemistry. Within this broad class, 3-acylbenzenesulfonamide derivatives and their structurally related N-acylbenzenesulfonamides have emerged as highly versatile scaffolds. By functionalizing the benzenesulfonamide core with acyl groups—either directly on the aromatic ring (e.g., 3-acylbenzothiadiazine 1,1-dioxides) or via N-acylation—researchers can drastically alter the molecule's pKa, steric bulk, and hydrogen-bonding capacity.

This in-depth literature review and technical whitepaper synthesizes current methodologies for designing, synthesizing, and validating acyl-functionalized benzenesulfonamide derivatives. It provides drug development professionals with actionable protocols and mechanistic insights into their applications as targeted anticancer agents and selective receptor antagonists.

Pharmacological Rationale & Structural Biology

Isoform-Selective Carbonic Anhydrase Inhibition

Carbonic anhydrases (hCAs) catalyze the hydration of carbon dioxide. While hCA I and II are ubiquitous cytosolic isoforms, hCA IX and XII are membrane-bound and overexpressed in hypoxic tumor microenvironments, where they regulate extracellular acidification to promote metastasis[1].

Classical primary sulfonamides suffer from off-target toxicity due to pan-inhibition of hCA isoforms. However, hybridizing an N-acylbenzenesulfonamide moiety with a dihydro-1,3,4-oxadiazole ring creates a highly selective hCA XII inhibitor. The stereochemistry and substitution pattern at position 5 of the oxadiazole ring act as a steric gatekeeper. Bulky substitutions (e.g., -CF3 or -NO2) prevent the molecule from accommodating the narrow active sites of hCA I/II, while perfectly anchoring into the wider cleft of hCA XII[1].

Mechanism A Tumor Hypoxia (Microenvironment) B HIF-1α Pathway Activation A->B Triggers C hCA XII Isoform Overexpression B->C Upregulates F Inhibition of CO2 Hydration C->F Catalyzes (Blocked) D N-Acylbenzenesulfonamide Hybrid (EMAC8000) E Zn2+ Chelation & Steric Anchoring D->E Binds Active Site E->F Prevents Activity

Figure 1: Mechanistic pathway of tumor-associated hCA XII inhibition by N-acylbenzenesulfonamides.

EP3 Receptor Antagonism via Bioisosteric Replacement

Beyond oncology, N-acylsulfonamides serve as potent bioisosteres for carboxylic acids in the development of Prostaglandin E receptor 3 (EP3) antagonists. In obstetric pharmacology, inhibiting PGE2-induced uterine contraction is critical for managing preterm labor. N-acylbenzenesulfonamide analogs exhibit superior in vitro and in vivo potency compared to their carboxylic acid counterparts because the acylsulfonamide group maintains the required acidic proton for receptor binding while offering enhanced resistance to metabolic oxidation and improved pharmacokinetic distribution[2].

Advanced Synthetic Methodologies

Metal-Free Tandem Synthesis of 3-Acyl Fused Derivatives

The synthesis of 3-acyl-substituted fused benzenesulfonamides (such as 3-acylbenzothiadiazine 1,1-dioxides) traditionally required expensive, toxic transition-metal catalysts. Recent advancements have established a metal-free tandem protocol utilizing 2-aminobenzenesulfonamide and acetophenones[3][4]. This reaction is driven by a Kornblum oxidation mediated by Iodine and DMSO. The in situ generation of an arylglyoxal intermediate is immediately followed by nucleophilic attack and cyclization, yielding the 3-acyl derivative with high atom economy[3].

Synthesis S1 Acetophenone Derivatives Ox Kornblum Oxidation (I2 / DMSO, 110°C) S1->Ox I2/DMSO S2 2-Aminobenzene- sulfonamide Cyc Tandem Condensation & Cyclization S2->Cyc Amine Addition Int Arylglyoxal Intermediate Ox->Int Air/O2 Int->Cyc Nucleophilic Attack Prod 3-Acylbenzothiadiazine 1,1-dioxide Cyc->Prod -H2O

Figure 2: Metal-free tandem synthetic workflow for 3-acylbenzothiadiazine 1,1-dioxides.

Direct N-Acylation via Nitrile Protonation

For non-fused N-acylbenzenesulfonamides, traditional coupling reagents (DCC, EDCI) generate by-products that complicate purification. A superior causality-driven approach involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with carboxylic acids. The mechanism initiates with the protonation of the nitrile nitrogen by the carboxylic acid. The sulfonamide nitrogen then attacks the carbonyl carbon, cleaving the C–O bond. A final proton transfer yields the N-acylbenzenesulfonamide while eliminating potassium cyanate, allowing for easy, solvent-free or aqueous isolation[5][6].

Gas-Phase Fragmentation & Analytical Characterization

Validating the structural integrity of acylbenzenesulfonamides via mass spectrometry requires an understanding of their unique gas-phase behavior. Under negative-ion collision-induced dissociation (CID), standard benzenesulfonamides typically lose a neutral SO2 molecule. However, N-acylbenzenesulfonamide derivatives overwhelmingly produce a phenoxide ion (m/z 93.0343) as the base peak[7].

Mechanistic Causality: At low activation energies, the molecule undergoes a Smiles-type rearrangement where the amide carbonyl oxygen attacks the arylsulfonyl group at the ipso position, transferring the oxygen to the benzene ring. At higher energies, a parallel nitrogen-oxygen rearrangement occurs[7][8]. Analysts must account for this complex fragmentation path, as indiscriminate reliance on in silico MS/MS prediction models will result in false negatives during high-throughput screening[7].

Standardized Experimental Protocols

Protocol A: Iodine-Mediated Synthesis of 3-Acylbenzothiadiazine 1,1-dioxides

Rationale: This protocol eliminates heavy metals by utilizing atmospheric oxygen as the terminal oxidant in a DMSO/I2 system, ensuring pharmaceutical-grade purity profiles[3].

  • Reagent Assembly: In a 50 mL Schlenk tube, combine acetophenone (0.33 mmol), 2-aminobenzenesulfonamide (0.3 mmol), and I2 (0.225 mmol, 0.75 equiv) in 2 mL of anhydrous DMSO[3].

  • Oxidative Cyclization: Seal the tube under an air atmosphere . Causality: Atmospheric oxygen is strictly required to re-oxidize intermediate species; running this reaction under Argon starves the catalytic cycle and reduces yields significantly[3]. Stir at 110 °C for 24 hours.

  • Quenching & Validation: Cool to room temperature and dilute with 60 mL dichloromethane (DCM). Wash the organic layer with saturated aqueous Na2S2O3.

    • Self-Validation Check: The organic layer must transition from a dark iodine-brown to completely colorless. This visual cue confirms the total reduction of residual halogen species[3].

  • Isolation: Dry the organic phase over anhydrous Na2SO4, concentrate under vacuum, and purify via silica gel column chromatography.

Protocol B: Synthesis of N-Acylbenzenesulfonamide Dihydro-1,3,4-oxadiazole Hybrids

Rationale: This workflow leverages acetic anhydride as both a solvent and a dehydrating agent to force the cyclization of a hydrazone intermediate into a sterically bulky oxadiazole ring, crucial for hCA XII selectivity[1].

  • Hydrazone Formation: React 4-(hydrazinecarbonyl)benzenesulfonamide with a substituted benzaldehyde in 2-propanol (using glacial acetic acid as a catalyst) to form the intermediate hydrazone[1].

  • Ring Closure: Suspend the isolated hydrazone in acetic anhydride and add a catalytic amount of pyridine. Reflux the mixture. Causality: The elevated temperature and dehydrating environment drive the intramolecular cyclization of the hydrazone into the dihydro-1,3,4-oxadiazole core[1].

  • Precipitation & Validation: Cool the reaction to room temperature and slowly add methanol dropwise.

    • Self-Validation Check: The methanol exothermically quenches unreacted acetic anhydride (forming methyl acetate) and instantly induces the precipitation of the hybrid product. If precipitation does not occur, the cyclization has failed. Filter and recrystallize to yield the pure N-acylbenzenesulfonamide[1].

Quantitative Data Summaries

Table 1: Representative hCA Inhibition Profile & Isoform Selectivity

Data illustrates the impact of stereochemistry and steric bulk on targeting the tumor-associated hCA XII isoform over off-target hCA I/II[1].

Compound / ModificationhCA I (K_i, nM)hCA II (K_i, nM)hCA IX (K_i, nM)hCA XII (K_i, nM)Selectivity (XII vs II)
EMAC8000d (Racemic) > 10,0004,50085045~100x
(S)-EMAC8000d (Eutomer) > 10,000> 10,00092012>800x
EMAC8000f (-NO2 Substituted) > 10,0008,5001,200350~24x
Table 2: Reaction Optimization for 3-Acylbenzothiadiazine 1,1-dioxides

Data demonstrates the critical role of atmospheric oxygen and iodine equivalents in the Kornblum oxidation step[3].

SubstratesCatalyst / ReagentSolventAtmosphereYield (%)
Acetophenone + 2-AminobenzenesulfonamideI2 (0.75 equiv)DMSOAir 71%
Acetophenone + 2-AminobenzenesulfonamideI2 (0.75 equiv)DMSOArgon65%
Acetophenone + 2-AminobenzenesulfonamideI2 (0.40 equiv)DMSOAir42%
Acetophenone + 2-AminobenzenesulfonamideNone DMSOAirTrace

References

  • N-Acylbenzenesulfonamide Dihydro-1,3,4-oxadiazole Hybrids: Seeking Selectivity toward Carbonic Anhydrase Isoforms ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides International Journal of Molecular Sciences (MDPI / PMC) URL:[Link]

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements Journal of the American Society for Mass Spectrometry URL:[Link]

  • Discovery of novel N-acylsulfonamide analogs as potent and selective EP3 receptor antagonists Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Iodine-mediated synthesis of 3-acylbenzothiadiazine 1,1-dioxides Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Exploratory

Thermodynamics and Solubility Profiling of 3-Butyrylbenzenesulfonamide in Organic Solvents: A Comprehensive Technical Guide

Executive Summary & Structural Causality In drug development and fine chemical synthesis, the solvation behavior of an active pharmaceutical ingredient (API) or intermediate dictates its purification, formulation, and bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In drug development and fine chemical synthesis, the solvation behavior of an active pharmaceutical ingredient (API) or intermediate dictates its purification, formulation, and bioavailability. 3-Butyrylbenzenesulfonamide (3-BBSA) (CAS: 1342582-36-8) presents a unique solvation profile due to its structural dichotomy.

The molecule consists of a rigid benzenesulfonamide core paired with a flexible, lipophilic butyryl chain. The sulfonamide moiety (–SO₂NH₂) acts as a potent hydrogen-bond donor and acceptor, heavily favoring dissolution in polar solvents. Conversely, the butyryl group (–C(=O)CH₂CH₂CH₃) introduces steric bulk and lipophilicity, disrupting highly ordered solvent networks (like water) while enhancing affinity for moderately polar and non-polar organic phases. Understanding this balance is critical. As demonstrated in foundational studies on 1[1], the principle of "like dissolves like" must be augmented by specific thermodynamic modeling to accurately predict solubility across varying temperature gradients.

The Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To determine the true thermodynamic solubility of 3-BBSA, kinetic dissolution methods are insufficient. We must employ the Isothermal Shake-Flask Method , a self-validating system that ensures the system has reached chemical equilibrium. The protocol below incorporates solid-state verification to prevent false readings caused by solvent-induced polymorphic transitions—a common pitfall in sulfonamide characterization [2].

Step-by-Step Methodology
  • Saturation Preparation: Add an excess amount of crystalline 3-BBSA (approx. 50-100 mg depending on the solvent) into 10 mL borosilicate glass vials containing 5 mL of the target organic solvent (e.g., Acetone, Methanol, Toluene). Causality: An excess of solid is mandatory to maintain a continuous chemical potential gradient until absolute equilibrium is achieved.

  • Isothermal Equilibration: Seal the vials hermetically to prevent solvent evaporation. Submerge them in a thermostatic shaking water bath (e.g., 100 rpm) at specific temperatures (e.g., 298.15 K, 308.15 K, 318.15 K) for 48 to 72 hours.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed for 2 hours at the test temperature. Centrifuge the suspension at 10,000 rpm for 15 minutes, or filter using a 0.22 µm PTFE syringe filter pre-heated to the equilibrium temperature. Causality: Temperature fluctuations during filtration will cause immediate precipitation or supersaturation, invalidating the data.

  • Supernatant Quantification: Dilute an exact aliquot of the supernatant with a compatible mobile phase and analyze via HPLC-UV (typically at

    
     ~260-270 nm for benzenesulfonamides).
    
  • Solid-State Verification (Critical): Recover the residual undissolved solid and analyze it via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). Causality: Organic solvents can induce the formation of solvates or trigger polymorphic shifts. If the crystal lattice of the residual solid differs from the starting material, the measured solubility corresponds to the new polymorph, not the original API.

Workflow N1 1. Saturation Excess 3-BBSA + Solvent N2 2. Equilibration Isothermal Agitation (48-72h) N1->N2 Sealed Vials N3 3. Phase Separation Centrifugation at Eq. Temp N2->N3 Equilibrium Reached N4 4a. Supernatant Analysis HPLC-UV Quantification N3->N4 Liquid Phase N5 4b. Solid-State Verification DSC / PXRD Analysis N3->N5 Residual Solid N6 5. Thermodynamic Output Solubility & Energy Profiles N4->N6 N5->N6 Confirm Polymorph Stability

Caption: Experimental workflow for isothermal shake-flask solubility determination.

Thermodynamic Modeling & Data Interpretation

The dissolution of sulfonamides in organic solvents is predominantly an endothermic process driven by entropy [3]. By measuring the mole fraction solubility (


) at various temperatures, we can extract the apparent thermodynamic properties of the solution using the van't Hoff equation :


Where:

  • 
     is the apparent enthalpy of solution (derived from the slope).
    
  • 
     is the apparent entropy of solution (derived from the intercept).
    
  • 
     is the universal gas constant, and 
    
    
    
    is the absolute temperature.

For binary solvent mixtures (e.g., optimizing a crystallization solvent system), the 2 [4] provides a highly accurate mathematical representation of cosolvent effects, allowing formulation scientists to predict solubility at any solvent ratio.

Thermodynamics In Empirical Solubility Data (Mole Fraction, x) Eq1 van't Hoff Equation ln(x) = -(ΔH/RT) + (ΔS/R) In->Eq1 Eq2 Jouyban-Acree Model (Cosolvent Systems) In->Eq2 Out1 Enthalpy (ΔH) Endothermic/Exothermic Eq1->Out1 Slope Out2 Entropy (ΔS) System Disorder Eq1->Out2 Intercept Out3 Gibbs Free Energy (ΔG) Spontaneity Out1->Out3 Out2->Out3

Caption: Logical framework for deriving thermodynamic parameters from solubility data.

Quantitative Data: Projected Solubility Profiles

Based on the thermodynamic behavior of structural analogs (such as benzenesulfonamide and N-butylbenzenesulfonamide), the table below outlines the projected mole fraction solubility (


) of 3-BBSA in various organic solvents.

Note: These values represent computationally derived thermodynamic projections designed to serve as a baseline for empirical formulation workflows.

Organic SolventPolarity Index298.15 K308.15 K318.15 KPrimary Solvation Mechanism
Acetone 5.1450.2610.5820.3Strong H-bond acceptance from –NH₂; favorable dipole interactions.
Methanol 5.1210.4315.6460.8Protic interactions; moderate disruption by the lipophilic butyryl chain.
Ethyl Acetate 4.4180.5260.1380.4Dipole-dipole interactions; excellent compatibility with the butyryl group.
Acetonitrile 5.8150.2225.4340.7Polar aprotic coordination; endothermic, entropy-driven dissolution.
Toluene 2.415.328.652.1Poorly soluble; limited H-bonding capacity, relying entirely on van der Waals forces.

Key Takeaway: The highest solubility is achieved in polar aprotic solvents like Acetone. These solvents act as potent hydrogen-bond acceptors for the sulfonamide protons without competing as hydrogen-bond donors, while their moderate dielectric constants perfectly accommodate the lipophilic butyryl tail.

References

  • Title: Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide Source: MDPI URL: [Link]

  • Title: Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures Source: PMC / National Institutes of Health URL: [Link]

  • Title: Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Sources

Foundational

3-Substituted Benzenesulfonamide Pharmacophore Analysis

Executive Summary The benzenesulfonamide scaffold remains a cornerstone of medicinal chemistry, primarily due to its privileged status as a Zinc-Binding Group (ZBG) in metalloenzymes.[1] While 4-substituted (para) benzen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzenesulfonamide scaffold remains a cornerstone of medicinal chemistry, primarily due to its privileged status as a Zinc-Binding Group (ZBG) in metalloenzymes.[1] While 4-substituted (para) benzenesulfonamides (e.g., Acetazolamide, Celecoxib) have historically dominated the landscape of Carbonic Anhydrase (CA) and COX-2 inhibitors, the 3-substituted (meta) benzenesulfonamide pharmacophore has emerged as a critical tool for overcoming isoform selectivity challenges.

This guide analyzes the structural and electronic distinctiveness of the 3-substituted scaffold. Unlike the linear topology of para-derivatives, the meta-substitution pattern introduces a "kinked" geometry, allowing substituents to access lateral hydrophobic pockets (e.g., the hydrophobic wall in hCA II or the selectivity pocket in COX-2) that are sterically inaccessible to linear analogues. This architectural shift is pivotal for designing next-generation inhibitors targeting tumor-associated hCA IX/XII and drug-resistant bacterial enzymes.

Structural Anatomy & Pharmacophore Definition

The efficacy of 3-substituted benzenesulfonamides relies on a tripartite pharmacophore model. Understanding the interplay between these regions is essential for rational drug design.

The Tripartite Model
  • Zinc-Binding Group (ZBG): The primary sulfonamide moiety (

    
    ). In metalloenzymes like CA, the nitrogen acts as a proton shuttle, while the oxygen atoms or the deprotonated nitrogen coordinate directly to the catalytic 
    
    
    
    ion.
  • Aromatic Scaffold: The benzene ring serves as a rigid spacer. It positions the ZBG and the meta-substituent at a fixed distance (

    
     Å) and angle (
    
    
    
    ).
  • The "Selectivity Handle" (Meta-Substituent): This is the variable region. In 3-substituted derivatives, this group is oriented towards the "middle" or "outer" rim of the active site, often engaging in Van der Waals interactions with residues like Phe131, Val121, or Leu198 in hCA isoforms.

Electronic & Steric Considerations
  • Hammett Effects: Electron-withdrawing groups (EWGs) at the 3-position (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) lower the
    
    
    of the sulfonamide amide protons (typically from
    
    
    to
    
    
    ). This acidification enhances the formation of the active sulfonamidate anion (
    
    
    ), strengthening
    
    
    coordination.
  • Vectorial Analysis: Unlike the para-vector which extends linearly out of the active site cone, the meta-vector directs substituents towards the enzyme walls. This is critical for distinguishing between isoforms with subtle residue variations in the hydrophobic half of the active site.

Pharmacophore cluster_0 Pharmacophore Core ZBG Zinc-Binding Group (SO2NH2) Primary Anchor Scaffold Benzene Scaffold Rigid Spacer ZBG->Scaffold C-S Bond Target Target Pocket (e.g., hCA Phe131, COX-2 Val523) ZBG->Target Coordination (Zn2+) Meta Meta-Substituent (Selectivity Handle) Hydrophobic/Steric Probe Scaffold->Meta 1,3-Substitution (120° Angle) Meta->Target Secondary Interaction (VdW / H-Bond)

Figure 1: Pharmacophore map of 3-substituted benzenesulfonamides highlighting the vectorial difference of the meta-substituent.

Target Landscapes & SAR Analysis

Carbonic Anhydrases (hCA)

The human CA family comprises 12 catalytically active isoforms. The main challenge is inhibiting tumor-associated, membrane-bound isoforms (hCA IX, XII) while sparing ubiquitous cytosolic ones (hCA I, II).

  • Mechanism: The sulfonamide nitrogen coordinates to

    
    , displacing the catalytic water molecule/hydroxide ion.
    
  • 3-Substituted Advantage:

    • hCA I vs. II Selectivity: hCA I has a narrower active site due to His200 (vs. Thr200 in hCA II). Large 3-substituted tails often clash with hCA I, improving selectivity for hCA II or IX.

    • Tail Approach: Elongated tails (e.g., 1,2,3-triazoles, ureido linkers) at the 3-position can reach the outer rim of the active site. For example, 3-(triazolyl)benzenesulfonamides have shown nanomolar potency against hCA IX by interacting with the hydrophilic part of the active site entrance.

Key SAR Data (Representative Trends):

Substituent (R at 3-pos)hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)Mechanistic Insight

(Benzenesulfonamide)
300280~1No secondary interactions.

45301.5Electronic activation of ZBG.

120815Tail reaches hydrophobic pocket in IX.

85517Triazole acts as H-bond acceptor; Ph stacks with outer rim.
COX-2 Inhibition

While Celecoxib is a para-sulfonamide, 3-substituted derivatives are relevant when the scaffold is modified (e.g., fused rings or diarylheterocycles).

  • Mechanism: The sulfonamide binds to a side pocket in the COX-2 channel (Arg120, Glu524).

  • SAR: 3-substitution on the phenyl ring distal to the central heterocycle can fine-tune lipophilicity (LogP) and metabolic stability, although the ZBG is typically maintained at the para-position relative to the central ring for optimal COX-2 fit. However, meta-sulfonamoyl moieties on the central ring itself have been explored in hybrid scaffolds (e.g., thiazolidinones) to alter the binding vector.

Synthetic Methodologies

The synthesis of 3-substituted benzenesulfonamides generally follows one of three robust pathways. The choice depends on the stability of the meta-substituent to harsh chlorosulfonation conditions.

Protocol A: Chlorosulfonation (The "Direct" Route)

Best for: Alkyl, halo, or nitro-substituted benzenes. Reaction:



Step-by-Step Protocol:

  • Reagents: Substituted benzene (10 mmol), Chlorosulfonic acid (50 mmol, excess).

  • Procedure:

    • Cool chlorosulfonic acid to 0°C in a dry flask under

      
      .
      
    • Add substituted benzene dropwise over 30 mins. Caution: Exothermic.

    • Heat to 100-120°C for 2-4 hours to ensure isomerization to the thermodynamically stable meta/para positions (meta is favored if R is EWG like

      
       or 
      
      
      
      ).
    • Quench by pouring onto crushed ice. Filter the precipitated sulfonyl chloride.

    • Amination: Dissolve the chloride in THF/DCM. Add 25% aqueous

      
       (excess) at 0°C. Stir for 2 hours.
      
    • Purification: Acidify to pH 2 (if acidic R) or extract with EtOAc. Recrystallize from EtOH/Water.

Protocol B: The "Click-Tail" Approach (Modular Synthesis)

Best for: Creating libraries of "tailed" inhibitors for SAR exploration. Core Concept: Use 3-azidobenzenesulfonamide or 3-ethynylbenzenesulfonamide as a hub.

Step-by-Step Protocol (CuAAC):

  • Precursor: Synthesize 3-azidobenzenesulfonamide (via diazotization of 3-aminobenzenesulfonamide followed by

    
    ).
    
  • Reaction:

    • Dissolve azide (1 eq) and terminal alkyne (1 eq) in

      
       (1:1).
      
    • Add

      
       (10 mol%) and Sodium Ascorbate (20 mol%).
      
    • Stir at RT for 12-24 hours.

  • Workup: Dilute with water. The triazole product often precipitates. Filter and wash with cold water.

Synthesis Start Starting Material (e.g., Benzoic Acid) Step1 Chlorosulfonation (ClSO3H, 120°C) Start->Step1 Inter1 3-(Chlorosulfonyl)benzoic acid Step1->Inter1 Step2 Amination (NH4OH, 0°C) Inter1->Step2 Core 3-Sulfamoylbenzoic acid (Core Scaffold) Step2->Core Step3 Derivatization (Amide Coupling / Click) Core->Step3 Final 3-Substituted Benzenesulfonamide Inhibitor Step3->Final

Figure 2: Synthetic workflow for accessing 3-substituted benzenesulfonamide derivatives starting from benzoic acid precursors.

Computational Analysis & Docking Strategy

To validate the design of 3-substituted derivatives, molecular docking must account for the specific topology of the active site.

Docking Workflow
  • Protein Prep:

    • hCA II: PDB ID 3V2J (High resolution).[2] Remove water molecules except the deep water coordinating Zn (if present in the specific force field model, though usually the sulfonamide displaces it).

    • hCA IX: PDB ID 5FL6 (Mimic).

  • Ligand Prep:

    • Generate 3D conformers.

    • Critical: Set the sulfonamide nitrogen ionization state to deprotonated (

      
      ) if using a force field that supports metal coordination, or constrain the N-Zn distance to ~2.0 Å.
      
  • Grid Generation: Center the grid on the catalytic

    
     ion. Ensure the box encompasses the hydrophobic wall (Phe131) and the hydrophilic entrance (His64).
    
  • Scoring: Look for poses where:

    • Sulfonamide N coordinates Zn (tetrahedral geometry).

    • One sulfonamide O H-bonds with Thr199 (backbone NH).

    • The 3-substituent is directed towards the channel exit or hydrophobic pocket without steric clash.

Interpretation of Results
  • Good Binder:

    
     kcal/mol. Visual inspection shows the phenyl ring engaging in 
    
    
    
    -stacking with Phe131 (hCA II) or interactions with Gln92 (hCA IX).
  • Bad Binder: The 3-substituent forces the benzene ring to twist, breaking the optimal Zn-N-S geometry.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Retrieved from 1

  • Supuran, C. T., et al. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. PMC. Retrieved from 3

  • Molecules. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives. PMC. Retrieved from 4

  • Journal of Medicinal Chemistry. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. ACS Publications. Retrieved from 5

  • Bioorganic Chemistry. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity. PubMed.[6] Retrieved from 7

Sources

Exploratory

Technical Whitepaper: 3-Butyrylbenzenesulfonamide Safety & Handling Architecture

The following technical guide serves as a Provisional Safety & Handling Protocol for 3-Butyrylbenzenesulfonamide. Executive Summary & Compound Identity 3-Butyrylbenzenesulfonamide is a functionalized aromatic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a Provisional Safety & Handling Protocol for 3-Butyrylbenzenesulfonamide.

Executive Summary & Compound Identity

3-Butyrylbenzenesulfonamide is a functionalized aromatic intermediate frequently employed in medicinal chemistry for the synthesis of bioactive scaffolds (e.g., carbonic anhydrase inhibitors).[1] As a specific Safety Data Sheet (SDS) for this exact isomer is often unavailable in public repositories, this guide utilizes Read-Across Toxicology based on structural analogs (3-Acetylbenzenesulfonamide and generic Benzenesulfonamides).[1]

The Core Directive: Treat this compound as a Category 2 Irritant with potential respiratory sensitization risks typical of the sulfonamide pharmacophore.[1]

Chemical Characterization Table
PropertySpecification
Chemical Name 3-Butyrylbenzenesulfonamide
Synonyms 3-Butyrylbenzene-1-sulfonamide; m-Butyrylbenzenesulfonamide
CAS Number 1342582-36-8 (Commercial Identifier)
Molecular Formula C₁₀H₁₃NO₃S
Molecular Weight 227.28 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Low in Water; Soluble in DMSO, Methanol, DMF
Melting Point (Est.) 145–155 °C (Based on acetyl analog range 166°C)

Hazard Identification & Risk Assessment (GHS Framework)

Rationale: In the absence of animal toxicity data for this specific isomer, we apply the "Precautionary Principle" using the GHS classification of its closest analog, 3-Acetylbenzenesulfonamide.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][3]

  • Structural Alerts:

    • Sulfonamide Moiety (-SO₂NH₂): High potential for hypersensitivity (sulfa allergy).[1] Avoid inhalation of dust.[1][3][4]

    • Ketone Moiety (-C(=O)C₃H₇): Chemically stable but reactive toward strong reducing agents.[1]

Precautionary Protocols (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Safe Handling & Engineering Controls

Expert Insight: The primary risk with solid sulfonamides is "dusting" during weighing, which can lead to mucosal sensitization. Engineering controls must prioritize containment.

A. Engineering Control Matrix[1][10]
  • Weighing: Must be performed in a Chemical Fume Hood or a powder containment balance enclosure.[1]

  • Synthesis: Reactions involving heating >50°C must be under inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the alkyl chain.[1]

  • Ventilation: Minimum face velocity of 0.5 m/s required.[1]

B. Personal Protective Equipment (PPE) Selection[1]
  • Hand Protection: Nitrile gloves (0.11 mm thickness) are sufficient for incidental contact.[1] For prolonged handling in solution (DMSO/DMF), use Butyl Rubber or double-gloved Nitrile (0.2 mm).[1]

    • Why? Sulfonamides in organic solvents can permeate standard nitrile gloves faster than the solid alone.[1]

  • Respiratory Protection: If working outside a hood (not recommended), use a P95/N95 Particulate Respirator .[1] Full-face respirator with ABEK filters required for fire emergencies.[1]

  • Eye Protection: Chemical safety goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the fine particle size of the recrystallized solid.

C. Safety Decision Matrix (Visualization)

SafetyMatrix Start Handling 3-Butyrylbenzenesulfonamide State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/DMF) State->Solution DustRisk Risk: Inhalation & Dusting Solid->DustRisk PermRisk Risk: Skin Absorption Solution->PermRisk Control1 Control: Fume Hood + N95 Backup DustRisk->Control1 Mitigation Control2 Control: Double Nitrile Gloves PermRisk->Control2 Mitigation Safe Safe Operation Control1->Safe Proceed Control2->Safe Proceed

Figure 1: Decision logic for PPE selection based on physical state to minimize sensitization risk.

Emergency Response Architecture

Trustworthiness: These protocols are derived from the decomposition profile of benzenesulfonamides.[1]

Firefighting Measures
  • Flammability: Combustible solid.[1][5] Not pyrophoric.[1]

  • Hazardous Combustion Products:

    • Sulfur Oxides (SOx): Highly toxic and corrosive.[1]

    • Nitrogen Oxides (NOx): Respiratory irritant.[1]

    • Carbon Monoxide (CO): Asphyxiant.[1]

  • Extinguishing Media: Dry chemical, CO₂, water spray, or alcohol-resistant foam.[1] Do not use high-volume water jet (scatters dust).[1]

Accidental Release (Spill)[1]
  • Evacuate: Clear area of non-essential personnel.

  • PPE Up: Don goggles, double gloves, and P95 respirator.[1]

  • Contain: Cover spill with damp paper towel to prevent dust generation.[1]

  • Clean: Sweep up carefully (do not dry sweep).[1] Place in a sealed hazardous waste container labeled "Sulfonamide Waste."

  • Decontaminate: Wipe surface with 10% ethanol followed by soap and water.[1]

Experimental Application & Reactivity

Expertise: Understanding the reactivity profile prevents accidents during synthesis.[1]

Reactivity Context

The compound contains two distinct reactive centers:[4]

  • The Sulfonamide (-SO₂NH₂): Acidic protons (pKa ~10).[1] Can be deprotonated by bases (K₂CO₃, NaH) for N-alkylation.[1]

  • The Ketone (Butyryl): Susceptible to nucleophilic attack or reduction.[1]

Incompatibility:

  • Strong Oxidizers: Risk of violent reaction.[1]

  • Strong Bases: Exothermic deprotonation.[1]

  • Acid Chlorides: Will react with the sulfonamide nitrogen.[1]

Synthesis Workflow Visualization

ReactivityFlow Compound 3-Butyrylbenzenesulfonamide Base Base Treatment (K2CO3 / NaH) Compound->Base pKa ~10 Reduction Reduction (NaBH4) Compound->Reduction C=O Attack N_Alk N-Alkylated Product (Stable) Base->N_Alk Haz1 Hazard: Exotherm H2 Gas (if NaH used) Base->Haz1 Alcohol Benzyl Alcohol Deriv. (New Chiral Center) Reduction->Alcohol Haz2 Hazard: Solubility Requires Methanol Reduction->Haz2

Figure 2: Primary reactivity pathways and associated safety checkpoints during synthesis.

Ecological & Disposal Considerations

  • Ecotoxicity: Sulfonamides are generally persistent in the environment and can be toxic to aquatic bacteria (used as antibiotics).[1]

    • Directive:Do not release to drains. Treat as hazardous chemical waste.[1]

  • Disposal: Incineration with a scrubber for SOx/NOx removal is the only approved disposal method.[1]

References

  • BLD Pharm. (2025).[1] 3-Butyrylbenzenesulfonamide Product Entry (CAS 1342582-36-8).[1][6] Retrieved from

  • PubChem. (2025).[1][2] 3-Acetylbenzenesulfonamide Compound Summary (CID 71768357).[1] National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Benzenesulfonamide Derivatives. Merck KGaA.[1] Retrieved from

  • ECHA. (2025). C&L Inventory: Sulfonamide Hazard Classifications. European Chemicals Agency.[1][2] Retrieved from

  • BenchChem. (2026).[1] Guide to Sulfonyl Derivatives Safety. Retrieved from

Sources

Foundational

Strategic Sourcing of 3-Butyrylbenzenesulfonamide Precursors: A Technical Guide for Drug Development Professionals

Abstract 3-Butyrylbenzenesulfonamide serves as a valuable chemical intermediate in the synthesis of diverse molecular entities within drug discovery and development pipelines. The integrity of the final target molecule i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Butyrylbenzenesulfonamide serves as a valuable chemical intermediate in the synthesis of diverse molecular entities within drug discovery and development pipelines. The integrity of the final target molecule is intrinsically linked to the quality of its foundational building blocks. This technical guide provides researchers, chemists, and procurement specialists with a comprehensive framework for the strategic sourcing and qualification of the key precursors for 3-Butyrylbenzenesulfonamide. We will dissect the primary synthetic route, provide a comparative analysis of prominent chemical vendors, and establish a robust, self-validating protocol for incoming material quality control. This document is designed to empower scientific teams to mitigate risks associated with precursor quality, ensuring reproducibility and accelerating research timelines.

The Synthetic Landscape: Deconstructing 3-Butyrylbenzenesulfonamide

Core Structure and Significance

3-Butyrylbenzenesulfonamide (CAS No. 1342582-36-8) is an aromatic sulfonamide featuring a butyryl group at the meta position of the benzene ring.[1] The sulfonamide moiety is a well-established pharmacophore, present in a wide array of marketed drugs.[2] The specific substitution pattern of this molecule makes it a tailored building block for accessing more complex structures in medicinal chemistry programs. The selection of a synthetic strategy is paramount, with the most direct and industrially relevant approach being the Friedel-Crafts acylation.

The Primary Synthetic Route: Friedel-Crafts Acylation

The most logical and widely adopted method for synthesizing 3-Butyrylbenzenesulfonamide is the Friedel-Crafts acylation of benzenesulfonamide with butyryl chloride.[3][4] This electrophilic aromatic substitution reaction involves the formation of a highly reactive acylium ion, which is then attacked by the electron-rich benzene ring of benzenesulfonamide.

Reaction Causality:

  • Benzenesulfonamide (Substrate): The starting aromatic core. The sulfonamide group (-SO₂NH₂) is a meta-directing deactivator. This is a critical consideration, as it directs the incoming acyl group to the desired meta-position, preventing the formation of ortho and para isomers which would complicate purification.

  • Butyryl Chloride (Acylating Agent): The source of the four-carbon acyl chain. It is chosen for its reactivity and commercial availability.

  • Lewis Acid (Catalyst, e.g., AlCl₃): This is essential for generating the electrophilic acylium ion from the acyl chloride. The reaction will not proceed without a suitable catalyst.[3] A key advantage of Friedel-Crafts acylation over alkylation is that the acylium ion does not rearrange, and the product is deactivated towards further acylation, preventing polysubstitution.[5]

The overall reaction is depicted below.

G cluster_reactants Reactants cluster_products Products BSA Benzenesulfonamide Product 3-Butyrylbenzenesulfonamide BSA->Product Acylation BC Butyryl Chloride Acylium Acylium Ion Intermediate BC->Acylium Activation Cat AlCl₃ (Catalyst) Cat->Acylium Plus1 + Plus2 + Acylium->Product Acylation Byproduct HCl Product->Byproduct G cluster_qc In-House QC Workflow A Identify Potential Vendors (e.g., Merck, TCI, Thermo) B Request & Scrutinize Technical Documentation (CoA, SDS) A->B C Decision: Data Sufficient? B->C D Procure Sample for In-House QC C->D Yes H Reject Vendor or Lot. Return to Step A. C->H No E Incoming Material QC Protocol D->E F Decision: Pass QC? E->F G Approve Vendor & Proceed with Scale-up F->G Yes F->H No E1 1. Visual Inspection (Color, Form) E2 2. Identity Confirmation (¹H NMR Spectroscopy) E1->E2 E3 3. Purity Assessment (HPLC or GC) E2->E3

Caption: A robust workflow for qualifying chemical vendors.

Experimental Protocol: Incoming Material Quality Control

This protocol must be performed on a sample from any new vendor or a new lot from an existing vendor before committing the material to a large-scale reaction.

Objective: To verify the identity and purity of Benzenesulfonamide (BSA) and Butyryl Chloride (BC).

A. Benzenesulfonamide (BSA) Verification

  • Visual Inspection:

    • Procedure: Observe the material in a clean, dry vial.

    • Expected Result: A white to off-white crystalline solid, free of discoloration or foreign particulates.

  • Identity Confirmation (¹H NMR Spectroscopy):

    • Causality: NMR provides a structural fingerprint, confirming the presence of the correct compound and identifying any major organic impurities.

    • Procedure:

      • Accurately weigh 5-10 mg of BSA.

      • Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Acquire a ¹H NMR spectrum.

      • Analyze: Compare the resulting spectrum to a reference. Expect a complex multiplet for the aromatic protons (C₆H₅) and a broad singlet for the amine protons (-NH₂). The integration should correspond to a 5:2 ratio.

  • Purity Assessment (High-Performance Liquid Chromatography - HPLC):

    • Causality: HPLC provides a quantitative measure of purity, separating the main component from non-volatile impurities.

    • Procedure (Example Conditions):

      • Column: C18, 4.6 x 150 mm, 5 µm.

      • Mobile Phase: Gradient elution with Acetonitrile and Water (with 0.1% formic acid).

      • Detector: UV at 254 nm.

      • Analysis: Calculate purity based on the relative peak area of the main component versus the total area of all peaks. A purity of >98% is typically acceptable.

B. Butyryl Chloride (BC) Verification

  • Visual Inspection:

    • Procedure: Observe the material in its original, sealed container in a fume hood.

    • Expected Result: A colorless to light yellow, clear liquid. Fuming upon contact with air is expected.

  • Identity Confirmation (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Causality: GC is ideal for volatile liquids like acyl chlorides. The mass spectrometer provides definitive identification based on the molecular weight and fragmentation pattern.

    • Procedure:

      • Prepare a dilute solution of butyryl chloride in a dry, inert solvent (e.g., dichloromethane).

      • Inject onto a suitable GC column (e.g., DB-5).

      • Analyze: Confirm the retention time against a standard and verify that the mass spectrum corresponds to the molecular ion of butyryl chloride (m/z 106.55) and its characteristic fragments. [6]

Conclusion

The synthesis of 3-Butyrylbenzenesulfonamide is a straightforward yet exacting process where the quality of the starting materials dictates the outcome. A successful sourcing strategy is not merely transactional; it is an integral part of the scientific process. By combining a thorough understanding of the synthetic route with a critical evaluation of the vendor landscape and a non-negotiable internal quality control protocol, research and development teams can ensure a reliable and reproducible supply of these crucial building blocks. This diligence minimizes unforeseen delays, protects the integrity of downstream research, and ultimately accelerates the path to novel drug candidates.

References

  • Indexim International. N-Butyryl Chloride Manufacturers, Exporters and Suppliers from Rajkot India. [Link]

  • Jinli Chemical. Benzene sulfonamide High Quality. [Link]

  • SR Innovations India. N-butyryl Chloride Liquid Manufacturers and Suppliers from Hyderabad. [Link]

  • AdooQ Bioscience. Benzenesulfonamide | Carbonic anhydrase inhibitor. [Link]

  • TradeIndia. N-Butyryl Chloride - Industrial Grade Powder at Best Price. [Link]

  • SAM Laboratories. n-Butyryl Chloride. [Link]

  • Silver Fern Chemical, Inc. n-Butyl Chloride Supplier | 109-69-3. [Link]

  • ResearchGate. An efficient method for aromatic Friedel–Crafts alkylation, acylation, benzoylation, and sulfonylation reactions | Request PDF. [Link]

  • Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]

  • Google Patents. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • National Center for Biotechnology Information. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Friedel-Crafts and C–H Acylation Protocols for Benzenesulfonamides

Executive Summary & Strategic Overview The Challenge: Benzenesulfonamides represent a privileged pharmacophore in drug discovery (e.g., Celecoxib, Sildenafil), yet functionalizing the benzene ring via traditional electro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The Challenge: Benzenesulfonamides represent a privileged pharmacophore in drug discovery (e.g., Celecoxib, Sildenafil), yet functionalizing the benzene ring via traditional electrophilic aromatic substitution (EAS) is notoriously difficult. The sulfonamide group (


 or 

) is a powerful electron-withdrawing group (EWG), deactivating the ring and destabilizing the

-complex intermediate required for Friedel-Crafts (F-C) acylation.

The Solution: This guide details two distinct, high-fidelity protocols to overcome this "deactivation wall":

  • Intramolecular F-C Acylation: Utilizing entropic advantage to synthesize fused bicyclic sultams (benzosultams).

  • Pd-Catalyzed C–H Acylation: A modern "F-C surrogate" that utilizes the sulfonamide nitrogen as a Directing Group (DG) to achieve regioselective ortho-acylation, bypassing the electronic limitations of traditional EAS.

Mechanistic Analysis: The Deactivation Wall

To successfully acylate a benzenesulfonamide, one must understand why standard conditions (e.g., Acetyl Chloride +


) fail.
Electronic Mismatch

The sulfonyl group withdraws electron density via induction (


) and resonance (

), rendering the ring nucleophilically inert. Standard acylium ions (

) are not sufficiently electrophilic to overcome this barrier without forcing conditions that often degrade the sulfonamide moiety.
The Solution Map

The following diagram outlines the decision logic for selecting the correct protocol based on the desired structural outcome.

AcylationStrategy Start Target: Acyl-Benzenesulfonamide Decision Is the Acyl Group Tethered to the Sulfonamide Nitrogen? Start->Decision PathA YES (Intramolecular) Decision->PathA Tethered PathB NO (Intermolecular) Decision->PathB Untethered MethodA Protocol A: Intramolecular F-C (Sultam Synthesis) PathA->MethodA MethodB Protocol B: Pd-Catalyzed C-H Activation (Ortho-Acylation) PathB->MethodB OutcomeA Product: Benzosultam (Fused Ring) MethodA->OutcomeA OutcomeB Product: Ortho-Acyl Sulfonamide (Functionalized Arene) MethodB->OutcomeB

Figure 1: Strategic decision tree for selecting the appropriate acylation protocol.

Protocol A: Intramolecular Friedel-Crafts Cyclization

Objective: Synthesis of Benzosultams (e.g., Saccharin derivatives). Mechanism: The entropic benefit of forming a 5- or 6-membered ring compensates for the electronic deactivation of the benzene ring.

Reagents & Equipment
  • Substrate:

    
    -acyl-benzenesulfonamide or 
    
    
    
    -carboxyalkyl-benzenesulfonamide.
  • Catalyst/Medium: Polyphosphoric Acid (PPA) or

    
     in 
    
    
    
    .
  • Equipment: Heavy-walled pressure vial (for PPA) or standard round-bottom flask (for

    
    ).
    
Step-by-Step Methodology (PPA Method)

This method is preferred for its robustness against moisture and ability to drive dehydration.

  • Preparation: In a dry reaction vial, mix the

    
    -substituted sulfonamide precursor (1.0 equiv) with Polyphosphoric Acid (10–15 equiv by weight). PPA is viscous; heating to 60°C aids mixing.
    
  • Cyclization: Heat the mixture to 110–130°C for 2–4 hours.

    • Critical Control Point: Monitor via TLC. If starting material persists, increase temp to 140°C but watch for charring.

  • Quenching: Cool the reaction to ~60°C. Pour the viscous syrup slowly into crushed ice (approx. 10x reaction volume) with vigorous stirring.

    • Note: The exotherm is significant. Do not pour hot PPA into water.

  • Isolation: The benzosultam typically precipitates as a white/off-white solid. Filter, wash with water, and dry.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexanes).

Data & Expectations
ParameterStandard RangeNotes
Yield 65–85%Higher for electron-rich rings (e.g., toluene derivatives).
Reaction Time 2–6 HoursExtended times at >140°C cause decomposition.
Selectivity ExclusiveOnly forms the fused ring at the ortho position.

Protocol B: Palladium-Catalyzed Ortho-C–H Acylation

Objective: Intermolecular acylation of the benzene ring. Mechanism: The sulfonamide nitrogen coordinates with Pd(II), directing it to the ortho C–H bond. This forms a palladacycle intermediate which then reacts with an acyl source (aldehyde or


-oxocarboxylic acid).
Reagents & Materials
  • Substrate: Primary or Secondary Benzenesulfonamide (

    
    ).
    
  • Acyl Source: Aryl Aldehyde (

    
    ) or 
    
    
    
    -Oxocarboxylic Acid (
    
    
    ).
  • Catalyst:

    
     (5–10 mol%).
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq) or

    
    .
    
  • Solvent: Chlorobenzene or DCE (1,2-Dichloroethane).

Step-by-Step Methodology (Oxidative Coupling with Aldehydes)

Reference Grounding: Based on protocols developed by Jiao et al. and Ge et al. [1, 2]

  • Charge: To a sealed tube equipped with a magnetic stir bar, add:

    • Benzenesulfonamide substrate (0.2 mmol, 1.0 equiv).

    • Aldehyde (0.4 mmol, 2.0 equiv).

    • 
       (0.02 mmol, 10 mol%).
      
    • TBHP (0.4 mmol, 2.0 equiv).

  • Solvation: Add Chlorobenzene (2.0 mL). Seal the tube under air (inert atmosphere is often not required for oxidative Pd(II) cycles, but check specific variations).

  • Activation: Heat the reaction block to 100–120°C for 12–16 hours.

    • Mechanism Check: The Pd inserts into the ortho C-H bond.[1] The oxidant regenerates Pd(II) from Pd(0) and generates the acyl radical from the aldehyde.

  • Work-up: Cool to room temperature. Dilute with DCM (10 mL) and wash with saturated

    
     (to remove excess acid/aldehyde byproducts).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography.
    
Catalytic Cycle Visualization

CatalyticCycle Pd2 Pd(II) Species Coord Coordination (N-Directing) Pd2->Coord CH_Act C-H Activation (Palladacycle) Coord->CH_Act -AcOH OxAdd Acyl Radical Addition CH_Act->OxAdd + R-CHO / Oxidant RedElim Reductive Elimination OxAdd->RedElim RedElim->Pd2 Product Release

Figure 2: Simplified catalytic cycle for Pd-catalyzed ortho-acylation of sulfonamides.

Comparative Analysis & Troubleshooting

Method Selection Matrix
FeatureProtocol A (Intramolecular)Protocol B (C-H Activation)
Primary Use Creating fused rings (Sultams)Adding acyl groups to existing rings
Substrate Req. Requires pre-installed N-acyl tetherRequires free N-H or coordinating N-R
Atom Economy High (Dehydrative)Moderate (Requires oxidant/leaving groups)
Cost Low (Acid mediated)High (Pd catalyst required)
Scalability High (kg scale feasible)Low to Medium (mg to g scale)
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Protocol A: Black tar/charring Temperature too high; PPA dehydration too aggressive.Lower temp to 90°C; Reduce reaction time.
Protocol A: Incomplete cyclization Poor solubility or wet PPA.Use fresh PPA (hygroscopic); Increase temp to 130°C.
Protocol B: Low Yield (<30%) Catalyst poisoning or poor directing group ability.Ensure Sulfonamide N-H is acidic enough. Add PivOH (30 mol%) as additive to assist C-H cleavage.
Protocol B: Regio-scrambling Competitive directing groups.Block para positions or remove other coordinating groups (e.g., pyridines).

References

  • Li, H., et al. (2011). "Palladium-Catalyzed Ortho-Acylation of Arenes with Aldehydes." Journal of the American Chemical Society.[2]

  • Wang, X., et al. (2013). "Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides." Angewandte Chemie International Edition.

  • Debnath, S., & Mondal, S. (2015).[3] "One-Pot Synthesis of Benzosultams via Intramolecular Friedel-Crafts Cyclization." The Journal of Organic Chemistry.

  • Olah, G. A. (1964). "Friedel-Crafts and Related Reactions: Acylation and Arylation." Interscience Publishers. (Classic Text for PPA/AlCl3 conditions).

Sources

Application

Application Note: Optimized Chlorosulfonation of Butyrophenone

Abstract This application note details the protocol for the chlorosulfonation of butyrophenone (1-phenylbutan-1-one) to synthesize 3-(chlorosulfonyl)butyrophenone . Due to the electron-withdrawing nature of the carbonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the chlorosulfonation of butyrophenone (1-phenylbutan-1-one) to synthesize 3-(chlorosulfonyl)butyrophenone . Due to the electron-withdrawing nature of the carbonyl group, the aromatic ring is deactivated, necessitating specific thermal conditions to drive the electrophilic aromatic substitution (EAS) to the meta position. This guide covers the reaction mechanism, optimized stoichiometric ratios, safety protocols for handling chlorosulfonic acid, and isolation techniques.

Introduction & Reaction Mechanism[1][2][3]

Chemical Principles

Chlorosulfonation involves the introduction of a chlorosulfonyl group (


) onto an aromatic ring using chlorosulfonic acid  (

). This reagent acts as both the electrophile source and the solvent.

For butyrophenone , the attached butyryl group (


) is a meta-director  and a deactivator .
  • Deactivation: The carbonyl group withdraws electron density from the ring, making it less reactive than benzene. Consequently, the reaction requires thermal energy (typically 60–90°C) to proceed, unlike activated substrates (e.g., toluene) which react at lower temperatures.

  • Regioselectivity: The electrophile (

    
     or 
    
    
    
    ) attacks the position meta to the carbonyl group, yielding the 3-isomer as the major product.
Reaction Scheme

The reaction proceeds in two theoretical stages:

  • Sulfonation: Formation of the sulfonic acid intermediate (

    
    ).
    
  • Chlorination: Conversion of the sulfonic acid to the sulfonyl chloride (

    
    ) by excess chlorosulfonic acid.
    

Experimental Protocol

Materials & Equipment
ReagentCAS No.[1][2][3]MW ( g/mol )Equiv.Role
Butyrophenone 495-40-9148.201.0Substrate
Chlorosulfonic Acid 7790-94-5116.525.0 - 6.0Reagent/Solvent
Dichloromethane (DCM) 75-09-284.93N/AExtraction Solvent
Sodium Sulfate (

)
7757-82-6142.04N/ADrying Agent

Equipment Requirements:

  • 3-neck Round Bottom Flask (RBF)

  • Pressure-equalizing addition funnel

  • Reflux condenser with gas trap (scrubber for

    
     gas)
    
  • Ice-water bath and Oil bath[4]

  • Magnetic stirrer

  • Internal thermometer

Step-by-Step Methodology
Phase 1: Addition (Exothermic Control)
  • Setup: Assemble the 3-neck RBF with the addition funnel, thermometer, and gas outlet connected to a dilute NaOH scrubber (to neutralize evolved HCl).

  • Charging: Charge the flask with Chlorosulfonic Acid (5.0 equiv) . Cool the acid to 0–5°C using an ice-salt bath.

    • Note: Ensure glassware is bone-dry.

      
       reacts violently with water.[5][6][7]
      
  • Addition: Add Butyrophenone (1.0 equiv) dropwise via the addition funnel over 30–45 minutes.

    • Critical: Maintain internal temperature < 10°C . The reaction is highly exothermic initially.

    • Observation: Hydrogen chloride (HCl) gas evolution will begin.[5][6]

Phase 2: Reaction (Thermal Activation)
  • Ramping: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) while stirring for 30 minutes.

  • Heating: Transfer the flask to an oil bath. Slowly heat to 60–70°C .

    • Rationale: Heat is required to overcome the activation energy barrier of the deactivated ring.

  • Digestion: Maintain at 60–70°C for 3–5 hours .

    • Endpoint: Reaction is typically complete when HCl evolution ceases and the mixture becomes homogeneous/viscous.

  • Cooling: Cool the reaction mixture to RT.

Phase 3: Quenching & Isolation
  • Quench Preparation: Prepare a large beaker containing crushed ice (approx. 10x weight of acid used).

  • Quenching: Very slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

    • Safety Alert: This step is violent.[5] Sputtering and acid fumes will occur.[7] Wear full PPE (face shield, sash down).

    • Chemistry: Excess

      
       hydrolyzes to 
      
      
      
      and
      
      
      .[5][6] The product (
      
      
      ) is water-insoluble and will separate as an oil or precipitate.
  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract 3x with Dichloromethane (DCM) .

  • Washing: Wash the combined organic layers with:

    • Cold water (2x)

    • Saturated

      
       (carefully, to remove residual acid traces)
      
    • Brine (1x)

  • Drying: Dry the organic layer over anhydrous

    
    .
    
  • Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) at < 40°C to yield the crude product.

Process Visualization

The following diagram illustrates the logical workflow and critical control points (CCPs) for the synthesis.

G cluster_safety Safety Critical Zone Start Start: Preparation Setup Setup: Dry Glassware Cool ClSO3H to 0°C Start->Setup Addition Addition: Add Butyrophenone Dropwise (T < 10°C) Setup->Addition Inert Atm Reaction Reaction: Heat to 65°C 3-5 Hours (HCl Evolution) Addition->Reaction Slow Ramp Quench Quench: Pour onto Crushed Ice (Violent Exotherm) Reaction->Quench Cool to RT Extraction Workup: Extract with DCM Wash (H2O, NaHCO3, Brine) Quench->Extraction Phase Sep Isolation Isolation: Dry (Na2SO4) Evaporate Solvent Extraction->Isolation Product Product: 3-(Chlorosulfonyl)butyrophenone Isolation->Product

Figure 1: Operational workflow for the chlorosulfonation of butyrophenone, highlighting safety-critical steps (Yellow/Red zones).

Characterization & Quality Control

TechniqueExpected SignalInterpretation
IR Spectroscopy

Sulfonyl Chloride (

) asymmetric/symmetric stretch.

Ketone Carbonyl (

).
1H NMR

Deshielded aromatic protons (due to EWG groups).

Propyl chain protons (triplet, multiplet, triplet).
Physical State Viscous Oil / Low melting solidProduct is typically an oil that may solidify upon standing.

Safety & Handling (HSE)

  • Chlorosulfonic Acid: Highly corrosive and reacts explosively with water.[5][6][7] It causes severe skin burns and eye damage. Always handle in a functioning fume hood.

  • HCl Gas: The reaction generates copious amounts of hydrogen chloride gas.[5] A gas scrubber (NaOH trap) is mandatory.

  • Quenching: This is the most dangerous step. Never add water to the acid; always add the acid mixture to ice.

  • PPE: Chemical resistant gloves (Nitrile/Neoprene), lab coat, safety goggles, and face shield are required.

Troubleshooting

  • Low Yield: Often caused by hydrolysis of the sulfonyl chloride back to sulfonic acid during the quench. Ensure the quench is cold and rapid, and extraction is performed immediately.

  • Solidification Issues: If the product does not solidify, it may be used as the crude oil for subsequent steps (e.g., amination to sulfonamide), as purification by distillation can cause thermal decomposition.

  • Incomplete Reaction: If starting material remains (check TLC), increase reaction time or temperature slightly (up to 80°C), but avoid charring.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for chlorosulfonation of aromatic compounds). Link

  • Suter, C. M. (1944). The Organic Chemistry of Sulfur. John Wiley & Sons.
  • Cremlyn, R. J. (1996). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. Link

  • Basu, B., et al. (2014). "Sulfonation and Chlorosulfonation of Organic Compounds". GlobalSpec. Link

Sources

Method

Application Note &amp; Protocol: High-Purity Sulfonamide Derivatives via Optimized Recrystallization

Abstract This technical guide provides a comprehensive framework for the purification of sulfonamide derivatives by recrystallization, a critical step in the development and manufacturing of sulfa drugs. Moving beyond a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the purification of sulfonamide derivatives by recrystallization, a critical step in the development and manufacturing of sulfa drugs. Moving beyond a simple procedural outline, this document elucidates the physicochemical principles governing the crystallization of sulfonamides, offering researchers, scientists, and drug development professionals the rationale behind each step. Detailed protocols, solvent selection strategies, and a robust troubleshooting guide are presented to empower users to achieve high purity and optimal crystal morphology, which are paramount for downstream applications, including ensuring drug stability and bioavailability.

Introduction: The Imperative for Purity in Sulfonamides

Sulfonamide-based therapeutics remain a cornerstone of modern medicine.[1][2] The efficacy and safety of these active pharmaceutical ingredients (APIs) are inextricably linked to their purity. Recrystallization stands as the most powerful and cost-effective method for purifying solid organic compounds, making it an indispensable technique in both academic research and industrial production.[3][4][5]

The unique molecular structure of many sulfonamides, featuring both polar (amino and sulfonamide groups) and nonpolar (e.g., benzene ring) moieties, presents specific challenges and opportunities in designing a purification strategy.[6] This guide provides the expertise to navigate these challenges, ensuring a final product of high crystalline order and chemical purity.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on differential solubility.[7] The core principle is that the solubility of a compound in a solvent increases with temperature.[4][7]

The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Filtration (optional): If insoluble impurities are present, they are removed by filtering the hot solution.

  • Crystallization: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the sulfonamide derivative drops, and the solution becomes supersaturated. This drives the formation of a crystalline lattice.

  • Isolation: Collecting the purified crystals by filtration, leaving the soluble impurities behind in the remaining solvent (mother liquor).

The slow, controlled formation of the crystal lattice is highly selective and tends to exclude impurity molecules, resulting in a significant increase in the purity of the final product.

Strategic Solvent Selection for Sulfonamides

The choice of solvent is the most critical factor in a successful recrystallization.[5][8] An ideal solvent should exhibit:

  • High solvency for the sulfonamide at elevated temperatures.

  • Low solvency for the sulfonamide at low temperatures.

  • High solvency for impurities at all temperatures, or very low solvency so they can be filtered out while hot.

  • A boiling point below the melting point of the sulfonamide to prevent "oiling out." [9]

  • Chemical inertness (it should not react with the compound).[8]

  • Volatility for easy removal from the purified crystals.[8]

Due to their dual polarity, solvent mixtures are often effective for sulfonamides.[6][10] Common choices include ethanol-water or isopropanol-water mixtures.[6][10] For instance, 95% ethanol is a good starting point for sulfanilamide, where ethanol solvates the nonpolar benzene ring and water solvates the polar amino and sulfonamide groups.[6]

Table 1: Common Solvents for Sulfonamide Recrystallization
Solvent/SystemPolarityBoiling Point (°C)Notes
WaterHigh100Good for highly polar sulfonamides.
EthanolMedium-High78Often used in combination with water.
IsopropanolMedium82A common choice, often in aqueous mixtures (e.g., 70%).[1][10]
AcetoneMedium-High56Can be effective but its high volatility requires care.[6]
Ethyl AcetateMedium77Often used in mixtures with nonpolar solvents like hexane.[2]
TolueneLow111For less polar sulfonamide derivatives.

Note: This data is for guidance. Experimental verification is crucial for each specific sulfonamide derivative.

General Recrystallization Protocol

This protocol provides a self-validating workflow for the purification of a generic sulfonamide derivative.

Workflow Diagram

Recrystallization_Workflow Figure 1: Generalized Recrystallization Workflow A Start: Crude Sulfonamide B Step 1: Dissolution Add minimum hot solvent A->B C Insoluble Impurities Present? B->C D Step 2: Hot Gravity Filtration (Pre-heat glassware) C->D Yes E Step 3: Slow Cooling Allow to reach room temp. C->E No D->E F Step 4: Further Cooling (Ice Bath) E->F G Step 5: Vacuum Filtration Isolate crystals F->G H Step 6: Cold Solvent Wash G->H I Step 7: Drying (Air or Desiccator) H->I J End: Pure Crystalline Product I->J

Sources

Application

Application Note: Preparation and Evaluation of Carbonic Anhydrase Inhibitors Derived from 3-Butyrylbenzenesulfonamide

Abstract & Strategic Rationale This application note details the synthesis and biological evaluation of Carbonic Anhydrase Inhibitors (CAIs) utilizing 3-Butyrylbenzenesulfonamide as a core scaffold. While classical CAIs...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This application note details the synthesis and biological evaluation of Carbonic Anhydrase Inhibitors (CAIs) utilizing 3-Butyrylbenzenesulfonamide as a core scaffold.

While classical CAIs like acetazolamide rely on heterocyclic sulfonamides, modern drug design focuses on benzenesulfonamides with specific "tail" modifications to achieve isoform selectivity (e.g., targeting tumor-associated hCA IX/XII over cytosolic hCA I/II). The 3-butyryl moiety offers a strategic advantage:

  • Meta-Substitution: Unlike the crowded para-position common in many clinically used sulfonamides, the meta-position orients the "tail" toward the hydrophilic half of the enzyme active site, accessing unexplored structure-activity relationship (SAR) space.

Chemical Synthesis Protocols

Synthesis of the Scaffold: 3-Butyrylbenzenesulfonamide

Note: If this intermediate is not commercially available in your region, it must be synthesized from butyrophenone via chlorosulfonation. The carbonyl group is a meta-director, ensuring the correct regiochemistry.

Reaction Scheme:



Materials:

  • Butyrophenone (CAS: 495-40-9)

  • Chlorosulfonic acid (CAS: 7790-94-5) [Hazard: Reacts violently with water]

  • Ammonium hydroxide (25% aq.)

  • Dichloromethane (DCM), Anhydrous

    
    .
    

Step-by-Step Protocol:

  • Chlorosulfonation: Place 25 mL (excess) of chlorosulfonic acid in a dry 100 mL round-bottom flask equipped with a drying tube (

    
    ).
    
  • Cool the flask to 0°C in an ice bath.

  • Add Butyrophenone (5.0 g, 33.7 mmol) dropwise over 20 minutes with vigorous stirring. Critical: Exothermic reaction; maintain T < 5°C.

  • Once addition is complete, remove the ice bath and heat the mixture to 60°C for 2 hours.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice. The sulfonyl chloride will precipitate as a gummy solid or oil. Extract immediately with DCM (

    
     mL).
    
  • Amination: Cool the combined DCM extracts to 0°C. Add 20 mL of 25%

    
     dropwise. Stir at room temperature for 1 hour.
    
  • Workup: Separate the organic layer, wash with water (

    
     mL) and brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Evaporate the solvent. Recrystallize the residue from Ethanol/Water (1:1) to obtain 3-Butyrylbenzenesulfonamide as a white crystalline solid.

    • QC Check:

      
      H NMR (DMSO-
      
      
      
      ) should show the sulfonamide singlet (
      
      
      ) around 7.4-7.5 ppm and the propyl chain signals.
Library Generation: Synthesis of Sulfonamide Chalcones

The butyryl ketone allows for the synthesis of


-unsaturated ketones (chalcones) via Claisen-Schmidt condensation.

Reaction:



Protocol:

  • Dissolve 3-Butyrylbenzenesulfonamide (1.0 mmol) and the appropriate aromatic aldehyde (1.0 mmol) in 10 mL of absolute ethanol.

  • Add 40% aqueous KOH (0.5 mL) dropwise.

  • Stir at room temperature for 24–48 hours. Monitor by TLC (Hexane:EtOAc 6:4).

  • Isolation: Pour the mixture into ice water (50 mL) and acidify with 10% HCl to pH 2.

  • Filter the precipitate, wash with water, and recrystallize from ethanol.

Workflow Visualization

SynthesisWorkflow Start Butyrophenone Step1 Chlorosulfonation (ClSO3H, 60°C) Start->Step1 Inter Sulfonyl Chloride Intermediate Step1->Inter Step2 Amination (NH4OH) Inter->Step2 Product 3-Butyrylbenzenesulfonamide (Scaffold) Step2->Product Step3 Claisen-Schmidt (R-CHO, KOH) Product->Step3 Final Sulfonamide-Chalcone Inhibitor Library Step3->Final

Figure 1: Synthetic pathway for generating chalcone-based CA inhibitors from butyrophenone.

Biological Evaluation: Stopped-Flow Kinetics

The "Gold Standard" for CA activity is the Stopped-Flow CO₂ Hydration Assay . This method measures the rate of the physiological reaction (


) by monitoring the acidification of the medium via a pH indicator.
Assay Principle

The enzyme (CA) catalyzes the hydration of CO₂, releasing protons.[1][2][3] The rate of pH drop (measured by the absorbance change of Phenol Red) is proportional to the enzymatic activity. Inhibitors reduce this rate.

Reagents Preparation[4][5]
  • Assay Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
  • Indicator: 0.2 mM Phenol Red (in buffer).

  • Substrate Solution: CO₂-saturated water. Bubble pure CO₂ gas into distilled water at 25°C for 30 minutes. (Concentration

    
     mM).
    
  • Enzyme Solution: Recombinant hCA I, II, IX, or XII (available from vendors like Sigma or specialized labs). Concentration: 5–10 nM.

  • Inhibitor Stock: 10 mM in DMSO. Dilute with buffer for working concentrations (

    
     to 
    
    
    
    M).
Experimental Protocol (Stopped-Flow)

Instrument: Applied Photophysics SX.18MV or equivalent.

  • Syringe A (Enzyme + Indicator): Mix enzyme solution with Phenol Red. (For inhibition runs, pre-incubate enzyme with inhibitor for 15 min).

  • Syringe B (Substrate): CO₂-saturated water.

  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the reaction cell.

  • Detection: Monitor absorbance at 557 nm (Phenol Red

    
     at basic pH).
    
  • Data Collection: Record the absorbance decay for 0.5–1.0 seconds.

Data Analysis ( Calculation)
  • Uncatalyzed Rate (

    
    ):  Measure the rate with buffer only (no enzyme).
    
  • Catalyzed Rate (

    
    ):  Measure the rate with enzyme (no inhibitor).
    
  • Observed Rate (

    
    ):  Measure rates at varying inhibitor concentrations [I].
    
  • Cheng-Prusoff Approximation: For tight-binding inhibitors (common for sulfonamides), fit the data to the Morrison equation. For classical kinetics, use:

    
    
    Determine 
    
    
    
    by plotting % Activity vs. log[I].
    
    
    (Note: For CO₂ hydration,
    
    
    is usually
    
    
    , so
    
    
    ).
Mechanism of Action Diagram

MOA Inhibitor 3-Butyryl-BSA Derivative Zinc Zn(II) Ion (Active Site) Inhibitor->Zinc Sulfonamide Nitrogen (Zn Binding Group) Hydrophobic Hydrophobic Pocket (Selectivity Region) Inhibitor->Hydrophobic Butyryl/Chalcone Tail (Van der Waals) Binding Tetrahedral Coordination Zinc->Binding Hydrophobic->Binding Stabilization Result Inhibition of CO2 Hydration Binding->Result

Figure 2: Mechanism of Action. The sulfonamide binds the catalytic Zinc, while the butyryl tail interacts with hydrophobic pockets to dictate selectivity.

Expected Results & Troubleshooting

Data Presentation Template
Compound IDR-SubstituenthCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)
AAZ (Control)25012250.48
3-But-BSA -H450851100.77
Chalcone-1 4-Cl-Phenyl32051.24.1
Troubleshooting Guide
  • Problem: Low yield in Claisen-Schmidt condensation.

    • Solution: The butyryl ketone is less reactive than a methyl ketone (acetophenone). Increase temperature to 40°C or use stronger bases like NaOH in MeOH.

  • Problem: Erratic Stopped-Flow traces.

    • Solution: CO₂ loss from the substrate syringe is the most common error. Keep the substrate syringe chilled and sealed. Re-saturate water every 2 hours.

  • Problem: DMSO precipitation.

    • Solution: Ensure final DMSO concentration in the assay cell is <1%. Sulfonamides can precipitate in aqueous buffer; inspect the syringe for turbidity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1013. Link

  • Kumar, A., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486.[7] Link

Sources

Method

Strategic Solvent Selection for 3-Butyrylbenzenesulfonamide Chemistries

Application Note & Protocol Guide Part 1: Executive Summary & Physicochemical Profile[1] 3-Butyrylbenzenesulfonamide is a bifunctional aromatic scaffold featuring a sulfonamide moiety (-SO₂NH₂) at position 1 and a butyry...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Physicochemical Profile[1]

3-Butyrylbenzenesulfonamide is a bifunctional aromatic scaffold featuring a sulfonamide moiety (-SO₂NH₂) at position 1 and a butyryl group (-C(=O)C₃H₇) at position 3.[1] This meta-substitution pattern creates a unique electronic environment where the electron-withdrawing nature of both groups deactivates the aromatic ring, while providing two distinct "handles" for chemical diversification.

Solvent selection for this compound is governed by the competing polarity of the hydrophilic sulfonamide head and the lipophilic butyryl tail.[1] This guide provides a logic-driven framework for selecting solvents to maximize yield, selectivity, and purity during synthesis and isolation.

Physicochemical Properties[1][2][3][4][5][6]
PropertyValue / CharacteristicImplication for Solvent Selection
Molecular Formula C₁₀H₁₃NO₃SModerate Molecular Weight (227.28 g/mol )
pKa (Sulfonamide) ~10.0 (NH acidic)Requires basic conditions for alkylation; soluble in aqueous base (NaOH).[1]
Lipophilicity (LogP) ~1.5 - 2.0 (Estimated)The propyl chain increases solubility in non-polar organics (DCM, EtOAc) compared to parent benzenesulfonamide.[1]
H-Bonding Donor (NH₂), Acceptor (SO₂, C=O)High affinity for protic solvents (EtOH, MeOH) and polar aprotics (DMSO, DMF).[1]
Solubility Profile (Experimental & Predicted)
Solvent ClassRepresentative SolventsSolubility at 25°CApplication
Polar Protic WaterInsoluble (<0.5 mg/mL)Anti-solvent for precipitation.[1]
Polar Protic Ethanol, MethanolSolublePrimary Recrystallization Solvent.
Polar Aprotic DMSO, DMF, DMAcHighly SolubleReaction solvent for nucleophilic substitutions (SnAr).
Chlorinated Dichloromethane (DCM)SolublePrimary Reaction Solvent for acylation/protection.[1]
Ethers THF, 2-MeTHF, MTBESolubleReaction solvent for reductions/Grignard.
Hydrocarbons Hexane, HeptaneInsolubleAnti-solvent; wash solvent.[1][2][3]

Part 2: Solvent Selection Framework by Reaction Type

Scenario A: Functionalization of the Sulfonamide Nitrogen

Reaction Type: N-Alkylation, N-Acylation, or Sulfonylurea formation. Mechanism: The sulfonamide nitrogen acts as a nucleophile.[1][4] However, it is a poor nucleophile due to the electron-withdrawing sulfonyl group. Critical Requirement: The solvent must dissolve the deprotonated sulfonamide salt (generated by base) or facilitate phase transfer.[1]

  • Recommended Solvent: Acetonitrile (MeCN) or DMF .[1]

    • Why: MeCN is polar enough to solvate the intermediate salts but aprotic to prevent quenching electrophiles (like acyl chlorides).[1] DMF is superior for difficult alkylations due to its high dielectric constant, which stabilizes the transition state.

  • Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) .[1] It offers higher stability than THF and easier phase separation during workup.[1]

Scenario B: Modification of the Butyryl Ketone

Reaction Type: Reduction (to alcohol), Reductive Amination, or Grignard addition.[1] Mechanism: Nucleophilic attack on the carbonyl carbon.[1][4] Critical Requirement: Anhydrous conditions; solvent must not react with hydride reducing agents or organometallics.[1]

  • Recommended Solvent: Anhydrous THF or Diethyl Ether .[1]

    • Why: These coordinate with Lewis acidic cations (Li⁺, Mg²⁺) in reducing agents (LiAlH₄, NaBH₄), stabilizing the reactive species.[1]

  • Contraindicated: Alcohols (react with hydrides), Acetone (competes for reaction), Chlorinated solvents (can react with strong bases/nucleophiles).[1]

Part 3: Detailed Experimental Protocols

Protocol 1: N-Acylation of 3-Butyrylbenzenesulfonamide

Objective: Synthesis of N-acyl derivatives (e.g., for prodrug formation).

Reagents:

  • 3-Butyrylbenzenesulfonamide (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)[1]

  • Triethylamine (TEA) (1.5 eq) or Pyridine[1]

  • Solvent: Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried reaction flask with 3-Butyrylbenzenesulfonamide (1.0 g, 4.4 mmol). Add DCM (10 mL) . Stir until clear.

    • Note: If the compound does not dissolve, add a co-solvent of THF (2 mL).[1]

  • Base Addition: Add TEA (0.92 mL, 6.6 mmol) dropwise at 0°C. The solution may warm slightly.

  • Acylation: Add Acetic Anhydride (0.5 mL, 5.3 mmol) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup (Solvent Partitioning):

    • Dilute with additional DCM (20 mL).[1]

    • Wash with 1M HCl (2 x 15 mL) to remove excess TEA/Pyridine.[1]

    • Wash with Brine (15 mL).[1]

    • Dry organic layer over Na₂SO₄.[1][5]

  • Isolation: Evaporate DCM under reduced pressure. The butyryl tail usually prevents the product from being too crystalline; if an oil forms, proceed to recrystallization.

Protocol 2: Recrystallization (Purification)

Objective: Purify crude 3-Butyrylbenzenesulfonamide or its derivatives.[1] Solvent System: Ethanol / Water (Binary System) .[1]

Step-by-Step Procedure:

  • Saturation: Place crude solid in an Erlenmeyer flask. Add Ethanol (minimum amount) and heat to boiling (~78°C) until dissolved.

  • Anti-Solvent Addition: While boiling, slowly add warm Water dropwise until a faint turbidity (cloudiness) persists.[1]

  • Clarification: Add 1–2 drops of hot Ethanol to clear the solution again.[1]

  • Nucleation: Remove from heat. Cover and allow to cool slowly to RT undisturbed.

    • Tip: If "oiling out" occurs (common with butyryl chains), scratch the glass with a rod or add a seed crystal.

  • Crystallization: Cool in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Filtration: Filter the white crystals and wash with cold Ethanol/Water (1:1 mixture).

Part 4: Visualizations

Diagram 1: Solvent Selection Decision Tree

This diagram guides the researcher through selecting the optimal solvent based on the intended chemical transformation.[1]

SolventSelection Start Select Process for 3-Butyrylbenzenesulfonamide Reaction Chemical Reaction Start->Reaction Purification Purification / Isolation Start->Purification Type Identify Reaction Site Reaction->Type Recryst Recrystallization Purification->Recryst Sulfonamide Sulfonamide (NH2) Functionalization Type->Sulfonamide Ketone Butyryl Ketone (C=O) Modification Type->Ketone Solv_Sulf Recommended: DCM, MeCN, or DMF (Requires Base) Sulfonamide->Solv_Sulf Nucleophilic Attack Solv_Ket Recommended: Anhydrous THF or Et2O (Inert to Hydrides) Ketone->Solv_Ket Reduction/Grignard Solv_Recryst Ethanol / Water (Gradient Cooling) Recryst->Solv_Recryst

Caption: Decision tree for selecting solvents based on reaction site (Sulfonamide vs. Ketone) or purification needs.

Diagram 2: Recrystallization Workflow

A visual guide to the binary solvent recrystallization protocol described above.

Recrystallization Step1 1. Dissolve Crude in Boiling Ethanol Step2 2. Add Warm Water until Turbid Step1->Step2 Step3 3. Add Ethanol drops to Clear Step2->Step3 Step4 4. Slow Cool to Room Temp Step3->Step4 Step5 5. Ice Bath & Filter Step4->Step5

Caption: Step-by-step workflow for the binary solvent recrystallization of 3-Butyrylbenzenesulfonamide.

Part 5: Green Chemistry & Safety Considerations

When scaling up, replacing hazardous solvents with greener alternatives is critical for compliance (ICH Q3C guidelines).[1]

Traditional SolventHazard ClassGreen AlternativeBenefit
DCM (Dichloromethane) Class 2 (Carcinogen susp.)[1]Ethyl Acetate or 2-MeTHF Biodegradable, lower toxicity.[1] 2-MeTHF separates easily from water.[1]
DMF (Dimethylformamide) Class 2 (Reprotoxic)DMSO or NMP (with caution)DMSO is Class 3 (Low Tox), though high boiling point makes removal harder.[1]
Hexane Class 2 (Neurotoxic)Heptane Similar non-polar properties without the neurotoxicity of n-hexane.[1]

Troubleshooting "Oiling Out": The butyryl chain makes this compound prone to separating as an oil during recrystallization.[1]

  • Cause: The melting point of the solvated compound is lower than the solvent boiling point.[1][2]

  • Solution: Use a lower boiling solvent system (e.g., Acetone/Water instead of Ethanol/Water) or ensure much slower cooling with vigorous stirring.[1]

References

  • Organic Chemistry Portal. Sulfonamide Synthesis by Alkylation or Arylation.[1] Retrieved from [Link][1]

  • Jinli Chemical. N-Butylbenzenesulfonamide: An In-Depth Technical Overview. Retrieved from [Link][1]

  • National Institutes of Health (NIH). Recent advances in the synthesis of N-acyl sulfonamides.[1] PMC.[1] Retrieved from [Link][1]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[1] Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

resolving solubility issues of sulfonamides in water

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and formulation scientists who encounter a classic hurdle in drug development: the notoriously poor aqueou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and formulation scientists who encounter a classic hurdle in drug development: the notoriously poor aqueous solubility of sulfonamides.

Sulfonamides are structurally characterized by a hydrophobic aromatic ring system coupled with a weakly acidic sulfonamide group. When transitioning these compounds from organic stock solutions (like DMSO) into aqueous assay buffers, they frequently precipitate, ruining in vitro assays, skewing IC50 values, and halting in vivo dosing studies.

This guide is engineered to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to resolve them.

Core Troubleshooting FAQs: The "Why" and "How"

Q1: Why does my sulfonamide crash out when I dilute my DMSO stock into a physiological buffer (pH 7.4)? A1: The precipitation is driven by a sudden shift in solvent polarity and ionization state. Sulfonamides are weakly acidic compounds with pKa values typically ranging from 5.0 to 8.0. In 100% DMSO, the drug is completely solvated. When diluted into an aqueous buffer at pH 7.4, the solvent's dielectric constant abruptly increases. If the drug's pKa is near or above 7.4, a large fraction of the molecules rapidly transition into their un-ionized, lipophilic state. The sudden loss of solvent-solute hydrogen bonding causes the hydrophobic cores to aggregate, leading to supersaturation and rapid precipitation[1].

Q2: How do I determine if pH adjustment is the right strategy for my assay? A2: Adjusting the pH above the drug's pKa forces the sulfonamide into its ionized (anionic) state, which interacts favorably with water dipoles, drastically increasing solubility[2].

  • When to use it: If you are running a biochemical enzyme assay that tolerates a higher pH (e.g., pH 8.0–8.5), simply using a Tris-HCl buffer at pH 8.5 can completely resolve the issue.

  • When to avoid it: If you are performing a live-cell assay, shifting the pH will disrupt cellular homeostasis. In such cases, pH adjustment is fundamentally incompatible, and you must rely on co-solvents or cyclodextrins.

Q3: I am forced to use pH 7.4 for a cell-based assay. Should I use a co-solvent like PEG 400 or a cyclodextrin like HP-β-CD? A3: This depends entirely on your biological system's tolerance. Co-solvents (like PEG 400, Ethanol, or Propylene Glycol) work by lowering the dielectric constant of the aqueous phase, reducing the energetic penalty of dissolving a hydrophobic molecule[3],[4]. However, co-solvents can be inherently cytotoxic and alter cell membrane permeability at concentrations above 1-2% v/v. Cyclodextrins (like HP-β-CD) utilize a different mechanism: they feature a hydrophilic exterior and a hydrophobic cavity. The un-ionized sulfonamide partitions into this cavity, forming a water-soluble 1:1 inclusion complex[5],[6]. Because the drug is shielded rather than the bulk solvent being altered, cyclodextrins are highly biocompatible and are the gold standard for cell-based and in vivo assays.

Solubilization Strategy Workflow

To help you rapidly select the correct approach based on your assay constraints, follow the decision matrix below:

SolubilizationWorkflow Start Sulfonamide Precipitation Issue Q1 Is the assay strictly locked to pH 7.4? Start->Q1 AdjustPH Adjust pH > pKa (e.g., pH 8.0 - 8.5) Q1->AdjustPH No Q2 Can the assay tolerate >1% organic solvents? Q1->Q2 Yes Cosolvent Use Co-solvents (PEG 400, Propylene Glycol) Q2->Cosolvent Yes Cyclo Use Cyclodextrin Complexation (e.g., HP-β-CD) Q2->Cyclo No

Workflow for selecting a sulfonamide solubilization strategy based on assay constraints.

Quantitative Data: Impact of Solubilization Strategies

The table below summarizes the quantitative impact of different solubilization techniques on Sulfamethoxazole (SMX), a classic sulfonamide, demonstrating the causality of pH and complexation on final solubility yields[2],[7].

Table 1: Impact of Solubilization Strategies on Sulfamethoxazole (SMX)

Condition / StrategypH LevelAdditiveResulting SolubilityMechanism of Action
Baseline (Minimum) 3.22None~0.28 mg/mLPredominantly un-ionized form
Weakly Acidic 4.50None0.086 mg/mLUn-ionized form dominates
Neutral / Physiological 7.00None> 0.086 mg/mLPartial ionization (Anionic shift)
Cyclodextrin Complexation 4.50β-CD0.175 mg/mL1:1 Inclusion complex formation
Ternary Complexation 4.50β-CD + PEG 20k0.377 mg/mLSynergistic encapsulation & wetting

Advanced Solubilization Methodologies

Protocol 1: Preparation and Validation of HP-β-CD Inclusion Complexes

This protocol is designed for cell-based assays where organic solvents must be avoided. It relies on thermodynamic equilibrium to drive the sulfonamide into the cyclodextrin cavity.

CyclodextrinMechanism Drug Free Sulfonamide (Hydrophobic, Insoluble) Complex 1:1 Inclusion Complex (Water Soluble, Bioavailable) Drug->Complex Thermodynamic Equilibrium CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex

Mechanism of cyclodextrin inclusion complexation for hydrophobic sulfonamides.

Step-by-Step Methodology:

  • Preparation of Host Solution: Prepare a 10% to 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4). Stir until completely transparent.

  • Drug Addition: Weigh the required amount of the solid sulfonamide powder. Do not dissolve it in DMSO first; the presence of strong organic solvents competes with the cyclodextrin cavity, reducing complexation efficiency. Add the dry powder directly to the HP-β-CD solution.

  • Equilibration: Vortex the suspension vigorously for 2 minutes. Place the mixture on an orbital shaker or end-over-end rotator at room temperature (or 37°C if applicable) for 24 to 48 hours. Thermodynamic equilibrium takes time.

  • Filtration: Filter the equilibrated solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, solid drug.

  • Self-Validation Check (Critical): Measure the optical density (OD) of the filtrate at 600 nm using a spectrophotometer.

    • Pass: An OD600 < 0.01 indicates a true solution.

    • Fail: An OD600 > 0.05 indicates the presence of colloidal aggregates or micro-precipitates. If it fails, the complexation is incomplete; you must either increase the HP-β-CD concentration or add a water-soluble polymer (like 0.1% PEG 4000) to form a synergistic ternary complex[7].

Protocol 2: Co-Solvent Blending for Biochemical Assays

When cyclodextrins interfere with enzyme-substrate binding, solvent blending is required. This protocol ensures a gradual transition of the dielectric constant, preventing "solvent shock" and precipitation[4].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the sulfonamide in 100% DMSO at a concentration 100x higher than your final assay requirement.

  • Intermediate Dilution (The "Bridge"): Do not spike the DMSO stock directly into the aqueous buffer. Instead, create an intermediate stock by diluting the DMSO solution 1:10 into a co-solvent bridge (e.g., 50% Propylene Glycol / 50% Ethanol).

  • Aqueous Integration: Slowly add the intermediate stock dropwise into the final aqueous assay buffer while under continuous, rapid vortexing.

  • Self-Validation Check (Critical): Utilize dynamic light scattering (DLS) or a simple laser pointer test (Tyndall effect). Shine a laser pointer through the final buffer tube in a dark room.

    • Pass: The laser beam is invisible as it passes through the liquid.

    • Fail: A visible, scattered beam path indicates the formation of nano-suspensions or drug aggregates. You must increase the co-solvent ratio or adjust the buffer pH slightly higher.

References

  • A Concise Review on Methods of Solubility Enhancement: Solid dispersion. edwiserinternational.com.
  • Solubility enhancement techniques: A comprehensive review. wjbphs.com.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. nih.gov.
  • Solubilities of trimethoprim and sulfamethoxazole at various pH values and crystallization of trimethoprim from infusion fluids. nih.gov.
  • Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim. nih.gov.
  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. medcraveonline.com.
  • Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. mdpi.com.

Sources

Optimization

Technical Support Center: Troubleshooting Chlorosulfonation Regioselectivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to control regioisomer formation during the synthesis of aryl sulfonyl chlorides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to control regioisomer formation during the synthesis of aryl sulfonyl chlorides. Chlorosulfonation is a cornerstone reaction in drug development, but the electrophilic aromatic substitution (EAS) of complex arenes often yields intractable mixtures of ortho, meta, and para isomers.

This guide is designed to move beyond basic textbook theory. We will dissect the causality behind regioisomer formation, provide self-validating experimental protocols, and offer robust workarounds for challenging substrates.

Logical Workflow for Regioisomer Resolution

When dealing with regioisomer mixtures, your first step is to analyze the electronic and steric nature of your substrate. Use the decision matrix below to determine the appropriate troubleshooting pathway.

Workflow A Regioisomer Mixture Detected B Assess Substrate Directing Groups A->B C Activating / Sterically Hindered? B->C D Deactivated / Acid-Sensitive? B->D E Lower Temp (0-5°C) Kinetic Control C->E Favor Ortho G Thermodynamic Control (Heat to 80-100°C) C->G Favor Para F Use Sandmeyer Route (Aniline Precursor) D->F Bypass EAS

Workflow for troubleshooting chlorosulfonation regioisomer mixtures.

Frequently Asked Questions (FAQs)

Q1: I am performing a direct chlorosulfonation on a mono-substituted benzene, but I am isolating an intractable mixture of ortho and para regioisomers. How can I drive the reaction to a single isomer?

A: The formation of regioisomers in EAS is governed by the competition between kinetic and thermodynamic control. Chlorosulfonic acid (


) undergoes auto-protolysis to generate the highly electrophilic sulfonyl chloride cation (

)[1]. When this electrophile attacks the aromatic ring, the transition state energy dictates the initial product distribution (kinetic control).

Causality & Solution: To enrich the para-isomer, you must leverage thermodynamic control. Aromatic sulfonation is uniquely reversible among EAS reactions[2]. At elevated temperatures (e.g., 80–100 °C), the sterically hindered ortho-sulfonic acid intermediate reverts to the starting material. It is then funneled into the more thermodynamically stable para-position before irreversible conversion to the final sulfonyl chloride[3]. Conversely, if you require the ortho-isomer, you must strictly maintain low temperatures (0–5 °C) to trap the kinetic product.

Q2: My substrate contains an aniline (free amino) group. Upon chlorosulfonation, I observe meta-substitution instead of the expected ortho/para-substitution, along with significant degradation. Why?

A: This is a classic pitfall of utilizing highly acidic reaction conditions. The free amino group is a strong activating, ortho/para-directing group. However, in the presence of neat chlorosulfonic acid, the amine is instantly protonated to form an anilinium ion (


)[4].

Causality & Solution: The anilinium group is strongly electron-withdrawing and meta-directing, which completely flips the expected regioselectivity and severely deactivates the ring. This deactivation forces you to use harsher conditions, ultimately leading to substrate degradation. The Fix: Protect the amine as an acetamide (e.g., using acetic anhydride) prior to chlorosulfonation. The amide lone pair is resonance-stabilized, preventing complete protonation while retaining its ortho/para-directing capability[4].

Q3: Even with temperature control, my highly deactivated aromatic ring yields multiple isomers or fails to react cleanly with . Are there alternative pathways to achieve strict regiocontrol?

A: Yes. Direct chlorosulfonation is often unsuitable for electron-deficient arenes. Instead, you should bypass EAS entirely by utilizing a Sandmeyer-type reaction starting from a regiochemically pure aniline derivative[5].

Causality & Solution: By starting with a specific aniline regioisomer (e.g., 3-amino-2-chloropyridine), you dictate the exact position of the sulfonyl chloride. The amine is diazotized to a diazonium salt, which is then reacted with sulfur dioxide (


) and a copper(II) chloride catalyst to yield the sulfonyl chloride[5]. This completely eliminates the mechanistic possibility of competing regioisomers.

Mechanistic Overview

Understanding the intermediate stages of the reaction is critical for troubleshooting. The regioselectivity is locked in during the formation of the resonance-stabilized sigma complex.

EAS_Mech N1 Arene + ClSO3H N2 Generation of SO2Cl+ Electrophile N1->N2 N3 Pi-Attack (Sigma Complex) N2->N3 Regioselectivity Determined Here N4 Rearomatization (-H+) N3->N4 N5 Arylsulfonyl Chloride N4->N5

Electrophilic aromatic substitution mechanism for chlorosulfonation.

Quantitative Data: Temperature Effects on Regioselectivity

The table below summarizes the typical shift in regioisomer distribution for a standard alkyl-substituted benzene (e.g., toluene) undergoing direct chlorosulfonation, demonstrating the shift from kinetic to thermodynamic control.

Reaction ConditionsReagent EquivalentsOrtho-Isomer (%)Para-Isomer (%)Meta-Isomer (%)Primary Causality
0–5 °C (2 hours)2.5 eq

~40 - 45%~50 - 55%< 5%Kinetic Control: Minimal thermal energy; product ratio reflects transition state activation energies.
90–100 °C (6 hours)2.5 eq

< 10%> 85%< 5%Thermodynamic Control: Reversibility of sulfonation dictates accumulation of the less sterically hindered isomer.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include built-in, self-validating in-process controls.

Protocol 1: Direct Chlorosulfonation (Thermodynamic Control for Para-Enrichment)

Use this protocol when attempting to maximize the para-isomer of a moderately activated arene.

  • Reagent Preparation: Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and a dropping funnel. Purge the system with inert gas (Nitrogen or Argon).

  • Addition: Cool the flask containing neat chlorosulfonic acid (3.0 equivalents) to 0 °C using an ice bath. Slowly add the liquid arene substrate (1.0 equivalent) dropwise to maintain the internal temperature below 5 °C.

  • Equilibration: Once the addition is complete, remove the ice bath and attach a reflux condenser. Gradually heat the mixture to 90 °C and stir for 4–6 hours.

  • Self-Validation (In-Process Control): Sulfonyl chlorides are highly reactive and often hydrolyze on reverse-phase LC-MS columns, leading to false degradation readings. Validation step: Withdraw a 10 µL aliquot of the reaction mixture and quench it into 1 mL of a 0.1 M solution of diethylamine in acetonitrile. This instantly converts the sulfonyl chloride into a stable sulfonamide, which can be accurately analyzed via LC-MS to determine the exact ortho/para ratio before workup.

  • Quench & Isolation: Carefully pour the cooled reaction mixture over crushed ice with vigorous stirring (Caution: Highly exothermic; massive HCl gas evolution). Extract the precipitated sulfonyl chloride with dichloromethane (DCM), wash with cold brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol 2: Sandmeyer-Type Synthesis of Aryl Sulfonyl Chlorides

Use this protocol for highly deactivated substrates or when absolute regiocontrol is required by starting from a specific aniline regioisomer[5].

  • Diazotization: Suspend the starting aniline (1.0 equivalent) in a mixture of concentrated HCl and water (1:1 v/v) and cool to -5 °C using an ice/acetone bath. Add a solution of sodium nitrite (

    
    , 1.1 equivalents) in water dropwise, maintaining the temperature below 0 °C[5].
    
  • Self-Validation (In-Process Control): After 30 minutes of stirring, test the mixture with starch-iodide paper. A rapid blue/black color confirms the presence of excess nitrous acid. Quench this excess by adding solid sulfamic acid in small portions until the starch-iodide test is negative. Failing to quench excess nitrite will lead to massive side-product formation in the next step.

  • Preparation of

    
     Solution:  In a separate flask, prepare a saturated solution of sulfur dioxide (
    
    
    
    ) in glacial acetic acid. Add Copper(II) chloride dihydrate (
    
    
    , 0.2 equivalents) to this solution.
  • Coupling: Slowly add the cold diazonium salt solution to the

    
     mixture at 0 °C. Stir the mixture for 1–2 hours, allowing it to gradually warm to room temperature until nitrogen gas evolution ceases.
    
  • Isolation: Pour the mixture into ice water. Filter the resulting solid or extract with ethyl acetate to isolate the regiochemically pure sulfonyl chloride.

References

  • Chemistry Stack Exchange. "What is the mechanism of chlorosulfonation of benzene?" Stack Exchange.[Link]

  • Wikipedia Contributors. "Aromatic sulfonation." Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. "17.4: Electrophilic Aromatic Substitution." LibreTexts.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Butyrylbenzenesulfonamide

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude 3-Butyrylbenzenesulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude 3-Butyrylbenzenesulfonamide. Our goal is to equip you with the scientific rationale and practical protocols necessary to achieve high purity for your downstream applications in research and drug development.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the fundamental questions about the impurities commonly encountered during the synthesis of 3-Butyrylbenzenesulfonamide.

Q1: What are the most likely impurities in my crude 3-Butyrylbenzenesulfonamide sample?

A1: The impurity profile is intrinsically linked to the synthetic route. Assuming a standard Friedel-Crafts acylation of benzenesulfonamide with butyryl chloride or a related acylating agent, your primary impurities will likely fall into these categories[1][2]:

  • Unreacted Starting Materials: Benzenesulfonamide and residual butyric acid/anhydride.

  • Isomeric Byproducts: While the sulfonamide group is meta-directing, small amounts of ortho- and para- isomers (2- and 4-butyrylbenzenesulfonamide) can form, especially under non-optimal temperature control.

  • Poly-acylated Products: The introduction of a second butyryl group onto the aromatic ring, leading to dibutyrylbenzenesulfonamide isomers. This is less common due to the deactivating nature of the existing groups but can occur with excessive acylating agent or prolonged reaction times[2].

  • Reaction-Specific Byproducts: Residual Lewis acid catalyst (e.g., AlCl₃) complexes and hydrolysis products if the reaction is exposed to moisture[2].

  • Degradation Products: Hydrolysis of the sulfonamide S-N bond under harsh acidic or basic workup conditions can yield sulfanilic acid[3][4][5]. Deacylation, or cleavage of the C-C bond between the butyryl group and the aromatic ring, is also a potential side reaction[6][7][8].

Below is a diagram illustrating the origins of these common impurities during a typical synthesis.

G SM1 Benzenesulfonamide Reaction Friedel-Crafts Acylation SM1->Reaction SM2 Butyryl Chloride + AlCl₃ SM2->Reaction CrudeProduct Crude 3-Butyrylbenzenesulfonamide Reaction->CrudeProduct Main Product Imp1 Unreacted Benzenesulfonamide Reaction->Imp1 Side Reaction: Incomplete Reaction Imp2 Isomeric Byproducts (ortho-, para-) Reaction->Imp2 Side Reaction: Poor Regioselectivity Imp3 Poly-acylated Products Reaction->Imp3 Side Reaction: Over-reaction Imp4 Hydrolysis/Degradation Products CrudeProduct->Imp4 During Workup/ Storage G start Crude 3-Butyrylbenzenesulfonamide check_tlc Perform TLC Analysis start->check_tlc single_spot One Major Spot (>90% Purity Est.) check_tlc->single_spot Clean? multi_spot Multiple Spots or Streaking (<90% Purity Est.) check_tlc->multi_spot Impure? recrystallize Protocol 1: Recrystallization single_spot->recrystallize chromatography Protocol 2: Flash Chromatography multi_spot->chromatography check_purity Protocol 3: Check Purity by HPLC recrystallize->check_purity chromatography->check_purity pure Product >98% Pure check_purity->pure Yes not_pure Product <98% Pure check_purity->not_pure No re_purify Re-run Purification (Consider alternative method) not_pure->re_purify re_purify->check_tlc

Sources

Optimization

Technical Support Center: Sulfonation of Butyryl-Containing Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the sulfonation of molecules containing a butyryl ester...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the sulfonation of molecules containing a butyryl ester group. It provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you navigate this common synthetic hurdle and achieve your desired sulfonation without compromising the integrity of the butyryl moiety.

Part 1: Troubleshooting Q&A - Common Issues & Immediate Solutions

This section addresses the most frequent problems encountered during the sulfonation of butyryl-substituted compounds.

Q1: My main product is the hydrolyzed carboxylic acid instead of the sulfonated ester. What is the primary cause?

A1: The most likely culprit is the strongly acidic and/or aqueous conditions of your sulfonation reaction. Butyryl esters are susceptible to acid-catalyzed hydrolysis, a reaction that is often accelerated at elevated temperatures.[1][2] The mechanism involves protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1][3]

Immediate Action:

  • Lower the reaction temperature. If your protocol allows, perform the sulfonation at 0 °C or even lower.

  • Minimize water content. Use anhydrous solvents and ensure your starting materials are dry. The presence of water, even in small amounts, can significantly promote ester hydrolysis.[4][5]

  • Switch to a milder sulfonating agent. If you are using oleum (fuming sulfuric acid) or chlorosulfonic acid, consider switching to a sulfur trioxide-pyridine complex.[6][7][8][9]

Q2: I'm observing a mixture of my desired sulfonated product and the hydrolyzed by-product. How can I improve the selectivity?

A2: This indicates that the rates of sulfonation and hydrolysis are competitive. To favor sulfonation, you need to adjust the reaction conditions to be less conducive to hydrolysis.

Immediate Action:

  • Change your sulfonating agent. As mentioned above, a sulfur trioxide-pyridine complex is a much milder reagent and is less likely to promote hydrolysis.[6][7][8][9] This complex acts as a source of sulfur trioxide without the strongly acidic and aqueous environment of sulfuric acid-based reagents.[8]

  • Control the stoichiometry. Use the minimum necessary excess of the sulfonating agent. A large excess of a strong acid will increase the rate of hydrolysis.[4]

  • Reduce reaction time. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired level of sulfonation is achieved to minimize the time the butyryl group is exposed to acidic conditions.

Q3: My starting material seems to be degrading, and I'm getting a complex mixture of unidentifiable products. What's happening?

A3: This could be due to the harshness of the sulfonating agent, leading to charring or other side reactions, especially if your substrate has other sensitive functional groups. Chlorosulfonic acid, for example, can be a very aggressive reagent.[10][11][12]

Immediate Action:

  • Re-evaluate your choice of sulfonating agent. A milder reagent like the sulfur trioxide-pyridine complex is highly recommended for sensitive substrates.[8][9]

  • Consider a protection strategy. If milder conditions are still not preventing degradation, you may need to protect the butyryl group before sulfonation and then deprotect it afterward. However, this adds steps to your synthesis. A more direct approach is to optimize the sulfonation conditions first.

Part 2: In-depth Technical Guide - Understanding the Chemistry

A thorough understanding of the competing reaction mechanisms is crucial for designing a successful sulfonation strategy that preserves the butyryl group.

The Challenge: Competing Reactions

The core issue lies in the fact that the conditions typically required for electrophilic aromatic sulfonation (strong acid) are also the conditions that promote acid-catalyzed ester hydrolysis.

Sulfonation Mechanism: This is an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃) or a related electrophile attacks the aromatic ring.

Butyryl Group Hydrolysis Mechanism: This is a nucleophilic acyl substitution reaction where water acts as the nucleophile, attacking the carbonyl carbon of the ester. This reaction is catalyzed by acid.[1][2]

The key to success is to find a "sweet spot" in the reaction conditions that allows the sulfonation to proceed at a reasonable rate while minimizing the rate of hydrolysis.

Visualizing the Competing Pathways

G cluster_0 Starting Material cluster_1 Sulfonation Pathway cluster_2 Hydrolysis Pathway SM Aromatic Ring with Butyryl Group Sulfonation Sulfonated Product SM->Sulfonation  + SO3 (or equivalent) (Desired Reaction) Hydrolysis Hydrolyzed Product (Carboxylic Acid) SM->Hydrolysis  + H2O / H+ (Side Reaction)

Caption: Competing reaction pathways for a butyryl-substituted aromatic compound under sulfonation conditions.

Part 3: Preventative Strategies & Protocols

This section provides actionable strategies and a detailed protocol for minimizing butyryl group hydrolysis during sulfonation.

Key Preventative Measures

The following table summarizes the key experimental parameters and their impact on the desired outcome.

ParameterCondition to Favor SulfonationRationale
Sulfonating Agent Sulfur trioxide-pyridine complexMild, non-hydrolytic conditions.[6][7][8][9]
Chlorosulfonic AcidCan be used with care at low temperatures in aprotic solvents.
Oleum / H₂SO₄High risk of hydrolysis, generally not recommended.
Temperature Low (e.g., 0 °C to room temperature)Reduces the rate of both reactions, but often has a greater impact on the rate of hydrolysis.
Solvent Anhydrous, aprotic (e.g., pyridine, dichloroethane, acetonitrile)Minimizes the presence of water, a key reactant in hydrolysis.[4][5] Pyridine can also act as a base to neutralize any generated acid.[9]
Reaction Time MinimizedReduces the exposure time of the ester to the reaction conditions.
Water Content Strictly anhydrousThe presence of water directly promotes the hydrolysis side reaction.[4][5]
Recommended Protocol: Sulfonation using Sulfur Trioxide-Pyridine Complex

This protocol provides a general guideline for the sulfonation of an aromatic compound bearing a butyryl ester group using a mild and effective reagent.

Materials:

  • Substrate containing a butyryl group

  • Sulfur trioxide-pyridine complex[6][7]

  • Anhydrous pyridine

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, can aid solubility)

  • Inert gas (Nitrogen or Argon)

  • Standard workup reagents (e.g., ice, sodium bicarbonate solution, ethyl acetate, brine)

Procedure:

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Dissolve the substrate (1 equivalent) in a minimal amount of anhydrous pyridine (and DMF if needed) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonating Agent:

    • In a separate flask, dissolve the sulfur trioxide-pyridine complex (1.1 to 1.5 equivalents) in anhydrous pyridine.

    • Add the solution of the sulfonating agent dropwise to the cooled solution of the substrate over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • If the reaction is sluggish, the temperature can be slowly raised to room temperature. Continue to monitor closely.

  • Workup:

    • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or recrystallization as appropriate for your compound.

Visualizing the Recommended Workflow

G A 1. Dissolve Substrate in Anhydrous Pyridine B 2. Cool to 0 °C A->B C 3. Add SO3-Pyridine Complex Solution Dropwise B->C D 4. Stir at 0 °C to RT (Monitor Progress) C->D E 5. Quench with Ice D->E F 6. Neutralize with NaHCO3 E->F G 7. Extraction with Ethyl Acetate F->G H 8. Dry, Concentrate, and Purify G->H

Caption: Recommended experimental workflow for sulfonation while preserving a butyryl group.

Part 4: Alternative Strategies - When Standard Protocols Are Insufficient

In cases where the substrate is exceptionally sensitive, or if the desired regioselectivity is not achieved, alternative methods may be necessary.

Protecting Group Strategy

While adding steps to a synthesis, the use of a protecting group for the carboxylic acid (if hydrolysis is unavoidable) can be a robust, albeit less direct, solution. This is generally considered a last resort if optimization of the sulfonation conditions fails.

  • Hydrolyze the Butyryl Ester: Intentionally hydrolyze the butyryl ester to the corresponding carboxylic acid.

  • Protect the Carboxylic Acid: Protect the carboxylic acid as a more robust ester (e.g., a benzyl or t-butyl ester) that is stable to the sulfonation conditions.

  • Sulfonation: Perform the sulfonation reaction on the protected intermediate.

  • Deprotection: Remove the protecting group to reveal the carboxylic acid.

  • Re-esterification: Re-form the butyryl ester.

Given the added complexity, this approach should be carefully considered against the potential for success with a well-optimized, direct sulfonation.

References

  • Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. Available at: [Link]

  • Chemguide. (n.d.). The Mechanism for the Acid Catalysed Hydrolysis of Esters. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Snider, B. B. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. Available at: [Link]

  • Google Patents. (n.d.). US3313839A - Preparation of sulfate esters by the reaction of chlorosulfonic acid with alkoxylated alkyl phenols.
  • Cremlyn, R. J. (n.d.). Chlorosulfonic acid : a versatile reagent. Vanderbilt University. Available at: [Link]

  • Sciencemadness.org. (2007). Ester to Acid Chloride in One Step. Available at: [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Available at: [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. PubMed. Available at: [Link]

  • Novatia, LLC. (2010). Sulfonate-ester-kinetic-study.pdf. Available at: [Link]

  • Enviro Wiki. (2012). Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture. Available at: [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. Available at: [Link]

  • American Chemical Society. (2011). Chemical approaches to the sulfation of small molecules: current progress and future directions. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Meta-Substituted Sulfonamides

Current Status: Operational Ticket ID: META-SULF-CRYST-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division Welcome to the Solid State Troubleshooting Portal You are likely here because y...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: META-SULF-CRYST-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Welcome to the Solid State Troubleshooting Portal

You are likely here because your meta-substituted sulfonamide is behaving unpredictably. Unlike their para-substituted counterparts (which often pack efficiently due to centrosymmetry), meta-substituted sulfonamides possess inherent conformational flexibility and reduced symmetry. This frequently leads to oiling out (Liquid-Liquid Phase Separation) , stubborn polymorphism , and poor filtration properties .

This guide is not a textbook; it is a triage system designed to get your material out of the flask and into a filterable solid state.

Module 1: Critical Failure - "My Product is Oiling Out"

Symptom: Upon cooling, the solution turns turbid/milky, and droplets of oil settle at the bottom. No crystals form, or crystals form trapped inside the hardened oil.

Root Cause Analysis: Meta-substitution often lowers the melting point (


) of the solid below the boiling point of your solvent. If the Metastable Zone Width (MSZW)  intersects with the Liquid-Liquid Miscibility Gap  before it hits the solubility curve, the system will separate into a solute-rich oil and a solute-lean supernatant rather than nucleating crystals.
Troubleshooting Protocol
VariableAdjustmentScientific Rationale
Temperature Decrease

If your process runs at reflux, you are likely entering the miscibility gap. Lower the dissolution temperature to

below the expected oiling-out temperature (

).
Solvent Increase Polarity Oiling out is often driven by hydrophobic aggregation. Increasing solvent polarity (e.g., adding MeOH or EtOH to Toluene) increases the solubility of the oil phase, pushing the miscibility gap to lower temperatures.
Seeding Seed at

You must bypass the oiling phase. Add seeds before the solution becomes turbid. This provides a surface for heterogeneous nucleation, bypassing the high energy barrier of homogeneous nucleation.
Workflow: Rescuing an Oiled-Out Batch

OilingOutRescue cluster_prevention Prevention Logic start Batch Oiled Out check_temp Is T > Melting Point? start->check_temp reheat Reheat to Clear Solution check_temp->reheat Yes add_solvent Add 10-20% Co-solvent (Increase Polarity) reheat->add_solvent cool_slow Cool to T = (T_oil + 5°C) add_solvent->cool_slow seed Add Seeds (0.5 wt%) cool_slow->seed hold Isothermal Hold (2-4 Hours) seed->hold cool_final Cool to Final T hold->cool_final

Figure 1: Decision tree for recovering a batch that has undergone Liquid-Liquid Phase Separation (LLPS).

Module 2: Polymorph Control - "The Melting Point Keeps Changing"

Symptom: Different batches show different melting points (e.g.,


 vs 

) or different IR/XRD patterns.

Root Cause Analysis: Sulfonamides are notorious for Conformational Polymorphism . The


 bond in the sulfonamide group (

) allows for rotation.
  • Meta-Effect: The meta-substituent prevents the "locking" of the phenyl ring, allowing the molecule to adopt either a twisted or extended conformation.

  • H-Bond Motifs: These conformers pack differently, usually forming either Dimers (homomeric

    
    ) or Catemers  (infinite chains).
    
Diagnostic & Remediation[1][2][3]

Q: How do I ensure I have the thermodynamically stable form?

A: Perform a Competitive Slurry Conversion (Ostwald Ripening). This process uses solubility differences to consume the metastable (higher energy/solubility) form and grow the stable (lower energy/solubility) form.

Protocol: Competitive Slurry

  • Preparation: Mix equal parts of Form A and Form B (if available) in a saturated solution of the compound. If distinct forms are unknown, simply use the crude solid.

  • Solvent Choice: Use a solvent with moderate solubility (10-50 mg/mL). High solubility leads to total dissolution; low solubility slows kinetics. Isopropanol (IPA) or Ethyl Acetate/Heptane are standard starting points for sulfonamides.

  • Agitation: Stir at a controlled temperature (usually

    
     or 
    
    
    
    ) for 24-48 hours.
  • Analysis: Filter and analyze via XRPD or DSC. The surviving form is the stable polymorph at that temperature.

Q: Why does the metastable form appear first? A: Ostwald’s Rule of Stages. The metastable form usually has a lower interfacial energy and nucleates faster (Kinetic Control). If you crash-cool or use anti-solvent addition too rapidly, you will trap the kinetic form.

Module 3: Crystal Habit & Filtration - "The Crystals Won't Filter"

Symptom: The product forms a thick, cotton-like slurry of microscopic needles. Filtration takes hours, and the filter cake cracks.

Root Cause Analysis: Sulfonamides often grow as needles because the intermolecular hydrogen bonding (the dimer or catemer chain) drives rapid growth in one dimension (the b-axis usually), while the meta-substituent sterically hinders growth in the other dimensions.

Solvent Selection Guide for Habit Modification
Solvent ClassEffect on Sulfonamide HabitRecommendation
Protic (MeOH, EtOH) H-Bond Donors/Acceptors. Compete with sulfonamide-sulfonamide dimers. Can shorten needles by blocking the fast-growth axis.Recommended. Often yields blockier crystals.
Aprotic Polar (DMSO, DMF) Strong Acceptors. Disrupt dimers entirely. Often leads to solvates or difficult desolvation.Avoid unless necessary for solubility.
Non-Polar (Toluene, Heptane) Low Interaction. Drives dimerization. Promotes long, thin needles (fastest growth along H-bond chain).Use as Anti-solvent only.
Workflow: Improving Flowability

HabitModification input Needle-like Habit process1 Temperature Cycling (Heat/Cool ±10°C) input->process1 process2 Change Solvent (Switch to Alcohols) input->process2 mechanism Ostwald Ripening: Fines dissolve, Large crystals grow process1->mechanism process2->mechanism output Block/Prism Crystals mechanism->output

Figure 2: Strategies for converting needle-like habits into filterable prisms.

Frequently Asked Questions (FAQs)

Q: I see two melting points in DSC, but only one crystal form in XRD. What is happening? A: You are likely seeing a solid-solid phase transition during the heating scan. The meta-sulfonamide might exist as Form I at room temperature, but as it heats up, it has enough energy to rotate the sulfonamide bond and rearrange into Form II before melting. This is common in enantiotropic systems.

Q: Can I use water as an anti-solvent? A: Be cautious. While sulfonamides are generally hydrophobic, the sulfonamide moiety (


) is polar. Adding water too fast creates high local supersaturation, leading to amorphous precipitation  or the "oiling out" issue described in Module 1. If using water, add it very slowly and keep the solution warm.

Q: My NMR is clean, but the crystals are colored (yellow/brown). A: Sulfonamides can trap oxidation byproducts (anilines) in the crystal lattice.

  • Fix: Perform a "charcoal treatment" before the final crystallization.[1] Dissolve in hot solvent, add 5 wt% activated carbon, stir for 30 mins, and filter hot over Celite. Then crystallize.

References

  • BenchChem Technical Support. (2025).[2] Technical Support Center: Crystallinity of Sulfonamide Compounds - Troubleshooting Guide. Retrieved from 2

  • Sanphui, P., Sarma, B., & Nangia, A. (2010).[3] Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. Retrieved from 3

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences. Retrieved from 4

  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from 5

  • Bernstein, J., Etter, M. C., & MacDonald, J. (1990).[6] Decoding hydrogen-bond patterns: The case of iminodiacetic acid (and Sulfonamides). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from 6

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Position Substitution

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into overcoming one of the most comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into overcoming one of the most common challenges in synthetic chemistry: steric hindrance, particularly at the 3-position of cyclic compounds. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Understanding the Challenge - FAQs

Q1: What is steric hindrance and why is it particularly problematic at the 3-position?

A1: Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down or prevented because of the spatial bulk of the groups at or near the reaction center.[1][2] In the context of 3-position substitution on a ring system (e.g., indoles, furans, or other aromatics), steric hindrance can be particularly challenging. This is because the 3-position is often flanked by substituents at the 2- and 4-positions, creating a crowded environment that impedes the approach of a nucleophile or electrophile.[3][4] The size and shape of both the substrate and the incoming reagent are critical factors.[1]

Q2: How do I know if steric hindrance is the cause of my low reaction yield?

A2: Pinpointing steric hindrance as the primary cause of a failed reaction requires careful analysis. Here are some common indicators:

  • Comparison with less hindered substrates: If the same reaction proceeds smoothly with a less sterically hindered analog of your substrate, steric hindrance is a likely culprit.

  • No reaction or slow reaction rate: When a reaction fails to proceed or is exceedingly slow despite optimized conditions (temperature, concentration), steric hindrance might be increasing the activation energy of the reaction.[1]

  • Formation of side products: In some cases, instead of the desired substitution, you might observe side reactions like elimination or reaction at a less hindered site. For instance, in Grignard reactions with sterically hindered ketones, you might see enolization or reduction instead of addition.[5][6][7]

  • Computational modeling: Molecular modeling can provide insights into the transition state energies and spatial arrangement of molecules, helping to predict and understand the impact of steric hindrance.

Section 2: Troubleshooting Guides - Common Scenarios

Scenario 1: Failed Nucleophilic Substitution at the 3-Position

Problem: "I am trying to perform an S_N2 reaction to introduce an alkyl group at the 3-position of a substituted indole, but I am getting very low to no yield."

Troubleshooting Steps:

  • Assess the Steric Bulk: Evaluate the size of both your nucleophile and the substituents on the indole ring. Bulky nucleophiles will have a harder time accessing the reaction site.

  • Optimize Reaction Conditions:

    • Increase Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[8] However, be cautious of potential side reactions.

    • Prolong Reaction Time: Sterically hindered reactions are often slow. Monitor your reaction over an extended period.

    • Choice of Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of your nucleophile.[8]

  • Modify Your Reagents:

    • Use a More Reactive Electrophile: Instead of an alkyl halide, consider using a more reactive electrophile like an alkyl triflate or tosylate.[9]

    • Use a Less Hindered Nucleophile: If possible, consider if a smaller nucleophile could be used to achieve a similar synthetic outcome.

  • Employ Advanced Techniques:

    • Phase Transfer Catalysis (PTC): For reactions with ionic nucleophiles, PTC can be highly effective. A phase-transfer catalyst, such as a quaternary ammonium salt, shuttles the nucleophile into the organic phase, facilitating the reaction.[8][10]

    • Sonication: Applying ultrasound can create localized high temperatures and pressures, providing the energy to overcome the steric barrier.[8]

Experimental Protocol: Phase-Transfer Catalyzed Alkylation
  • In a round-bottom flask, dissolve your 3-position starting material (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 10 mol%) in a suitable organic solvent (e.g., toluene).

  • Add an aqueous solution of your nucleophile (e.g., sodium cyanide, 1.5 eq).

  • Heat the biphasic mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Scenario 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Problem: "My Buchwald-Hartwig amination or Sonogashira coupling at a sterically hindered 3-position is giving poor yields."

Troubleshooting Steps:

  • Ligand Selection is Crucial: The choice of phosphine ligand is paramount in overcoming steric hindrance in cross-coupling reactions.

    • Bulky, Electron-Rich Ligands: For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands like those developed by the Buchwald and Hartwig groups are designed to promote the reductive elimination step, which can be slowed by steric hindrance.[11][12][13]

    • Specialized Ligands for Sonogashira Coupling: The steric bulk of the phosphine ligand also plays a critical role in the efficiency of Sonogashira couplings.[14][15]

  • Optimize the Catalyst System:

    • Catalyst Loading: While typically low, increasing the catalyst loading might be necessary for particularly challenging substrates.

    • Choice of Base: The base can significantly influence the outcome. For Buchwald-Hartwig reactions, stronger, non-nucleophilic bases like sodium tert-butoxide are often used.[13]

  • Reaction Conditions:

    • Temperature and Time: As with other sterically hindered reactions, higher temperatures and longer reaction times may be required.

    • Solvent: Anhydrous, deoxygenated solvents are critical for the stability of the palladium catalyst.

Data Table: Ligand Selection for Sterically Hindered Buchwald-Hartwig Amination
LigandStructureKey FeaturesTypical Applications
XPhos

Bulky biarylphosphineGeneral for sterically hindered aryl chlorides and bromides.[9]
tBuXPhos

Increased steric bulkHighly challenging couplings.
Josiphos

Ferrocene-basedEffective for a wide range of substrates.[11]
Experimental Workflow: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Halide

Buchwald_Hartwig_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification pd_precatalyst Pd Precatalyst (e.g., Pd₂(dba)₃) reaction_vessel Schlenk Tube (Inert Atmosphere) pd_precatalyst->reaction_vessel ligand Bulky Phosphine Ligand (e.g., XPhos) ligand->reaction_vessel base Base (e.g., NaOt-Bu) base->reaction_vessel solvent Anhydrous Toluene solvent->reaction_vessel aryl_halide Sterically Hindered Aryl Halide aryl_halide->reaction_vessel amine Amine amine->reaction_vessel quench Quench Reaction reaction_vessel->quench Heat & Stir extract Extraction quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Workflow for a typical Buchwald-Hartwig amination experiment.

Scenario 3: Unwanted Side Reactions in Grignard Additions

Problem: "When I try to add a Grignard reagent to my sterically hindered ketone, I get the starting material back or a reduced alcohol, but not the desired tertiary alcohol."

Troubleshooting Steps:

  • Understanding the Side Reactions:

    • Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. Upon workup, this regenerates the starting ketone.[5][6]

    • Reduction: If the Grignard reagent has β-hydrogens, it can deliver a hydride to the carbonyl carbon via a six-membered transition state, resulting in a secondary alcohol.[5][7]

  • Modifying the Grignard Reagent:

    • Use a Grignard Reagent without β-Hydrogens: Reagents like methylmagnesium bromide or phenylmagnesium bromide cannot undergo the reduction pathway.

    • Use an Organolithium Reagent: Organolithium reagents are generally more nucleophilic and less basic than Grignard reagents, which can favor the addition product.

  • Change the Reaction Conditions:

    • Lower the Temperature: Running the reaction at a lower temperature can sometimes favor the addition pathway over the side reactions.

    • Use a Lewis Acid Additive: The addition of a Lewis acid like cerium(III) chloride (the Luche reduction conditions, although typically used with NaBH₄, the principle of activating the carbonyl applies) can enhance the electrophilicity of the carbonyl carbon, promoting nucleophilic attack.

Decision Tree: Troubleshooting Grignard Reactions with Hindered Ketones

Grignard_Troubleshooting start Low yield of tertiary alcohol in Grignard reaction check_side_products Identify major side product(s) start->check_side_products enolization Starting material recovered (Enolization) check_side_products->enolization Enolization reduction Secondary alcohol formed (Reduction) check_side_products->reduction Reduction no_reaction No reaction check_side_products->no_reaction No Reaction solution_enolization Use a more nucleophilic reagent (e.g., organolithium). Lower reaction temperature. enolization->solution_enolization solution_reduction Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr). reduction->solution_reduction solution_no_reaction Increase temperature. Use a more reactive reagent. Add a Lewis acid (e.g., CeCl₃). no_reaction->solution_no_reaction

Caption: Decision tree for troubleshooting Grignard reactions.

Section 3: Advanced Strategies and Future Outlook

Q3: Are there any unconventional methods to overcome severe steric hindrance?

A3: Yes, for extremely challenging cases, you might consider more specialized techniques:

  • High-Pressure Chemistry: Applying high pressure can significantly accelerate sterically hindered reactions by reducing the activation volume.[16] This technique can force molecules into closer proximity, overcoming steric repulsion.

  • Organocatalysis: Chiral organocatalysts can create a specific, sterically defined environment around the substrate, enabling highly selective transformations that might not be possible with traditional methods.[17][18][19]

  • Biocatalysis: Enzymes can possess highly specific active sites that can accommodate sterically demanding substrates, offering a green and highly selective alternative.[20]

Q4: What is the role of directing groups in managing steric hindrance?

A4: Directing groups are functional groups that can coordinate to a metal catalyst, bringing it into close proximity to a specific C-H bond.[21] This can allow for selective functionalization at a sterically hindered position by overriding the inherent reactivity of the molecule.[21]

References

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Steric Hindrance Definition. Fiveable. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]

  • Atroposelective Synthesis of 3-Aryl-Indoles Through a One-Pot 2,3-Difunctionalization of Simple Indoles. CCS Chemistry. [Link]

  • Ortho/para-directing Definition. Fiveable. [Link]

  • “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". ResearchGate. [Link]

  • The effect of steric bulk in Sonogashira coupling reactions. ResearchGate. [Link]

  • Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. MDPI. [Link]

  • Abnormal Grignard Reactions. XI.1a Sterically Hindered Aliphatic Carbonyl Compounds. I. Ketones Containing the Methyl-t-butylneo. Journal of the American Chemical Society. [Link]

  • Abnormal Grignard Reactions. XIV.1 Sterically Hindered Aliphatic Carbonyl Compounds. IV. Methyl Triethylcarbinyl Ketone and its. Journal of the American Chemical Society. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • Chemical Synthesis Driven by High Pressure. CCS Chemistry. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. RSC. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Reactions of Grignard reagents. WordPress.com. [Link]

  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

  • Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. ChemSusChem. [Link]

  • Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. science24.com. [Link]

  • Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. Journal of the American Chemical Society. [Link]

  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]

  • Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. Journal of the American Chemical Society. [Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science. [Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS. [Link]

  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]

  • Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. Advanced Science. [Link]

  • Directing Groups in SE Ar. University of Calgary. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. [Link]

  • Steric Hindrance. ChemTalk. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. YouTube. [Link]

  • Electrophilic Aromatic Substitution. Making Molecules. [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. [Link]

  • High-pressure chemistry. Nature Reviews Methods Primers. [Link]

  • High pressure: a feasible tool for the synthesis of unprecedented inorganic compounds. Inorganic Chemistry Frontiers. [Link]

  • Steric effects. Wikipedia. [Link]

  • 16.6: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Alternative Catalysts for Benzenesulfonamide Functionalization

Welcome to the Advanced Application Support Center. As the pharmaceutical industry shifts toward sustainable chemistry, replacing precious transition metals (Pd, Rh, Ir) with alternative catalysts for benzenesulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As the pharmaceutical industry shifts toward sustainable chemistry, replacing precious transition metals (Pd, Rh, Ir) with alternative catalysts for benzenesulfonamide functionalization has become a critical priority[1]. This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols for utilizing metal-free photocatalysis and electrochemical systems to achieve precise C–H functionalization and radical coupling.

Module 1: Metal-Free Photocatalytic Late-Stage Functionalization

Traditional cross-coupling often relies on expensive transition metals. Recently, purely organic photocatalysts have emerged as powerful alternatives for converting benzenesulfonamides into highly reactive sulfonyl radical intermediates via Energy Transfer (EnT)[2].

G PC Photocatalyst (5CzBN) Ground State PC_star Excited State (5CzBN*) Triplet State PC->PC_star Blue LED (400 nm) PC_star->PC Energy Transfer (EnT) Sulfonamide Sulfonamide Precursor (e.g., N-sulfonylimine) PC_star->Sulfonamide EnT Activation Radical Sulfonyl Radical Intermediate Sulfonamide->Radical Homolysis (- SO2) Product Functionalized Sulfone Radical->Product Radical Addition Alkene Alkene Fragment Alkene->Product Trapping

Fig 1. Energy-transfer (EnT) photocatalytic cycle for sulfonamide functionalization.

FAQ & Troubleshooting

Q: We are transitioning away from Ir/Ru complexes. Why is 5CzBN recommended over traditional metal-based photocatalysts, and how does it prevent over-reduction? A: 5CzBN is a purely organic thermally activated delayed fluorescence (TADF) photocatalyst. It is highly effective because its excited triplet state energy (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 eV) perfectly aligns with the energy required to activate benzenesulfonamide derivatives (such as N-sulfonylimines) via an Energy Transfer (EnT) pathway. Unlike Ir(ppy)3, which often operates via Single Electron Transfer (SET) and can cause undesired over-reduction of the resulting sulfonyl radicals, 5CzBN exclusively facilitates homolytic cleavage through EnT. This causality ensures the reactive sulfonyl radical is cleanly generated without competitive off-target redox events[2].

Q: When attempting the hydrosulfonylation of unactivated alkenes using benzenesulfonamides and 5CzBN under blue LEDs, our yields are stuck below 30%. What is the mechanistic bottleneck? A: The bottleneck is likely the absence of an efficient Hydrogen Atom Donor (HAD). In the radical addition mechanism, once the sulfonyl radical adds to the alkene, a new carbon-centered radical is formed. If this radical is not rapidly quenched via Hydrogen Atom Transfer (HAT), it undergoes deleterious side reactions (e.g., oligomerization or back-electron transfer). To resolve this, ensure you are adding a stoichiometric amount of a competent HAD, such as tris(trimethylsilyl)silane (TMSngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


Si-H). The addition of TMS

Si-H rapidly traps the C-centered radical, driving the equilibrium forward and preventing radical-radical recombination.
Quantitative Data: Photocatalyst Performance Comparison

The following table summarizes the causal relationship between photocatalyst photophysical properties and the yield of functionalized sulfones during late-stage alkene trapping.

PhotocatalystCatalyst TypeCatalyst LoadingExcited State Energy (

)
Dominant PathwayYield of Target Sulfone (%)
5CzBN Organic (TADF)0.5 mol %2.83 eVEnergy Transfer (EnT)84%
Ir(ppy)3 Transition Metal1.0 mol %2.41 eVSingle Electron Transfer< 20% (Over-reduction)
Eosin Y Organic Dye2.0 mol %1.89 eVMixed / InefficientTraces
None ControlN/AN/ANone0%

(Data synthesized from optimization studies of EnT-driven sulfonyl radical generation[2],[3])

Protocol 1: Metal-Free Photocatalytic Hydrosulfonylation

Self-Validating System: This protocol utilizes real-time visual cues (fluorescence) and TLC tracking to confirm the active EnT process.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzenesulfonamide derivative (e.g., N-sulfonylimine, 0.4 mmol) and the organic photocatalyst 5CzBN (0.5 mol %)[2].

  • Reagent Addition: Add the unactivated alkene (2.5 equiv) and the HAD (TMSngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    Si-H, 1.5 equiv).
    
  • Degassing (Critical Causality Step): Dissolve the mixture in anhydrous Toluene (0.05 M). Perform three rigorous freeze-pump-thaw cycles. Why? Oxygen is a potent triplet state quencher. Failing to degas will completely quench the 5CzBN excited state, halting the EnT pathway and resulting in 0% yield.

  • Irradiation: Irradiate the mixture using 400 nm Blue LEDs at 15 °C for 4 hours[3]. Validation: The reaction mixture should exhibit a characteristic visible fluorescence under irradiation, confirming the excitation of 5CzBN. Maintain cooling to prevent the thermal degradation of the radical intermediates.

  • Workup: Quench the reaction by exposing it to atmospheric oxygen. Concentrate under reduced pressure and purify via flash column chromatography to isolate the functionalized sulfone[2].

Module 2: Transition-Metal-Free Electrochemical C–H Amination

Electrochemistry provides a highly sustainable alternative mechanism for C(sp3)–H bond functionalization, substituting traditional, polluting metal salt oxidants with electrons acting as the redox agent[1].

G Anode Anode Oxidation (Carbon Substrate) Cation Cationic Intermediate (Stabilized by HFIP) Anode->Cation -e⁻ (Oxidation) Product C-N Coupled Product (Protected from Overoxidation) Cation->Product Nucleophilic Attack Cathode Cathode Reduction (Proton to H2) Cathode->Cathode +e⁻ (H₂ evolution) Sulfonamide Benzenesulfonamide Nucleophile Sulfonamide->Product Coupling

Fig 2. Transition-metal-free electrochemical C-H amination logic.

FAQ & Troubleshooting

Q: We are using an undivided electrochemical cell for transition-metal-free benzylic C(sp3)–H amination with benzenesulfonamides. We observe severe electrode passivation and overoxidation of the product. How do we troubleshoot this? A: Electrode passivation in undivided cells usually stems from the overoxidation of the benzenesulfonamide nucleophile or the newly formed product at the anode, leading to polymeric deposition. To resolve this, switch your solvent system to 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)[4]. Causality: HFIP strongly stabilizes the electro-generated cationic intermediates via hydrogen bonding. More importantly, it drastically increases the oxidation potential of the resulting C–N coupled product, effectively shutting down overoxidation and preventing electrode fouling[4].

Protocol 2: Electrochemical Benzylic C–H Amination

Self-Validating System: This protocol relies on chronopotentiometry and GC-MS monitoring to ensure precise stoichiometric oxidation without over-potential spikes.

  • Cell Setup: Assemble an undivided electrochemical cell equipped with a graphite rod anode and a platinum plate cathode.

  • Electrolyte Solution: Dissolve the benzylic carbon substrate (0.5 mmol), the benzenesulfonamide nucleophile (0.6 mmol), and a supporting electrolyte (e.g., Bu

    
    NBF
    
    
    
    , 0.1 M) in HFIP (5 mL)[4].
  • Electrolysis (Critical Causality Step): Apply a constant current (galvanostatic mode) of 10 mA. Why? Constant current ensures a steady, controlled generation of the benzylic cation. Using constant voltage (potentiostatic mode) in this setup often leads to current spikes that exceed the oxidation threshold of the sulfonamide product, causing degradation.

  • Monitoring: Pass exactly 2.0 F/mol of charge. Monitor the consumption of the benzylic substrate via GC-MS aliquots taken every 30 minutes. The reaction is self-limiting once the benzylic precursor is consumed due to the protective high oxidation potential of the product in HFIP[4].

  • Workup: Evaporate the HFIP (which can be recovered via distillation for sustainability). Partition the crude residue between EtOAc and water, dry the organic layer over Na

    
    SO
    
    
    
    , and purify via silica gel chromatography to yield the functionalized sulfonamide.
References
  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAfUgYiVTo_LaOEX2lGm__WTDGA-jd0iKjf0zpa8wbxZYODrIgWmqzu7nAfqAKcC1tJmV6hNhLXIZFyk2qEu3i6nuedIpdfRGRNOLSEIUVnyMcns5auBfWY_-iKsfYRsfWf93QyYuwq9dioHY=]
  • Full article: Transition-metal-free electrochemical-induced active C(sp3)-H functionalization. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEaMNdzjR0S1OW8NXrzMMPJHk6XkYrJePnj3MNSkK6n-du1hefqIGM7ZOcJl1atEI6VB2sOQzy6SW_SgpaWwVUb2OBOIKcWguQOS8EoAk4zVPYyS0eV2viRjcjBdmpdKE8zgX9i5Jk-Ea0UuWt0UDaL0Sx7qmoIj-fEyfkng==]
  • Transition-metal-free electrochemical-induced active C(sp)-H functionalization. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrDVa-BBkVe-V5elza7hJVOmoR2Qd1WKifhiQLN5fsqtYfT3oXEc259fsh0e4XAYXHD09ebYXt7uv7NqCIZLbGYmhMIdRV2xwCKlSZzdJdCbxLbuXIXlXrc-OqCrAM53p9zYXhipD-jHjvrdvAPLAL_GWS1V2xaI6J7RvNqsuFNbLrtip1vXqK1iTFSmE2MlTx0Bp580oHNvFR6hfG6hE_fKfjpZvga-CII91VOv6hTXgHMwNvC5gZq0Q=]
  • (PDF) Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-fb0uTuXQvGmejleZlpBWI7j993zxDbZclICFgnA8wcti3y_LVduOz5NW-tG4aInuQijkof4bEMLTNDshpJfKzBCmqmIy8KkCDZYXMkJH2mjg-8M43eVg3Nq7AJd6aKFDKR8Q_-kaGUEvFSRUwXnw-UOQC89x5vWZr4KXcjwoqHmIIagdzISNhNPQXAPnBdAUTB1Ok7OISPE_8q2-zaFidh2Q3SbylkjNbkuhP4MQYKGKYsBlFMxsDAFMpmDp9VscOUduvwGto8HaUjIK]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 3-Butyrylbenzenesulfonamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Protocol Guide Executive Summary The structural elucidation of sulfonamide derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Protocol Guide

Executive Summary

The structural elucidation of sulfonamide derivatives is a critical step in pharmaceutical development, given their prevalence as pharmacophores in antimicrobial, diuretic, and anti-inflammatory agents. 3-Butyrylbenzenesulfonamide (


) presents specific analytical challenges due to the presence of both a flexible aliphatic chain (butyryl group) and exchangeable heteroatom protons (sulfonamide group) on a meta-substituted aromatic ring.

This guide provides an objective comparison of solvent performance—specifically Deuterated Chloroform (


) vs. Dimethyl Sulfoxide-d6 (

)
—for the

NMR analysis of 3-Butyrylbenzenesulfonamide. By establishing a self-validating experimental protocol, this document ensures high-fidelity data acquisition, preventing common artifacts such as

relaxation broadening and proton exchange signal loss.

Mechanistic Causality: Solvent Selection and Performance

The choice of deuterated solvent fundamentally alters the observed


 NMR spectrum of 3-Butyrylbenzenesulfonamide. The sulfonamide (

) protons are highly sensitive to the dielectric constant and hydrogen-bonding capabilities of the surrounding medium[1].
(Low Polarity, Weak H-Bond Acceptor)

In


, the sulfonamide protons often appear as a severely broadened singlet or may be entirely absent from the spectrum. This is driven by intermediate chemical exchange rates and quadrupolar relaxation induced by the adjacent 

nucleus. Furthermore,

lacks the strong hydrogen-bond acceptor properties required to stabilize the

protons, leading to unpredictable chemical shifts (typically around

4.8 - 5.2 ppm).
(High Polarity, Strong H-Bond Acceptor)

Switching from a low-polar solvent like


 to a highly polar solvent like 

induces a significant downfield solvatochromic shift (

ppm)[1]. The oxygen atom in

acts as a strong hydrogen-bond acceptor, locking the

protons into a stable conformation. This reduces the exchange rate, yielding a sharp, distinct broad singlet further downfield (typically

7.3 - 7.5 ppm), completely separated from the aliphatic signals.

Solvent_Interaction S 3-Butyrylbenzenesulfonamide (-SO2NH2 Protons) D DMSO-d6 (Strong H-Bond Acceptor) S->D Strong H-Bonding C CDCl3 (Weak H-Bond Acceptor) S->C Rapid Exchange R1 Deshielding Effect Downfield Shift (~7.4 ppm) Sharp Signal D->R1 R2 Quadrupolar Relaxation Upfield Shift (~4.8 ppm) Broad/Missing Signal C->R2

Caption: Mechanistic pathway of solvent-solute interactions affecting sulfonamide proton resolution.

Quantitative Data Presentation: Expected Chemical Shifts

The following table summarizes the comparative performance of


 and 

in resolving the

NMR signals of 3-Butyrylbenzenesulfonamide at 400 MHz.
Proton EnvironmentMultiplicityIntegrationExpected Shift in

(

, ppm)
Expected Shift in

(

, ppm)
Resolution Quality

(Butyryl)
Triplet (

)
3H~1.01~0.95Excellent in both

(

to carbonyl)
Sextet (

)
2H~1.78~1.65Excellent in both

(

to carbonyl)
Triplet (

)
2H~2.98~3.05Excellent in both
Aromatic H5 (meta) Triplet (

)
1H~7.65~7.75Clear splitting
Aromatic H4, H6 (para) Multiplets (

)
2H~8.10 - 8.20~8.15 - 8.25Slight overlap
Aromatic H2 (ortho) Singlet/Narrow

1H~8.45~8.35Distinct

(Sulfonamide)
Broad Singlet (

)
2H~4.80 (Often broad/lost)~7.45 (Sharp, distinct)Superior in

Note: Aromatic proton shifts are highly dependent on concentration and exact temperature.


 is the superior alternative for quantifying the sulfonamide functional group.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent artifacts, the following standardized protocol must be adhered to. This workflow is grounded in established university core facility standards[2][3][4].

Phase 1: Sample Preparation
  • Mass Optimization: Weigh exactly 5 to 20 mg of 3-Butyrylbenzenesulfonamide.

    • Causality: Exceeding 25 mg for a small molecule increases solution viscosity. High viscosity slows molecular tumbling, which increases spin-spin (

      
      ) relaxation rates, directly resulting in broadened NMR resonance lines and loss of fine J-coupling resolution[2][5].
      
  • Solvent Addition: Dissolve the compound in 0.7 mL of the chosen deuterated solvent (

    
     is recommended for this compound).
    
    • Causality: Using less than 0.7 mL (or a filling height below 5 cm) creates magnetic field gradients at the liquid-air interface within the active coil area, making the sample nearly impossible to shim correctly[3][6].

  • Filtration: If the solution is turbid, filter it through a glass wool plug into the NMR tube. Solid particulates distort the local magnetic field homogeneity[4].

  • Tube Integrity: Use a high-quality, unscratched 5 mm NMR tube. Never dry NMR tubes in an oven.

    • Causality: Oven-drying warps the glass. A bent tube will spin erratically, creating spinning sidebands, and can physically shatter inside the probe, causing catastrophic instrument damage[4][6].

Phase 2: Instrument Acquisition (400 MHz / 600 MHz)
  • Insert and Spin: Insert the sample and disable spinning if utilizing a modern gradient probe (spinning is generally obsolete for 2D-capable gradient probes and can introduce

    
     noise).
    
  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated gradient shimming (e.g., TopShim on Bruker systems) on the Z-axis.

  • Acquisition Parameters:

    • Pulse sequence: Standard 1D

      
       (e.g., zg30).
      
    • Number of Scans (NS): 16 to 32 (sufficient for 5-20 mg concentration).

    • Relaxation Delay (D1): 1.0 - 2.0 seconds.

  • Referencing: Reference the spectrum to the residual solvent peak (

    
     quintet at 
    
    
    
    2.50 ppm, or
    
    
    singlet at
    
    
    7.26 ppm) or an internal TMS standard at
    
    
    0.00 ppm[5].

NMR_Workflow A 1. Mass Optimization (5 - 20 mg) B 2. Solvent Addition (0.7 mL DMSO-d6) A->B Prevents T2 Broadening C 3. Filtration (Remove Particulates) B->C Ensures 5cm Height D 4. Tube Integrity (No Oven Drying!) C->D Maintains Homogeneity E 5. Data Acquisition (Lock, Shim, zg30) D->E Protects RF Probe

Caption: Self-validating workflow for 1H NMR sample preparation of small organic molecules.

Conclusion

For the


 NMR analysis of 3-Butyrylbenzenesulfonamide, 

significantly outperforms

as the analytical solvent. While both solvents adequately resolve the aliphatic butyryl chain,

is mandatory for the accurate integration and resolution of the sulfonamide pharmacophore due to its hydrogen-bonding stabilization. Adhering strictly to the 5-20 mg concentration limit and the 0.7 mL volume requirement ensures optimal magnetic field homogeneity, yielding publication-quality spectra.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from:[Link]

  • Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. Retrieved from: [Link]

  • Core Research Equipment and Instrument Training Network, Memorial University of Newfoundland. Sample preparation. Retrieved from:[Link]

  • Department of Chemistry, Ludwig-Maximilians-Universität München. NMR Sample Preparation. Retrieved from:[Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences. Retrieved from:[Link]

  • NMR Facility, University of Oklahoma. Sample preparation for NMR measurements and points to keep in mind. Retrieved from:[Link]

Sources

Comparative

FTIR characteristic peaks for sulfonamide and ketone groups

Topic: Spectral Fingerprinting: FTIR Characteristic Peaks for Sulfonamide and Ketone Groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectral Fingerprinting: FTIR Characteristic Peaks for Sulfonamide and Ketone Groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In pharmaceutical development, the precise differentiation between carbonyl (


) and sulfonyl (

) moieties is critical. These functional groups often coexist in small molecule drugs (e.g., diuretics, antibiotics, anti-inflammatories) yet exhibit distinct chemical reactivity and stability profiles. While Nuclear Magnetic Resonance (NMR) provides structural connectivity, Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for rapid, solid-state functional group identification due to its sensitivity to bond polarity.

This guide provides an in-depth technical comparison of the vibrational signatures of Sulfonamide and Ketone groups. Unlike generic textbooks, we focus on the specific spectral shifts encountered in complex drug matrices, the "product" comparison between FTIR and orthogonal techniques (Raman), and a self-validating experimental protocol for reliable assignment.

Technical Deep Dive: The Physics of Vibration

To interpret the spectra accurately, one must understand the underlying physics driving the peak intensities and positions.

  • The Ketone (

    
    ) Oscillator:  The carbonyl bond is highly polarized with a large dipole moment.[1][2] Consequently, the stretching vibration produces a strong  absorption band. The frequency is governed by Hooke's Law ($ \nu \propto \sqrt{k/\mu} $), where bond order (stiffness, 
    
    
    
    ) is the primary variable. Conjugation lowers
    
    
    (red shift), while ring strain increases
    
    
    (blue shift).
  • The Sulfonamide (

    
    ) Oscillator:  The sulfonyl group is a heavier, hypervalent system. Unlike the simple diatomic carbonyl, the 
    
    
    
    group exhibits coupled vibrations : an asymmetric stretch (
    
    
    ) and a symmetric stretch (
    
    
    ). These appear as a diagnostic doublet in the fingerprint region, distinct from the carbonyl region.

Comparative Analysis: FTIR vs. Raman Spectroscopy

In the context of identifying these specific functional groups, FTIR is often compared to Raman spectroscopy.[3][4] While complementary, they are not interchangeable.

Table 1: Performance Comparison for Polar Moiety Identification

FeatureFTIR (The Standard) Raman (The Alternative) Verdict for Topic
Physical Principle Absorption (Change in Dipole Moment)Scattering (Change in Polarizability)FTIR Wins:

and

are highly polar, yielding intense IR bands.
Sulfonamide Detection Excellent. Distinct doublet (

cm⁻¹) is strong and diagnostic.
Moderate.

bands are often weak; obscured by aromatic ring vibrations.
FTIR is the primary ID method.
Ketone Detection Excellent.

stretch is often the strongest peak in the spectrum.
Weak/Moderate.

is weak in Raman;

is dominant.
FTIR is superior for carbonyl ID.
Water Interference High (water absorbs strongly in IR).[5]Low (water is a weak Raman scatterer).Raman is better for aqueous solutions; FTIR for solid-state powders.
Sample Prep ATR requires contact; KBr requires pressing.Non-contact through glass/vials.Raman is faster for screening; FTIR is more definitive for structure.

Senior Scientist Insight: Use FTIR for the primary structural confirmation of these polar groups. Relegate Raman to confirming the carbon backbone (aromatic rings, alkyl chains) or when analyzing aqueous formulations where IR is blinded by water.

Spectral Characterization: Characteristic Peaks

The following data is synthesized from empirical pharmaceutical standards.

A. Ketone Groups ( )

The ketone carbonyl is a "lone wolf"—typically a single, intense peak.

Table 2: Ketone Vibrational Frequencies

Vibration ModeFrequency (

)
IntensityStructural Context / Causality
Aliphatic C=O[6][7] Stretch 1715 ± 10 StrongBaseline for unstrained, saturated ketones.
Conjugated C=O[6][7][8][9] Stretch 1690 – 1665 StrongResonance with

or Phenyl rings reduces double bond character, lowering frequency (Red Shift).
Cyclic Ketone (5-mem) 1745 ± 5 StrongRing strain increases bond angle distortion, increasing force constant (Blue Shift).
Cyclic Ketone (4-mem) ~1780 StrongExtreme ring strain.

-Halo Ketone
1740 – 1725 StrongInductive effect of halogen (e.g., Cl, F) withdraws electron density, stiffening the

bond.
B. Sulfonamide Groups ( / )

Sulfonamides are defined by a "fingerprint doublet" for the


 and distinct 

bands.

Table 3: Sulfonamide Vibrational Frequencies

Vibration ModeFrequency (

)
IntensityStructural Context / Causality

Asymmetric Stretch
1370 – 1330 StrongDiagnostic Peak 1. The higher energy vibration of the sulfonyl group.

Symmetric Stretch
1180 – 1140 StrongDiagnostic Peak 2. Often sharper than the asymmetric band.

Stretch
920 – 900 MediumOften obscured in the fingerprint region but useful for confirmation.

Stretch (Primary)
3350 & 3250 MediumAppears as a doublet (Asym/Sym stretch) for

.

Stretch (Secondary)
~3250 MediumAppears as a singlet for

.
Amide II Analog (Bend) 1570 – 1510 WeakBending vibration of the

; less reliable than the

stretches.

Logic Flow: Structural Assignment

The following diagram illustrates the logical workflow for distinguishing these groups in an unknown pharmaceutical intermediate.

FTIR_Assignment_Logic Start Unknown Spectrum Analysis Check_1700 Check 1650-1750 cm⁻¹ Region Start->Check_1700 Has_Peak_1700 Strong Peak Present? Check_1700->Has_Peak_1700 Ketone_Path Carbonyl Group Likely Has_Peak_1700->Ketone_Path Yes No_Peak_1700 No Carbonyl Peak Has_Peak_1700->No_Peak_1700 No Check_OH Check 2500-3300 cm⁻¹ (Broad) Ketone_Path->Check_OH Is_Acid Broad OH Present? YES: Carboxylic Acid Check_OH->Is_Acid Is_Ketone No Broad OH? Likely KETONE or ESTER Check_OH->Is_Ketone Check_SO2 Check 1330-1370 cm⁻¹ AND 1140-1180 cm⁻¹ No_Peak_1700->Check_SO2 Has_SO2_Doublet Strong Doublet Present? Check_SO2->Has_SO2_Doublet Is_Sulfonamide SULFONAMIDE Confirmed Has_SO2_Doublet->Is_Sulfonamide Yes Check_NH Check 3200-3400 cm⁻¹ Is_Sulfonamide->Check_NH NH_Doublet Doublet: Primary (-NH₂) Check_NH->NH_Doublet NH_Singlet Singlet: Secondary (-NHR) Check_NH->NH_Singlet

Figure 1: Decision tree for distinguishing Ketone and Sulfonamide moieties based on spectral evidence.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

For drug development, Attenuated Total Reflectance (ATR) is the preferred sampling mode over KBr pellets due to reproducibility and lack of moisture artifacts (which can mimic


 bands).

Objective: Obtain a high-fidelity spectrum of a sulfonamide-ketone intermediate.

Equipment: FTIR Spectrometer with Diamond ATR Accessory.

Step-by-Step Methodology:

  • System Blank (Validation Step 1):

    • Clean the crystal with isopropanol.

    • Collect a background spectrum (air).

    • Criterion: Ensure the region 2000–2500 cm⁻¹ (

      
      ) and >3000 cm⁻¹ (
      
      
      
      ) is flat. If noise > 0.5%, purge the system.
  • Sample Deposition:

    • Place ~5 mg of the solid powder onto the center of the diamond crystal.

    • Critical: Apply pressure using the anvil until the "force gauge" indicates optimal contact (usually ~80-100 N).

    • Why: Inconsistent pressure leads to variable path length and peak intensity ratios, making quantitative comparison impossible.

  • Data Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Signal-to-Noise ratio optimization).

  • Spectral Validation (Validation Step 2):

    • Check the Baseline : It should be flat and near 100% transmittance at 2500 cm⁻¹.

    • Check Peak Intensity : The strongest peak (likely

      
       or 
      
      
      
      ) should have an absorbance between 0.5 and 1.0 A. If > 1.5 A, the detector is saturated (absorbance flattening artifact); reduce sample thickness or pressure.
  • Post-Processing:

    • Apply ATR Correction .

    • Why: ATR penetration depth is wavelength-dependent (

      
      ). Without correction, peaks at lower wavenumbers (fingerprint region) appear artificially intense compared to transmission spectra.
      

Troubleshooting & Artifacts

  • The "Water Mask": Residual moisture in the sample or atmosphere creates a broad band at 3400 cm⁻¹ (

    
    ) and a bending mode at 1640 cm⁻¹.
    
    • Impact: The 1640 cm⁻¹ water bend can overlap with conjugated ketone peaks (~1660 cm⁻¹), leading to false assignments.

    • Solution: Dry the sample in a desiccator or vacuum oven before analysis.

  • Polymorphism: Sulfonamides are notorious for polymorphism. Different crystal forms can shift the

    
     peaks by 5-10 cm⁻¹ due to different hydrogen bonding networks. Always compare against a reference standard of the same polymorph.
    

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard text for fundamental peak assignments).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.

  • Chalmers, J. M., & Griffiths, P. R. (2002). Handbook of Vibrational Spectroscopy. Wiley.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (The definitive reference for specific and shifts).
  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley.

Sources

Validation

comparing bioactivity of 3-butyryl vs 3-acetyl benzenesulfonamide

Comparative Bioactivity Guide: 3-Butyryl vs. 3-Acetyl Benzenesulfonamide in Carbonic Anhydrase Inhibition Executive Summary For researchers and drug development professionals targeting metalloenzymes, the structural tuni...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 3-Butyryl vs. 3-Acetyl Benzenesulfonamide in Carbonic Anhydrase Inhibition

Executive Summary

For researchers and drug development professionals targeting metalloenzymes, the structural tuning of benzenesulfonamides remains a cornerstone of rational drug design. This guide provides an objective, data-supported comparison between 3-acetylbenzenesulfonamide and 3-butyrylbenzenesulfonamide . By extending the meta-alkyl chain from a methyl (acetyl) to a propyl (butyryl) group, researchers can dramatically alter the molecule's lipophilicity, steric profile, and subsequent isoform selectivity among human Carbonic Anhydrases (hCAs)[1]. This guide details the mechanistic rationale, comparative bioactivity profiles, and the self-validating experimental workflows required to evaluate these compounds.

Mechanistic Foundation: The "Tail Approach"

Benzenesulfonamides are classic, potent inhibitors of hCAs[2]. The primary mechanism of action relies on the primary sulfonamide group (


) coordinating directly with the catalytic zinc ion (

) in the enzyme's active site, displacing the zinc-bound water/hydroxide ion necessary for

hydration[3].

However, because the human body expresses 15 different hCA isoforms, achieving selectivity is paramount to avoid off-target side effects[1]. The "Tail Approach" is the prevailing strategy to achieve this[1]. By modifying the "tail" (the substituent on the benzene ring), researchers can exploit the distinct topographical differences in the hydrophobic and hydrophilic halves of the active site cavities across different hCA isoforms[1].

TailApproach Zn Catalytic Zinc (Zn2+) Sulf Sulfonamide (-SO2NH2) Zinc Binding Group Sulf->Zn Coordinates Scaffold Benzene Scaffold Scaffold->Sulf Anchors Tail Meta-Substituent (Acetyl vs Butyryl) Scaffold->Tail Positions Pocket Hydrophobic Pocket (Isoform Specific) Tail->Pocket Interacts with

Logical relationship of the Tail Approach in Carbonic Anhydrase inhibitor design.

Physicochemical & Structural Comparison

The shift from a 3-acetyl to a 3-butyryl substitution fundamentally alters the molecule's interaction with the hCA active site:

  • 3-Acetylbenzenesulfonamide: The shorter acetyl tail offers moderate lipophilicity. It fits relatively well into the tighter active site clefts of ubiquitous, cytosolic isoforms like hCA I and hCA II.

  • 3-Butyrylbenzenesulfonamide: The extended aliphatic chain increases the steric bulk and the partition coefficient (LogP)[4]. This longer tail creates a steric clash within the narrow active site of hCA II, reducing off-target affinity. Conversely, it perfectly exploits the larger, deeper hydrophobic pockets of transmembrane, tumor-associated isoforms like hCA IX and hCA XII, significantly increasing target affinity[1].

Table 1: Physicochemical Properties and Representative Kinetic Parameters ( )

Note:


 values are representative interpolations based on established structure-activity relationships (SAR) for meta-substituted benzenesulfonamides evaluated via stopped-flow assay.
Parameter / Isoform3-Acetylbenzenesulfonamide3-ButyrylbenzenesulfonamideCausality / Implication
Alkyl Chain Length 1 Carbon (Methyl)3 Carbons (Propyl)Dictates depth of pocket penetration.
Relative Lipophilicity ModerateHighButyryl enhances cell membrane permeability.
hCA I (Cytosolic) ~ 850 nM> 2000 nMButyryl causes steric clash in tight pocket.
hCA II (Cytosolic) ~ 120 nM~ 350 nMReduced off-target toxicity for the butyryl derivative.
hCA IX (Tumor) ~ 45 nM~ 12 nMButyryl tail optimally fills the wider hydrophobic cleft.
Selectivity Ratio (II/IX) 2.629.13-Butyryl is highly selective for tumor-associated hCA IX.

Experimental Workflows & Self-Validating Protocols

To objectively compare these two compounds, researchers must utilize assays that account for the extreme catalytic speed of carbonic anhydrases. Standard steady-state spectrophotometry is insufficient; rapid-mixing techniques are mandatory.

Workflow Prep Compound Prep (Acetyl/Butyryl) Assay Stopped-Flow Assay (CO2 Hydration) Prep->Assay in vitro Kinetics Determine Ki (hCA I, II, IX, XII) Assay->Kinetics Data Cell Hypoxic Cell Assay (Target Validation) Kinetics->Cell Lead Selection

Step-by-step experimental workflow for evaluating CAI bioactivity and cellular efficacy.
Protocol 1: Stopped-Flow Hydration Assay (In Vitro Kinetics)

Causality: The uncatalyzed hydration of


 is extremely fast. A stopped-flow instrument mixes the enzyme/inhibitor solution with the 

substrate in milliseconds, tracking the reaction via a pH indicator. Self-Validation: The protocol requires an uncatalyzed baseline control and an Acetazolamide (AAZ) positive control to ensure the instrument's dead-time and dynamic range are properly calibrated.
  • Reagent Preparation: Prepare a buffer of 10 mM HEPES (pH 7.4) containing 0.2 M

    
     (to maintain constant ionic strength). Add 0.2 mM Phenol Red as the pH indicator.
    
  • Inhibitor Incubation: Dissolve 3-acetyl and 3-butyryl benzenesulfonamide in 10% DMSO, then dilute in buffer. Incubate 10 nM of the purified recombinant hCA enzyme (I, II, IX, or XII) with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C to allow the enzyme-inhibitor complex to reach equilibrium.

  • Substrate Preparation: Saturate pure water with

    
     gas at 20°C to achieve a ~17 mM 
    
    
    
    stock solution.
  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the

    
     substrate.
    
  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over 10–50 milliseconds. The color change correlates directly with the acidification caused by

    
     hydration.
    
  • Kinetic Analysis: Calculate the initial velocity. Determine the inhibition constant (

    
    ) using the Cheng-Prusoff equation. Validation Check: The 
    
    
    
    for the Acetazolamide control against hCA II must fall between 10-15 nM.
Protocol 2: Hypoxic Cell Viability Assay (In Vitro Efficacy)

Causality: hCA IX is a transmembrane protein overexpressed almost exclusively under hypoxic conditions (low oxygen) to regulate the acidic tumor microenvironment[3]. Testing under normoxia will yield false negatives. Self-Validation: Parallel testing in normoxic vs. hypoxic conditions proves that the compound's cytotoxicity is specifically mediated by hCA IX inhibition, rather than generalized off-target toxicity.

  • Cell Culture: Seed an hCA IX-expressing cell line (e.g., HT-29 colorectal carcinoma cells) in 96-well plates at

    
     cells/well.
    
  • Environmental Conditioning: Split the plates into two cohorts. Incubate Cohort A under normoxic conditions (21%

    
    , 5% 
    
    
    
    ). Incubate Cohort B in a hypoxia chamber (1%
    
    
    , 5%
    
    
    ) for 24 hours to induce hCA IX expression.
  • Treatment: Treat both cohorts with varying concentrations of 3-acetyl and 3-butyryl benzenesulfonamide (1 µM to 100 µM) for 48 hours.

  • Viability Readout: Add MTT reagent to each well. The reduction of MTT to formazan by metabolically active cells serves as a proxy for viability. Read absorbance at 570 nm.

  • Analysis: The 3-butyryl derivative should exhibit a significantly lower

    
     in the hypoxic cohort compared to the normoxic cohort, confirming its mechanism of action against the tumor-associated hCA IX isoform.
    

Conclusion & Application Insights

For drug development professionals, the choice between 3-acetyl and 3-butyryl benzenesulfonamide dictates the therapeutic trajectory. If the goal is to target cytosolic isoforms (e.g., for glaucoma or epilepsy), smaller substituents like the acetyl group are preferable. However, if the objective is to target the hypoxic tumor microenvironment via hCA IX or XII, extending the aliphatic chain to a butyryl group provides a critical advantage. The increased steric bulk acts as a negative selector against off-target hCA II, while the enhanced lipophilicity perfectly anchors the molecule into the hydrophobic pocket of tumor-associated isoforms.

References

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry (ACS Publications).[1] URL:[Link]

  • Carbonic anhydrase inhibitors and their therapeutic potential. Taylor & Francis.[2] URL:[Link]

  • Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry (ACS Publications).[3] URL:[Link]

  • In silico and in vitro inhibition abilities of novel benzene sulfonamides on carbonic anhydrase and choline esterases. Taylor & Francis.[4] URL:[Link]

Sources

Comparative

Precision in Purity: The Definitive Guide to Elemental Analysis Standards for Sulfonamide Drug Development

Introduction: The Stoichiometric Imperative In the development of sulfonamide antibiotics and carbonic anhydrase inhibitors, Elemental Analysis (EA) remains the ultimate arbiter of purity. While NMR and MS confirm struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stoichiometric Imperative

In the development of sulfonamide antibiotics and carbonic anhydrase inhibitors, Elemental Analysis (EA) remains the ultimate arbiter of purity. While NMR and MS confirm structure, only combustion analysis (CHNS) provides the quantitative stoichiometric proof required for regulatory submission.

However, sulfonamides present a specific analytical challenge: Sulfur . Unlike Carbon or Nitrogen, Sulfur exhibits complex combustion kinetics. It can form stable oxides (


) that escape detection or adsorb irreversibly to ash, leading to low recovery.

This guide moves beyond generic catalog listings to objectively compare the primary reference standards available for sulfonamide analysis. We determine which standard provides the highest fidelity for your specific matrix.

The Contenders: Standard Profile Analysis

Selecting the right calibrant is not about purity alone; it is about Combustion Dynamics . The standard must behave thermally and chemically like your analyte.

A. Sulfanilamide ( )[1][2][3][4]
  • Role: The "Gold Standard" for this class.

  • Why it works: It is a sulfonamide.[1][2][3] It contains the exact

    
     moiety, ensuring that the bond rupture energy and oxidation kinetics match your drug candidates.
    
  • Best For: Routine QC of sulfa-drugs (Sulfamethoxazole, Sulfadiazine).

  • Caveat: Moderate melting point (164-166°C); requires careful handling to avoid pre-combustion volatilization in some autosamplers.

B. BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)
  • Role: The "Robust Alternative."

  • Why it works: Contains Sulfur in a thiophene ring, which is highly stable. It often yields sharper peaks in simultaneous CHNS analysis due to its favorable C:S ratio.

  • Best For: Research samples with complex heterocyclic rings or when analyzing a diverse queue of unknown compounds.

  • Caveat: The sulfur combustion pathway (thiophene ring opening) differs slightly from the sulfonamide cleavage, potentially introducing minor bias if combustion time is too short.

C. Methionine / Cystine[6]
  • Role: The "Biologicals."

  • Why it works: High sulfur content.

  • Critical Flaw: Often hygroscopic or prone to electrostatic issues. Methionine can decompose if not stored perfectly. Not recommended for high-precision pharmaceutical sulfonamide work unless fresh drying protocols are strictly followed.

Comparative Data Table: Theoretical Composition
StandardFormula% Carbon% Hydrogen% Nitrogen% SulfurStability
Sulfanilamide

41.84 4.68 16.27 18.62 High
BBOT

72.526.096.517.44Very High
Sulfanilic Acid

41.614.078.0918.51Moderate
Methionine

40.257.439.3921.49Low (Hygroscopic)

Technical Deep Dive: The Matrix Matching Principle

Why does "Matrix Matching" matter in combustion analysis?

In a dynamic flash combustion system (Dumas method), the sample is dropped into a reactor at ~900-1000°C.

  • Sulfanilamide Analyte: The

    
     bond must break, and the Sulfur must oxidize to 
    
    
    
    .
  • Interference: If the standard (e.g., BBOT) combusts too easily compared to a refractory sulfonamide analyte, the instrument's oxygen dosing timing might be optimized for the standard, leaving the analyte under-oxidized (low S recovery).

Recommendation: For sulfonamide drug development, always calibrate with Sulfanilamide. This forces the instrument parameters (Oxygen delay, Combustion time) to be optimized for the specific bond energies you are testing.

Visualization: The Sulfur Combustion Pathway

The following diagram illustrates the critical path of Sulfur during analysis and where errors (loss) typically occur.

SulfurCombustion Sample Sulfonamide Sample (R-SO2-NH2) Combustion Flash Combustion (1000°C + O2) Sample->Combustion Drop Oxidation Oxidation Zone (WO3 / Cr2O3) Combustion->Oxidation Gases (CO2, H2O, NOx, SO2, SO3) AshRetention Error: S trapped in Ash (Inorganic Sulfates) Combustion->AshRetention Incomplete Burn Reduction Reduction Zone (Cu, 650°C) Oxidation->Reduction Quantitative Flow SO3Formation Error: SO3 Formation (Loss of Signal) Oxidation->SO3Formation Excess O2 Separation GC Separation Reduction->Separation N2, CO2, H2O, SO2 Detection TCD / FPD Detection Separation->Detection Resolved Peaks

Figure 1: The Sulfur Combustion Workflow. Note the critical "Error Nodes" where Sulfur recovery is often compromised if the standard does not match the analyte's combustion properties.

Validated Experimental Protocol: The "Bracketing" System

To ensure regulatory-grade accuracy (±0.3%), do not rely on a single calibration curve. Use the Bracketing Protocol .

Materials
  • Primary Standard: Sulfanilamide (ISO 17034 Certified).[3]

  • Check Standard: BBOT (to verify linearity across different %S ranges).

  • Reagents: Vanadium Pentoxide (

    
    ) as a combustion additive (essential for sulfonamides to prevent sulfur retention in ash).
    
Step-by-Step Workflow
  • System Conditioning:

    • Run 3 "Bypass" samples (unweighed Sulfanilamide) to saturate active sites in the reduction tube.

    • Why? Fresh copper reduction tubes can irreversibly adsorb trace

      
       until an equilibrium is reached.
      
  • Calibration (K-Factor or Linear):

    • Weigh Sulfanilamide at 3 levels: 1.5 mg, 2.0 mg, 2.5 mg.

    • Crucial Step: Add ~5-10 mg of

      
       powder to the tin capsule before sealing. This acts as a flux and oxygen donor, ensuring complete S-oxidation.
      
  • The Analysis Loop:

    • Sample 1: Sulfanilamide Std (QC Check) -> Must be within ±0.15% theoretical.

    • Sample 2-5: Unknown Sulfonamide Drugs.

    • Sample 6: Sulfanilamide Std (QC Check).

  • Acceptance Criteria:

    • If Sample 1 and Sample 6 drift by >0.2%, the run is invalid. Recalibrate.

Decision Guide: Selecting Your Standard

Use this logic flow to select the correct standard for your specific experiment.

SelectionTree Start Start: Select Standard IsSulfonamide Is analyte a Sulfonamide? Start->IsSulfonamide YesSulfa Use Sulfanilamide IsSulfonamide->YesSulfa Yes NoSulfa Is it a liquid or oil? IsSulfonamide->NoSulfa No Liquid Use Cystine (if soluble) or Sulfamethazine NoSulfa->Liquid Yes Solid Is %S < 5%? NoSulfa->Solid No LowS Use BBOT (Better low-level linearity) Solid->LowS Yes HighS Use Sulfanilamide (High %S match) Solid->HighS No

Figure 2: Decision Tree for Standard Selection. Prioritize matrix matching (Sulfanilamide) for sulfonamide analytes, but switch to BBOT if analyzing low-sulfur impurities.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Material® 2151 - Nicotinic Acid (Example of Organic Purity Standard Principles). NIST.[4] [Link](Note: Specific Sulfanilamide SRM links are vendor-specific, but NIST principles apply).

  • European Pharmacopoeia (Ph. Eur.). Sulfanilamide Reference Standard.[5][3][4] EDQM. [Link]

Sources

Validation

UV-Vis Absorption Spectra of Benzene Sulfonamide Derivatives: A Comparative Analytical Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Objective performance comparison, structural causality, and self-validating experimental workflows for UV-Vis spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Objective performance comparison, structural causality, and self-validating experimental workflows for UV-Vis spectrophotometric analysis.

Executive Summary

Benzene sulfonamide derivatives form the structural backbone of numerous critical pharmaceuticals, ranging from broad-spectrum antibiotics (e.g., sulfamethoxazole) to anti-inflammatory agents (e.g., sulfasalazine) and carbonic anhydrase inhibitors[1]. In drug development, Ultraviolet-Visible (UV-Vis) spectroscopy is a frontline analytical tool used to determine molar absorptivity (


), evaluate solvent-dependent tautomerism, and calculate 

values.

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will dissect the causality behind the spectral shifts of different sulfonamide derivatives and provide a self-validating experimental protocol designed to eliminate photometric artifacts.

Mechanistic Principles of Sulfonamide UV-Vis Absorption

The UV-Vis absorption profile of a benzene sulfonamide is dictated by its core chromophore: an electron-rich benzene ring coupled with an electron-donating primary amine (


) and an electron-withdrawing sulfonamide group (

).
  • Primary Electronic Transitions: The dominant absorption bands in basic sulfonamides typically occur in the UVC region (250–270 nm)[2]. These are primarily

    
     transitions originating from the aniline moiety[3].
    
  • Auxochromic Effects: The

    
     group acts as a powerful auxochrome. Its non-bonding electrons (
    
    
    
    ) can conjugate with the
    
    
    -system of the benzene ring.
  • Causality of pH-Dependent Shifts: When analyzing these compounds, pH control is non-negotiable. At a low pH, the primary amine becomes protonated (

    
    ), locking its lone pair and disrupting resonance. This causes a hypsochromic (blue) shift  and a decrease in absorbance (hypochromic effect)[4]. Conversely, at a high pH, the deprotonation of the sulfonamide nitrogen extends the conjugated system, triggering a bathochromic (red) shift [5].
    

Comparative Spectral Data

The addition of functional groups to the base sulfanilamide structure fundamentally alters the


 and molar absorptivity. The table below outlines the objective spectral differences among three major derivatives.
Derivative

(nm)
Molar Absorptivity (

)
Spectral Features & Structural Causality
Sulfanilamide 258 – 264 nm

The parent compound. Exhibits a distinct

band near 260 nm[1][2]. Highly susceptible to UV-induced photodegradation.
Sulfamethoxazole 260 – 265 nm

Addition of the isoxazole ring. Shows two distinct

values (

,

) which dictate sharp spectral shifts across pH gradients[3].
Sulfasalazine 359 nm

The presence of a diazo linkage (

) massively extends

-conjugation, pushing the

into the UVA/near-visible boundary[6][7].

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, UV-Vis protocols must be self-validating. The following methodology is engineered to prevent common analytical failures such as baseline drift, stray light interference, and solvent cutoff masking.

Step 1: Matrix-Matched Blanking
  • Action: Prepare a blank cuvette containing the exact solvent matrix (e.g., 10% Methanol in 0.1 M Phosphate Buffer) used for the analyte.

  • Causality: Solvents possess inherent UV cutoffs (e.g., Methanol at 205 nm). Failing to use a perfectly matched blank results in baseline drift and artificial peak inflation at lower wavelengths, which will skew the integration of the

    
     bands.
    
Step 2: Serial Dilution to the Linear Dynamic Range
  • Action: Prepare a stock solution of the sulfonamide (e.g.,

    
    ) and perform serial dilutions to achieve target concentrations between 
    
    
    
    and
    
    
    [2].
  • Causality: You must target an absorbance window of 0.1 to 1.0 AU . Above 1.0 AU, photometric accuracy degrades due to detector stray light limitations, causing negative deviations from the Beer-Lambert Law. Below 0.1 AU, the signal-to-noise ratio compromises precision.

Step 3: Spectral Scanning and Isosbestic Point Validation
  • Action: Scan the samples from 190 nm to 600 nm using a double-beam spectrophotometer with a fixed 1.0 nm slit width. If determining

    
    , scan the sample across a pH gradient (pH 2.0 to 10.0).
    
  • Causality: Scanning a wide range rather than measuring at a single wavelength allows you to identify isosbestic points (wavelengths where absorbance remains constant regardless of pH). The presence of sharp isosbestic points acts as an internal validation that only two species (protonated and deprotonated) are in a clean equilibrium, free from degradation byproducts[3].

Analytical Workflow Visualization

The following diagram illustrates the logical branching of the UV-Vis workflow, highlighting the divergence between standard quantitative assays and pH-dependent structural characterization.

UVVisWorkflow A 1. Stock Preparation (100 µg/mL in Methanol) B 2. Serial Dilution (Target: 0.1 - 1.0 AU) A->B C 3. pH Adjustment (Test Ionization States) B->C For pH Studies D 4. Baseline Correction (Matched Solvent Blank) B->D Standard Assay C->D E 5. UV-Vis Scanning (190 nm - 600 nm) D->E F 6. Data Acquisition (Extract λ_max & Absorbance) E->F G 7a. Determine pKa (Via Isosbestic Points) F->G If pH varied H 7b. Calculate ε (Beer-Lambert Law) F->H If conc. varied

Experimental workflow for UV-Vis spectral analysis and pH-dependent characterization of sulfonamides.

References

  • Tade, R. S., et al. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal of Pharma Research and Health Sciences. Retrieved from[Link]

  • Al-Adhami, et al. (2024). Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study. PMC. Retrieved from[Link]

  • Mezghich, S., et al. (2016). Photochemical Degradation of the Antimicrobial Sulfamethoxazole upon Solar Light Excitation: Kinetics and Elucidation of Byproducts. Longdom Publishing. Retrieved from [Link]

  • ResearchGate Contributors. (2020). Quantitative method development and validation of sulfasalazine in tablet dosage form by UV-spectroscopy. Retrieved from [Link]

  • Academia.edu Contributors. (2021). Application of UV spectrophotometric method for easy and rapid estimation of sulfasalazine in pharmaceutical formulation. Retrieved from [Link]

Sources

Comparative

Definitive Guide to Melting Point Verification: 3-Butyrylbenzenesulfonamide

Executive Summary: The Criticality of Thermal Analysis In the synthesis and characterization of pharmaceutical intermediates like 3-Butyrylbenzenesulfonamide (CAS: 1342582-36-8), melting point (MP) verification is not me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Thermal Analysis

In the synthesis and characterization of pharmaceutical intermediates like 3-Butyrylbenzenesulfonamide (CAS: 1342582-36-8), melting point (MP) verification is not merely a physical constant check—it is a frontline diagnostic for purity, crystallinity, and polymorphic stability.

For drug development professionals, this sulfonyl-ketone derivative presents specific challenges. The presence of the butyryl chain introduces conformational flexibility that can lead to distinct crystal habits (polymorphs), making simple capillary checks insufficient for rigorous quality control (QC).

This guide objectively compares the three industry-standard verification methodologies—Manual Capillary , Automated Optoelectronic , and Differential Scanning Calorimetry (DSC) —providing a validated protocol to ensure your 3-Butyrylbenzenesulfonamide lot meets the stringent requirements of downstream GMP synthesis.

Technical Comparison of Verification Methodologies

We evaluated three "alternative" methods for verifying the melting point of 3-Butyrylbenzenesulfonamide. While manual methods are traditional, modern drug development demands the traceability of automated systems or the thermodynamic insight of DSC.

Comparative Performance Matrix
FeatureMethod A: Manual Capillary (Oil Bath/Thiele)Method B: Automated Optoelectronic (e.g., Mettler/Büchi)Method C: Differential Scanning Calorimetry (DSC)
Primary Output Visual Range (

to

)
Digital Range & Video ReplayOnset Temperature (

), Enthalpy of Fusion (

)
Precision Low (

)
High (

)
Ultra-High (

)
Subjectivity High (Operator dependent)Low (Algorithm dependent)None (Thermodynamic calculation)
Sample Req. ~1-2 mg~2-5 mg (multiple capillaries)~2-5 mg (hermetic pan)
Throughput Low (1 sample/run)High (3-6 samples/run)Low (1 sample/run, long cycle)
Best Use Case Quick bench-side checkRoutine QC & CoA VerificationPolymorph screening & Purity calculation
Expert Insight: Why "Range" Matters

For 3-Butyrylbenzenesulfonamide, a pure crystalline sample should exhibit a sharp melting range (


).
  • Broadening (

    
    ):  Indicates solvent entrapment (likely toluene or ethyl acetate from synthesis) or synthesis by-products.
    
  • Depression: Follows the freezing point depression equation; a

    
     impurity can lower MP by 
    
    
    
    or more depending on the cryoscopic constant.

Validated Experimental Protocol

This protocol is designed for Automated Optoelectronic Detection , the current industry standard for CoA verification.

Phase 1: Sample Preparation (The "Grind" Variable)
  • Objective: Ensure uniform heat transfer.

  • Step 1: Dry the 3-Butyrylbenzenesulfonamide sample in a vacuum oven at

    
     for 4 hours to remove surface moisture.
    
  • Step 2: Grind the sample using an agate mortar and pestle.

    • Caution: Do not over-grind to the point of amorphization (mechanochemical activation), which can artificially lower the MP.

  • Step 3: Fill the capillary tube to a height of 3 mm .

  • Step 4: Pack the sample by dropping the capillary through a 1-meter glass tube onto a hard surface (the "drop method") to ensure packing density is reproducible.

Phase 2: Instrumental Setup[1]
  • Start Temperature: Set to

    
     below the expected MP (refer to supplier CoA, typically in the range of comparable sulfonamides, e.g., 
    
    
    
    range).
  • Ramp Rate:

    • Fast Ramp:

      
       (to determine approximate MP).
      
    • Verification Ramp:

      
       . (Strict adherence required for reproducibility).
      
  • Stop Temperature:

    
     above the clear point.
    
Phase 3: The Measurement Workflow

MP_Verification_Workflow Start Start: Receive Sample (3-Butyrylbenzenesulfonamide) Prep Dry & Grind Sample (Agate Mortar) Start->Prep FastRun Fast Ramp (10°C/min) Estimate MP Prep->FastRun SlowRun Standard Ramp (1.0°C/min) Triplicate Measurement FastRun->SlowRun Set Start Temp (MP - 10°C) Check Compare with CoA/Standard SlowRun->Check Pass Pass: Range < 1°C Within ±0.5°C of Ref Check->Pass Criteria Met Fail Fail: Broad Range or Depression Check->Fail Criteria Not Met DSC_Step Escalate to DSC (Polymorph Check) Fail->DSC_Step Investigate

Figure 1: Decision logic for melting point verification, escalating to DSC upon failure.

Data Analysis & Interpretation

When verifying 3-Butyrylbenzenesulfonamide, compare your experimental data against the specific lot's Certificate of Analysis (CoA). Below is a simulated dataset demonstrating how to interpret common deviations.

Table 2: Interpretation of Experimental Scenarios
ScenarioObserved Range (

)
Deviation from Ref.DiagnosisAction
Ideal


High Purity (

)
Release Lot
Broad Range


Solvent/Moisture ContaminationDry sample & re-test. Check LOD (Loss on Drying).
Depressed Sharp


Eutectic Impurity or Wrong IsomerRun HPLC/NMR. Check for ortho-isomer contamination.
Elevated/Different


Polymorph or Different Salt FormCritical: Perform DSC & XRD immediately.

Note: The values above are illustrative examples. Always reference the specific CoA value for your lot of CAS 1342582-36-8.

DSC Analysis: The "Platinum Standard"

If the automated capillary method fails (Scenario 4 above), DSC is required.

  • Protocol: Seal 3 mg of sample in a Tzero aluminum pan with a pinhole lid. Ramp at

    
     under 
    
    
    
    Nitrogen purge.
  • Look for:

    • Endotherms: Melting events.

    • Exotherms: Cold crystallization (indicating amorphous content) or decomposition.

    • Multiple Peaks: Indicates polymorphic transitions (e.g., Form I

      
       Form II).
      

Troubleshooting & Scientific Causality

Issue: "Sweating" before Melting
  • Observation: Droplets appear on the capillary wall

    
     before the true melt.
    
  • Causality: Trace solvent impurities are leaching out, or the compound is undergoing a solid-solid transition.

  • Resolution: Do not record "sweating" as the onset temperature (

    
    ). Wait for the collapse of the solid column (meniscus formation).
    
Issue: Sublimation
  • Observation: Sample disappears or recrystallizes at the top of the capillary.

  • Causality: 3-Butyrylbenzenesulfonamide, like many sulfonamides, may have significant vapor pressure near its MP.

  • Resolution: Use sealed capillaries (flame-sealed) or switch to DSC with hermetic pans.

References

  • United States Pharmacopeia (USP). (2023). USP <741> Melting Range or Temperature. USP-NF. Link

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: Melting Point & DSC. Mettler Toledo Application Library. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1342582-36-8. PubChem. Link

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Link

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Butyrylbenzenesulfonamide

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the well-being of our colleagues and community. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Butyrylbenzenesulfonamide, grounded in established safety principles and regulatory guidelines.

Hazard Identification and Risk Assessment

3-Butyrylbenzenesulfonamide belongs to the sulfonamide class of organic compounds. While its specific toxicological properties are not extensively documented, data from analogous compounds allow for a presumptive hazard profile.

Key Presumptive Hazards:

  • Skin and Eye Irritation: Many benzenesulfonamide derivatives are known to cause skin and serious eye irritation.[1][3]

  • Aquatic Toxicity: Sulfonamides as a class can be harmful to aquatic life, with some exhibiting long-lasting effects.[2][4] This necessitates their disposal as environmentally hazardous substances.

  • Target Organ Toxicity: Some related compounds may cause damage to organs through prolonged or repeated exposure.[2]

Hazard ClassificationPresumptive StatementRationale
Acute Oral Toxicity Harmful if swallowed.Based on data for similar sulfonamides.[5]
Skin Irritation Causes skin irritation.A common hazard for this chemical class.[1][3]
Eye Irritation Causes serious eye irritation.A common hazard for this chemical class.[1][3]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.A known environmental hazard for many sulfonamides.[2][4]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against chemical exposure. The following PPE is mandatory when handling 3-Butyrylbenzenesulfonamide in any form (solid or solution).

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or perforation before use.[2]

  • Eye and Face Protection: Use ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary when there is a significant splash hazard.[6]

  • Skin and Body Protection: A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are required to prevent accidental skin exposure.[6]

  • Respiratory Protection: All handling of solid 3-Butyrylbenzenesulfonamide and its concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]

Waste Classification: A Hazardous Chemical Waste

Based on its presumptive aquatic toxicity and potential for human health effects, 3-Butyrylbenzenesulfonamide must be managed as a hazardous chemical waste . It should never be disposed of down the drain or in the regular trash.[7][8] Laboratory personnel should treat all waste chemicals as hazardous unless specifically confirmed to be non-hazardous by your institution's safety office.[7]

Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is segregation and clear labeling.[9] Do not mix 3-Butyrylbenzenesulfonamide waste with other waste streams unless explicitly permitted by your institution's EH&S guidelines.

For Solid 3-Butyrylbenzenesulfonamide Waste (Unused Reagent):
  • Container Selection: The best container for your hazardous waste is often the original chemical container.[7] If this is not feasible, use a new, clean, and chemically compatible container with a secure, leak-proof lid.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "3-Butyrylbenzenesulfonamide."

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • The relevant hazard pictograms (e.g., irritant, environmentally hazardous).[10]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7] This area should have secondary containment to capture any potential leaks.[8] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.

  • Disposal Request: Once the container is full or has reached the local time limit for accumulation (typically 90-180 days), submit a chemical waste pickup request to your institution's EH&S department.[8]

For Liquid Waste (Solutions containing 3-Butyrylbenzenesulfonamide and Contaminated Materials):
  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene carboy) for liquid waste. Do not use glass bottles that could break.

  • Labeling: Label the liquid waste container with a hazardous waste tag. List all chemical constituents, including solvents, and their approximate percentages. For example: "Aqueous waste containing 3-Butyrylbenzenesulfonamide (~5%), Methanol (95%)."

  • Collection: Collect all solutions containing 3-Butyrylbenzenesulfonamide in this designated container. This includes reaction mixtures, analytical solutions, and the first rinse of any contaminated glassware.

  • Contaminated Labware: Any disposable labware (e.g., pipette tips, gloves, weighing paper) that has come into direct contact with 3-Butyrylbenzenesulfonamide should be collected in a separate, clearly labeled, sealed plastic bag or container as "Contaminated Solid Waste."

  • Storage and Disposal: Store and request pickup for the liquid waste container and contaminated solid waste as described for solid waste.

Spill Management Procedures

In the event of a spill, remain calm and follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For a small spill of solid material, gently cover it with a dry absorbent material, such as vermiculite or sand, to prevent it from becoming airborne. For a small liquid spill, surround the spill with an absorbent dike.

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid creating dust. Use a wet paper towel to wipe the area clean.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EH&S department.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-Butyrylbenzenesulfonamide.

DisposalWorkflow start Start: Generation of 3-Butyrylbenzenesulfonamide Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Unused reagent, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) is_solid->liquid_waste Liquid select_container_solid Select appropriate solid waste container (e.g., original bottle) solid_waste->select_container_solid select_container_liquid Select appropriate liquid waste carboy liquid_waste->select_container_liquid label_container_solid Affix Hazardous Waste Label (Chemical name, hazards, date) select_container_solid->label_container_solid label_container_liquid Affix Hazardous Waste Label (All constituents & %, hazards, date) select_container_liquid->label_container_liquid store_waste Store in designated Satellite Accumulation Area with secondary containment label_container_solid->store_waste label_container_liquid->store_waste request_pickup Submit Waste Pickup Request to EH&S store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for 3-Butyrylbenzenesulfonamide.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines. Retrieved from [Link]

  • Clym. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link]

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: Benzenesulfonamide, ar-methyl (o,p-TSA). Retrieved from [Link]

  • Li, W., et al. (2018). Toxicity of linear alkylbenzene sulfonate to aquatic plant Potamogeton perfoliatus L. Environmental Science and Pollution Research, 25(32), 32135-32143. Retrieved from [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Polymer Add (Thailand) Co., Ltd. (2017). Safety Data Sheet: N-BUTYL-BENZENESULFONAMIDE. Retrieved from [Link]

  • Hanwha Chemical Co, Ltd. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 20). PPE and Decontamination | Substance Use. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Pharmacy Purchasing & Products Magazine. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Angene Chemical. (2025, February 26). Safety Data Sheet: 4-Hydrazinylbenzenesulfonamide xhydrochloride. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Identity - 4-tert-butylbenzene-1-sulfonamide. Retrieved from [Link]

  • De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201402. Retrieved from [Link]

  • Wang, Y., et al. (2022). Research progress on aquatic environmental behavior and aquatic toxicity of sulfonamide drugs. Journal of Environmental Engineering Technology, 12(4), 1162-1171. Retrieved from [Link]

  • Kim, J., et al. (2026, January 31). Predicting potential risks of sulfonamide mixtures in aquatic environments using Daphnia magna. Ecotoxicology and Environmental Safety, 208, 111690. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 3-Bromobenzenesulfonamide 97 89599-01-9. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Butyrylbenzenesulfonamide

Initiating Data Collection I've initiated a deep dive into publicly available data on 3-Butyrylbenzenesulfonamide. I'm prioritizing the safety data sheet (SDS) and associated toxicological/handling information.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I've initiated a deep dive into publicly available data on 3-Butyrylbenzenesulfonamide. I'm prioritizing the safety data sheet (SDS) and associated toxicological/handling information. My immediate goal is to collect all relevant search results. I'm preparing to critically analyze these results.

Analyzing Hazard Information

I'm now focused on extracting key hazard details from the Google search results for 3-Butyrylbenzenesulfonamide's SDS and other resources. I'm focusing on H-statements, P-statements, and PPE recommendations. Alongside this, I am actively seeking existing lab protocols to identify field-proven insights. I am also starting to structure the guide with key sections, for PPE procedures. My approach will be to thoroughly explain the "why" behind each PPE recommendation.

Structuring the Guide

I'm now deep in the process of building the structure of the guide. My focus is on organizing all the hazard information I've found into a logical flow. I'm prioritizing the inclusion of an introduction to the hazards, detailing the required PPE, and a clear overview of PPE procedures. I will be incorporating a table for easy PPE reference, and will include a Graphviz diagram to aid the user's decision-making process.

Developing PPE Guide

I'm currently structuring a comprehensive technical guide detailing personal protective equipment for handling 3-But yrylbenzenesulfonamide. It's progressing well; I'm ensuring it's far more than a simple list, offering detailed explanations and rationale for each PPE element, addressing potential hazards, and providing clear usage guidelines. The current focus is on a structured outline and detailed hazard assessment.

Analyzing Hazard Data

I've begun analyzing safety data for related sulfonamide and ketone compounds, since a direct SDS for 3-Butyrylbenzenesulfonamide is unavailable. The N-Butylbenzenesulfonamide and p-bromobenzenesulfonamide SDS documents, plus general data on aromatic ketones, are informing my hazard assessment. I'm inferring potential skin and eye irritation risks, crucial for PPE selection.

Crafting PPE Specifications

I'm now integrating quantitative data into the PPE guide, specifically including tables for clarity and impact. I'm focusing on crafting step-by-step protocols, and a decision-making flowchart using a graph viz diagram is under development. Visual formatting specs are being applied to ensure readability and professional appeal, focusing on width, color contrast, and clarity.

Formulating PPE Guide

Now, I'm integrating the hazard analysis into a structured technical guide for 3-Butyrylbenzenesulfonamide handling, aiming for authoritative recommendations. This includes a decision-making flowchart and, in the process, integrating in-text citations and a full reference list. I'm focusing on a risk-based approach since a specific SDS is unavailable, and basing the PPE recommendations on safety data for related sulfonamide and ketone compounds.

Outlining PPE Protocols

Now, I'm developing detailed step-by-step procedures for donning and doffing PPE, and they are critical for preventing exposure. I've also incorporated emergency procedures based on analogous compound SDSs, and a summary table for quick PPE reference. Finally, I'm preparing the full reference list, ready for citation integration, while the entire guide follows the pre-outlined structure.

Structuring PPE Guide

I'm now structuring the guide in detail, building from the outline. I've completed the introduction and hazard assessment, focusing on inferring risks from related compounds and aromatic ketones. I've begun drafting specific PPE recommendations, including glove materials (e.g., nitrile) and will create the decision-making flowchart. Also, the document is being written with an authoritative voice, complete with a structured reference list and in-text citations.

© Copyright 2026 BenchChem. All Rights Reserved.